S 1432
Description
Propriétés
Numéro CAS |
24932-86-3 |
|---|---|
Formule moléculaire |
C24H28Cl2N6O |
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
2-[6-(4-benzhydrylpiperazin-1-yl)purin-9-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H26N6O.2ClH/c31-16-15-30-18-27-21-23(25-17-26-24(21)30)29-13-11-28(12-14-29)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20;;/h1-10,17-18,22,31H,11-16H2;2*1H |
Clé InChI |
ZXPTYCDJUOSCAP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=NC3=C2N=CN3CCO)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Apparence |
Solid powder |
Autres numéros CAS |
24932-86-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
hydroxyethyl-9'-purinyl-6'-1-benzhydryl-4-piperazine dihydrochloride S 1432 S-1432 |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Role of SOX30: A Transcriptional Regulator in Spermatogenesis and Carcinogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a conserved High Mobility Group (HMG) box domain. Predominantly recognized for its indispensable role in male fertility, SOX30 acts as a master regulator of spermiogenesis. Emerging evidence has also elucidated its complex and often contradictory roles in various cancers, functioning as a tumor suppressor in some contexts and being associated with disease progression in others. This technical guide provides a comprehensive overview of the core functions of SOX30, detailing its molecular mechanisms, involvement in key signaling pathways, and methodologies for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.
Molecular Characteristics of SOX30
SOX30 is a sequence-specific DNA-binding protein that recognizes and binds to the consensus sequence 'CACA(G/A)TG' and the core motif 'ACAAT' within the promoter regions of its target genes.[1][2] This interaction is mediated by its HMG-box domain, which induces a bend in the DNA, thereby facilitating the assembly of transcriptional machinery. The expression of SOX30 is highly tissue-specific, with the most abundant expression observed in the testis, specifically in meiotic spermatocytes and postmeiotic round spermatids.[1][3]
The Pivotal Function of SOX30 in Spermatogenesis
SOX30 is a critical regulator of spermatogenesis, the process of male gamete formation. Its expression profile during spermatogenesis is tightly regulated, with a significant increase of approximately 135-fold in the testis between postnatal day 7 and 35 in mice.[1]
Key Roles in Spermatogenesis:
-
Initiation of Postmeiotic Gene Expression: SOX30 is essential for activating a large cohort of genes required for the differentiation of round spermatids into mature spermatozoa.
-
Spermiogenic Arrest: Genetic ablation of Sox30 in mouse models results in male sterility due to a complete arrest of spermiogenesis at the early round spermatid stage (steps 2-3). This is characterized by the failure of proacrosomic vesicles to form a single acrosome and abnormal chromocenter formation.
-
Regulation of Key Spermatid-Specific Genes: SOX30 directly binds to the promoters of and activates numerous genes crucial for spermiogenesis, including those involved in nuclear restructuring and condensation (e.g., Tnp1, Hils1) and acrosome formation.
Quantitative Analysis of SOX30-Regulated Genes in Spermatogenesis
RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) have been instrumental in identifying the direct and indirect targets of SOX30 in the testis.
| Analysis | Cell Type | Downregulated Genes with SOX30 Promoter Binding | Upregulated Genes with SOX30 Promoter Binding | Reference |
| ChIP-seq & RNA-seq | Pachytene Spermatocytes | 46 | 1 | |
| ChIP-seq & RNA-seq | Round Spermatids | 67 | 2 |
The Dichotomous Role of SOX30 in Cancer
The function of SOX30 in oncology is context-dependent, acting as a tumor suppressor in several malignancies while its role in others remains to be fully elucidated.
SOX30 as a Tumor Suppressor
In multiple cancer types, SOX30 expression is downregulated, often due to hypermethylation of its promoter region. Its tumor-suppressive functions are primarily mediated through the regulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
-
Lung Cancer: SOX30 is frequently silenced in lung cancer. Its re-expression induces apoptosis and inhibits tumor growth by directly binding to the promoter of the TP53 gene and activating its transcription. SOX30 also acts as a master regulator of desmosomal genes, and by activating their transcription, it suppresses tumor growth and metastasis in lung adenocarcinoma.
-
Other Cancers: SOX30 has been shown to inhibit cell proliferation and invasion in prostate, bladder, and colon cancer.
SOX30 Expression in Cancer: A Quantitative Overview
| Cancer Type | SOX30 Expression Change | Associated Clinical Outcome | Reference |
| Lung Adenocarcinoma | Downregulated | High expression correlates with better prognosis. | |
| Lung Squamous Cell Carcinoma | No significant association with prognosis. | ||
| Ovarian Cancer | Overexpressed in advanced stages. | High expression predicts better overall survival in advanced-stage patients. | |
| Colorectal Cancer | Downregulated | High expression is negatively correlated with tumor size and metastasis. |
Signaling Pathways Regulated by SOX30
SOX30 exerts its biological functions by modulating critical intracellular signaling pathways, most notably the Wnt and p53 pathways.
Inhibition of the Wnt/β-catenin Signaling Pathway
SOX30 is a negative regulator of the canonical Wnt signaling pathway, which is aberrantly activated in many cancers. SOX30 inhibits this pathway through a dual mechanism:
-
Transcriptional Repression of β-catenin: SOX30 directly binds to the promoter of CTNNB1 (the gene encoding β-catenin) and represses its transcription.
-
Protein-Protein Interaction: SOX30 can also physically interact with β-catenin, thereby preventing its interaction with the TCF/LEF family of transcription factors and subsequent activation of Wnt target genes.
Activation of the p53 Signaling Pathway
In the context of lung cancer, SOX30 functions as a direct transcriptional activator of the tumor suppressor protein p53. By binding to the promoter of the TP53 gene, SOX30 upregulates p53 expression, leading to the induction of apoptosis and cell cycle arrest through the activation of p53 target genes like BAX and p21.
Experimental Protocols for SOX30 Research
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify SOX30 binding sites in the genome.
I. Cell Fixation and Chromatin Preparation:
-
Culture cells to ~80-90% confluency.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells and isolate nuclei.
-
Sonciate the chromatin to shear DNA to an average size of 200-600 bp.
II. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a ChIP-grade anti-SOX30 antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
III. Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
IV. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
V. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of SOX30 enrichment.
-
Perform motif analysis to identify the SOX30 binding motif.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of SOX30 and its target genes.
I. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
II. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (and a housekeeping gene for normalization), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
III. Data Analysis:
-
Calculate the Ct values for the gene of interest and the housekeeping gene.
-
Determine the relative gene expression using the 2-ΔΔCt method.
Immunohistochemistry (IHC)
This protocol outlines the steps for detecting SOX30 protein expression in paraffin-embedded tissue sections.
I. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
II. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating.
III. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with a primary antibody against SOX30.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
IV. Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount with a coverslip.
Conclusion
SOX30 is a transcription factor with critical, well-defined functions in spermatogenesis and a complex, context-dependent role in cancer. Its ability to regulate key signaling pathways such as Wnt and p53 underscores its importance in cellular homeostasis and disease. The methodologies outlined in this guide provide a framework for the continued investigation of SOX30, which may lead to the development of novel therapeutic strategies for male infertility and various cancers. Further research is warranted to fully dissect the intricate regulatory networks governed by SOX30 and to harness this knowledge for clinical applications.
References
The Role of SOX30 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a highly conserved High Mobility Group (HMG) box domain that mediates DNA binding. Emerging evidence has illuminated the multifaceted role of SOX30 as a critical regulator of gene expression in diverse biological processes, including embryonic development, spermatogenesis, and tumorigenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning SOX30's function as a transcriptional regulator, its involvement in key signaling pathways, and its interactions with other proteins. Detailed experimental methodologies are provided to facilitate further research into this pivotal transcription factor.
Introduction
SOX30, encoded by the SOX30 gene, functions as both a transcriptional activator and repressor, intricately controlling the expression of a wide array of target genes.[1] Its expression is tightly regulated, often through epigenetic mechanisms such as DNA methylation, and is crucial for normal cellular function.[2][3] Dysregulation of SOX30 expression has been implicated in various pathologies, most notably in cancer, where it can act as a tumor suppressor.[4][5] This guide will explore the core functions of SOX30 in transcriptional regulation, with a focus on its role in modulating the Wnt/β-catenin and p53 signaling pathways, and its interplay with histone deacetylase 3 (HDAC3).
SOX30-Mediated Transcriptional Regulation
SOX30 exerts its regulatory effects by binding to specific DNA sequences in the promoter regions of its target genes. The consensus binding motif for SOX30 contains the sequence 5'-ACAAT-3'. Upon binding, SOX30 can either activate or repress transcription, depending on the cellular context and the presence of co-regulatory proteins.
Regulation of Gene Expression
SOX30 has been shown to regulate the expression of numerous genes involved in critical cellular processes. The following table summarizes quantitative data on the effect of SOX30 on the expression of some of its key target genes.
| Target Gene | Cell Line/System | Experimental Approach | Fold Change in Expression (SOX30 Overexpression) | Reference |
| p53 | A549, H460 | qRT-PCR | >2-fold increase | |
| BAX | A549, H460 | qRT-PCR | >2-fold increase | |
| p21 | A549, H460 | qRT-PCR | >2-fold increase | |
| PMAIP1 | A549, H460 | qRT-PCR | >2-fold increase | |
| β-catenin (CTNNB1) | A549 | RT-qPCR | Significant decrease | |
| c-Myc | A549 | RT-qPCR | Significant decrease | |
| Cyclin D1 (CCND1) | A549 | RT-qPCR | Significant decrease | |
| Desmoplakin (DSP) | Lung Adenocarcinoma Cells | qPCR | Upregulated | |
| Junction Plakoglobin (JUP) | Lung Adenocarcinoma Cells | qPCR | Upregulated | |
| Desmocollin-3 (DSC3) | Lung Adenocarcinoma Cells | qPCR | Upregulated |
Role of SOX30 in Signaling Pathways
SOX30 is a key player in several signaling pathways that are fundamental to cell fate decisions, proliferation, and apoptosis.
The Wnt/β-catenin Signaling Pathway
SOX30 acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. SOX30 employs a dual mechanism to attenuate Wnt signaling. Firstly, it directly binds to the promoter of the β-catenin gene (CTNNB1) and represses its transcription. Secondly, SOX30 can physically interact with the β-catenin protein, thereby preventing its interaction with TCF/LEF transcription factors and subsequent activation of Wnt target genes.
Caption: SOX30 inhibits Wnt/β-catenin signaling.
The p53 Signaling Pathway
In contrast to its role in the Wnt pathway, SOX30 acts as a transcriptional activator of the tumor suppressor protein p53. SOX30 directly binds to a specific site in the TP53 promoter, leading to increased p53 transcription. This, in turn, activates downstream p53 target genes involved in apoptosis and cell cycle arrest, such as BAX, PMAIP1, and p21.
Caption: SOX30 activates the p53 signaling pathway.
Protein-Protein Interactions
SOX30's function as a transcriptional regulator is also modulated through its interaction with other proteins.
Interaction with HDAC3
SOX30 has been shown to interact with Histone Deacetylase 3 (HDAC3). This interaction is crucial for the transcriptional regulation of postmeiotic genes during spermatogenesis. The C-terminus of SOX30 is responsible for mediating this interaction. Depletion of SOX30 abolishes the genomic recruitment of HDAC3 to its binding sites, indicating that SOX30 is required for targeting HDAC3 to specific genomic loci.
Caption: Interaction of SOX30 with HDAC3.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline for performing ChIP to identify the genomic binding sites of SOX30.
Materials:
-
Cells expressing SOX30
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
PBS (phosphate-buffered saline)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Sonicator
-
Anti-SOX30 antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-SOX30 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. HDAC3 controls male fertility through enzyme-independent transcriptional regulation at the meiotic exit of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The C1494T Mutation: A Mitochondrial Variant Underlying Aminoglycoside Ototoxicity and Non-Syndromic Hearing Loss
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The C1494T mutation, a point mutation in the mitochondrial 12S ribosomal RNA (rRNA) gene, is a clinically significant variant strongly associated with an increased susceptibility to aminoglycoside-induced hearing loss and non-syndromic sensorineural hearing loss. This guide provides a comprehensive overview of the discovery, molecular mechanism, clinical significance, and diagnostic methodologies related to the C1494T mutation. Quantitative data from various studies are summarized, and detailed experimental protocols for its detection are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the mutation's impact and the methods used for its characterization.
Discovery and Clinical Significance
The C1494T mutation was first identified in a large Chinese family exhibiting maternally inherited aminoglycoside-induced and non-syndromic hearing loss[1][2]. This discovery established a crucial link between a specific mitochondrial DNA (mtDNA) variant and ototoxicity, a known side effect of aminoglycoside antibiotics. Individuals carrying this mutation who are exposed to aminoglycosides, even at standard therapeutic doses, are at a significantly higher risk of developing permanent hearing loss[1][3][4]. The hearing loss can also manifest without aminoglycoside exposure, albeit with variable penetrance and age of onset.
The clinical presentation of hearing loss associated with the C1494T mutation can range from mild to profound sensorineural deafness. The severity and onset of the hearing impairment can be influenced by factors such as the specific aminoglycoside used, the duration of treatment, and potentially other genetic and environmental modifiers. The prevalence of the C1494T mutation is relatively low in the general population but represents a significant cause of preventable hearing loss.
Population Frequencies
The carrier rate of the C1494T mutation varies among different populations. The table below summarizes the prevalence data from a large-scale study.
| Population Cohort | Number of Individuals Screened | Number of C1494T Carriers | Carrier Rate (%) | Reference |
| Unrelated women with normal hearing | 4,210 | 1 | 0.02 |
Molecular Mechanism of Pathogenicity
The C1494T mutation occurs in the A-site of the mitochondrial 12S rRNA, a highly conserved region critical for the binding of aminoacyl-tRNA during protein synthesis. The substitution of cytosine (C) with thymine (T) at nucleotide position 1494 alters the secondary structure of the 12S rRNA, making the mitochondrial ribosome more closely resemble its bacterial counterpart.
Aminoglycoside antibiotics exert their antibacterial effect by binding to the A-site of the bacterial 16S rRNA, leading to mistranslation and inhibition of protein synthesis. The structural change induced by the C1494T mutation in the human mitochondrial 12S rRNA creates a higher affinity binding site for aminoglycosides. This enhanced binding in the mitochondria of cochlear hair cells leads to the inhibition of mitochondrial protein synthesis, oxidative stress, and ultimately, apoptosis of these sensory cells, resulting in irreversible hearing loss.
Signaling Pathway of Aminoglycoside-Induced Hair Cell Apoptosis
The following diagram illustrates the proposed signaling pathway leading to cochlear hair cell death in individuals with the C1494T mutation upon exposure to aminoglycosides.
Experimental Protocols for C1494T Mutation Detection
Several molecular techniques are employed for the detection of the C1494T mutation. The choice of method often depends on the required throughput, sensitivity, and cost.
Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)
This is a widely used and cost-effective method for detecting the C1494T mutation. The mutation abolishes a restriction site for the enzyme HphI.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a peripheral blood sample using a standard DNA extraction kit.
-
PCR Amplification: A specific fragment of the mitochondrial 12S rRNA gene encompassing the C1494T mutation site is amplified using PCR.
-
Forward Primer: 5'-GAAGCGCGTACACACCGCCCGT-3'
-
Reverse Primer: Sequence flanking the 3' end of the target region.
-
-
Restriction Enzyme Digestion: The PCR product is incubated with the HphI restriction enzyme.
-
Gel Electrophoresis: The digested products are separated by size on an agarose gel.
-
Wild-type (1494C): The PCR product is cleaved by HphI, resulting in two smaller fragments (e.g., 370 bp and 71 bp).
-
Mutant (1494T): The HphI restriction site is absent, and the PCR product remains undigested (e.g., 441 bp).
-
DNA Sequencing
Direct sequencing of the PCR product is the gold standard for mutation confirmation.
Methodology:
-
DNA Extraction and PCR Amplification: As described in the PCR-RFLP protocol.
-
PCR Product Purification: The amplified DNA is purified to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: The purified PCR product is sequenced using a capillary-based automated DNA sequencer.
-
Sequence Analysis: The resulting sequence is aligned with the reference mitochondrial DNA sequence (e.g., GenBank accession number: NC_012920.1) to identify the C to T substitution at position 1494.
Multiplex Allele-Specific PCR (MAS-PCR)
This method allows for the simultaneous detection of multiple mutations, such as C1494T and the more common A1555G mutation.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the sample.
-
Multiplex PCR: A PCR reaction is performed with a set of primers designed to specifically amplify the wild-type and mutant alleles for both C1494T and A1555G. The presence of specific PCR products of different sizes indicates the presence of the respective mutations.
-
Gel Electrophoresis: The PCR products are visualized on an agarose gel to determine the genotype.
Experimental Workflow for C1494T Mutation Screening
The following diagram outlines a typical workflow for screening and confirming the C1494T mutation.
Functional Analysis of the C1494T Mutation
Functional studies using cytoplasmic hybrid (cybrid) cell lines have been instrumental in elucidating the pathogenic mechanism of the C1494T mutation.
Cybrid Cell Line Studies
Cybrid cells are created by fusing enucleated cells from an individual carrying the mtDNA mutation with a cell line that has been depleted of its own mtDNA (ρ° cells). This allows for the study of the effects of the mtDNA mutation in a constant nuclear genetic background.
Key Findings from Cybrid Studies:
-
Reduced Mitochondrial Protein Synthesis: Cybrid cells carrying the C1494T mutation exhibit a significant decrease in the rate of mitochondrial protein synthesis compared to control cells.
-
Increased Aminoglycoside Sensitivity: The growth of C1494T cybrid cells is significantly inhibited by aminoglycosides like paromomycin, demonstrating the increased sensitivity conferred by the mutation.
-
Impaired Respiration: The mutation leads to defects in the mitochondrial respiratory chain, particularly affecting the activity of complexes I, III, and IV, resulting in reduced oxygen consumption.
Quantitative Data from Functional Studies
The following table summarizes key quantitative findings from functional analyses of the C1494T mutation.
| Parameter | C1494T Mutant Cybrids | Control Cybrids | Percentage Change | Reference |
| Rate of Mitochondrial Protein Synthesis | Decreased | Normal | ~40% reduction | |
| Cell Growth Inhibition by Paromomycin | Significantly Increased | Minimal | - | |
| Malate/Glutamate-driven Respiration | Decreased | Normal | Significant reduction |
Conclusion and Future Directions
The C1494T mutation in the mitochondrial 12S rRNA gene is a well-characterized pathogenic variant that predisposes individuals to aminoglycoside-induced and non-syndromic hearing loss. Understanding its molecular mechanism has paved the way for the development of diagnostic screening methods to prevent ototoxicity. For individuals in high-risk families or those requiring aminoglycoside therapy, genetic screening for the C1494T and other relevant mitochondrial mutations is highly recommended.
Future research should focus on identifying nuclear modifier genes that influence the penetrance and expressivity of the hearing loss phenotype associated with the C1494T mutation. Furthermore, the development of therapeutic strategies to mitigate the ototoxic effects of aminoglycosides in susceptible individuals is a critical area of investigation. This could include the development of novel antibiotics that do not bind to the altered mitochondrial ribosome or the exploration of protective agents that can prevent cochlear hair cell apoptosis.
References
- 1. Mitochondrial DNA mutations associated with aminoglycoside induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maternally Inherited Aminoglycoside-Induced and Nonsyndromic Deafness Is Associated with the Novel C1494T Mutation in the Mitochondrial 12S rRNA Gene in a Large Chinese Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
A Technical Guide to the SOX30 Gene and Protein: Structure, Function, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a conserved High Mobility Group (HMG) box DNA-binding domain.[1] Initially thought to be involved primarily in spermatogenesis, emerging evidence has revealed its multifaceted roles in tumor suppression, particularly in lung and colorectal cancers.[2][3][4] SOX30 exerts its functions by modulating critical signaling pathways, including Wnt/β-catenin and p53, through direct transcriptional regulation and protein-protein interactions.[5] This technical guide provides a comprehensive overview of the SOX30 gene structure, its protein domains, its role in key signaling pathways, and detailed protocols for its experimental investigation.
SOX30 Gene Structure
The SOX30 gene encodes the SOX30 protein, a transcription factor with critical roles in development and disease. Like many other SOX family members, its structure includes multiple exons, with the HMG-box domain being a key feature encoded within its sequence. In mice, for instance, the HMG-box domain is encoded by exon 2. The gene's expression is tightly regulated, often through epigenetic mechanisms such as DNA methylation. In normal tissues, SOX30 is highly expressed in the testis, while its expression is silenced or downregulated via hypermethylation in several types of cancer.
Table 1: Human SOX30 Gene Characteristics
| Feature | Description | Source(s) |
|---|---|---|
| Gene Symbol | SOX30 | |
| Full Name | SRY-Box Transcription Factor 30 | |
| Chromosomal Locus | 5q32 | |
| Exon Count | 5 (in Tilapia as an example) |
| Key Structural Feature | The HMG-box domain is interrupted by an intron. | |
Note: The exact number and size of exons and introns can vary between species. The data from Tilapia provides a representative multi-exonic structure.
SOX30 Protein Domains and Function
The SOX30 protein's function is intrinsically linked to its structure, which is dominated by the highly conserved HMG-box domain. However, regions outside this core domain are also crucial for its regulatory activities.
High Mobility Group (HMG) Box Domain
The defining feature of all SOX proteins is the 79-amino acid HMG-box domain. This domain is responsible for binding to the minor groove of DNA, recognizing the consensus sequence WWCAAW (W=A or T), and inducing a sharp bend in the DNA architecture. This architectural change facilitates the assembly of transcriptional machinery on target gene promoters. The HMG box of SOX30 is composed of three α-helices that form an L-shape, a structure highly similar to other SOX family members.
Other Functional Regions
While the HMG box is essential for DNA binding, other regions of the SOX30 protein mediate protein-protein interactions and modulate its transcriptional activity.
-
Amino-Terminus: The N-terminal region of SOX30 is required for its physical interaction with β-catenin.
-
Carboxyl-Terminus: The C-terminal region is necessary for attenuating the transcriptional activity of the β-catenin/TCF complex. The C-terminal tail of the HMG domain is generally important for recruiting other transcription factors.
Table 2: SOX30 Protein Characteristics
| Feature | Description | Source(s) |
|---|---|---|
| Protein Size | 552 amino acids (in P. sinensis) | |
| Molecular Weight | ~60.5 kDa (in P. sinensis) | |
| Core Domain | High Mobility Group (HMG) Box | |
| HMG Domain Function | Sequence-specific DNA binding and bending. |
| Other Functional Regions | N-terminus (β-catenin interaction), C-terminus (transcriptional regulation). | |
SOX30 in Core Signaling Pathways
SOX30 functions as a critical node in signaling pathways that govern cell fate, proliferation, and apoptosis. Its role as a tumor suppressor is primarily linked to its ability to antagonize the Wnt pathway and activate the p53 pathway.
Attenuation of the Wnt/β-Catenin Pathway
In lung cancer, SOX30 acts as a potent inhibitor of the Wnt signaling pathway through a dual mechanism.
-
Transcriptional Repression: SOX30 can directly bind to the promoter of CTNNB1 (the gene encoding β-catenin) to repress its transcription.
-
Post-translational Interference: SOX30 physically interacts with β-catenin in the nucleus. This interaction prevents β-catenin from binding to its transcriptional co-activator, TCF, thereby inhibiting the expression of Wnt target genes involved in metastasis.
Activation of the p53 Tumor Suppressor Pathway
SOX30 plays a pro-apoptotic role by directly activating the master tumor suppressor, p53. In lung cancer cells, SOX30 was found to bind to a specific site (+115 to +121) in the TP53 promoter. This binding event serves to activate p53 transcription, leading to an increase in p53 protein levels. Elevated p53 then triggers the downstream apoptotic cascade, thereby suppressing tumor growth.
Key Experimental Protocols
Investigating the function of a transcription factor like SOX30 requires a suite of molecular biology techniques. Below are detailed protocols for three essential assays: Chromatin Immunoprecipitation (ChIP), Luciferase Reporter Assays, and Co-Immunoprecipitation (Co-IP).
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific DNA sequences to which SOX30 binds in vivo, such as the TP53 promoter.
Methodology:
-
Cross-linking: Treat cells (e.g., ~1x107) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a buffer containing protease inhibitors to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and resuspend in a shearing buffer. Sonicate the chromatin to generate fragments of 200-700 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin (~25-50 µg) overnight at 4°C with a ChIP-grade anti-SOX30 antibody. An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial column kit.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers flanking the putative SOX30 binding site or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Luciferase Reporter Assay
This assay is used to quantify the ability of SOX30 to regulate the transcriptional activity of a target promoter.
Methodology:
-
Construct Preparation:
-
Reporter Plasmid: Clone the promoter region of a putative SOX30 target gene (e.g., TP53 promoter) upstream of a firefly luciferase gene in a reporter vector.
-
Effector Plasmid: Clone the full-length SOX30 coding sequence into an expression vector (e.g., pcDNA3.1).
-
Control Plasmid: A vector expressing Renilla luciferase is used to normalize for transfection efficiency.
-
-
Co-transfection: Co-transfect a suitable cell line (e.g., HEK293T or a lung cancer cell line like A549) with the reporter, effector, and normalization plasmids using a standard transfection reagent. An empty effector vector should be used as a negative control.
-
Incubation: Culture the cells for 24-48 hours to allow for plasmid expression and interaction with the reporter gene.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Compare the activity in SOX30-expressing cells to that of the empty vector control.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate protein-protein interactions, such as between SOX30 and β-catenin.
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a gentle, non-denaturing Co-IP lysis buffer (e.g., containing low ionic strength salt and non-ionic detergents like NP-40) supplemented with protease inhibitors. This preserves native protein complexes.
-
Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add a specific antibody against the "bait" protein (e.g., anti-SOX30) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Pulldown: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot. Probe the membrane with an antibody against the putative interacting "prey" protein (e.g., anti-β-catenin) to confirm its presence in the pulldown.
References
- 1. SOX gene family - Wikipedia [en.wikipedia.org]
- 2. The transcription factor SOX30 is a key regulator of mouse spermiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOX30, a novel epigenetic silenced tumor suppressor, promotes tumor cell apoptosis by transcriptional activating p53 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SOX30 Overexpression Reflects Tumor Invasive Degree, Lymph Node Metastasis and Predicts Better Survival in Colorectal Cancer Patients: A Long-Term Follow-Up Cohort Study [frontiersin.org]
- 5. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Normal Expression Patterns of SOX30 in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a highly conserved high-mobility group (HMG) DNA-binding domain. These proteins are crucial regulators of embryonic development and cell fate determination. Emerging evidence highlights SOX30's role as a tumor suppressor in several cancers, primarily through its involvement in the p53 and Wnt/β-catenin signaling pathways. Understanding the normal expression pattern of SOX30 across various human tissues is fundamental for elucidating its physiological functions and for providing a baseline against which pathological expression changes in disease states, such as cancer, can be assessed. This technical guide provides a comprehensive overview of SOX30 expression in normal human tissues, detailing quantitative expression data, experimental methodologies, and its role in key signaling pathways.
Data Presentation: SOX30 Expression in Normal Human Tissues
The expression of SOX30 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize the available quantitative and semi-quantitative data, primarily sourced from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA).
RNA Expression Levels (GTEx)
The GTEx project provides RNA sequencing data from a large number of non-diseased tissue sites. The data is presented as Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Testis | 147.4 |
| Pituitary | 1.95 |
| Ovary | 1.13 |
| Vagina | 0.77 |
| Uterus | 0.65 |
| Cervix Uteri | 0.54 |
| Fallopian Tube | 0.49 |
| Breast (Mammary Tissue) | 0.36 |
| Prostate | 0.28 |
| Adrenal Gland | 0.26 |
| Bladder | 0.25 |
| Lung | 0.22 |
| Esophagus - Mucosa | 0.21 |
| Kidney - Cortex | 0.20 |
| Colon - Transverse | 0.18 |
| Small Intestine - Terminal Ileum | 0.17 |
| Stomach | 0.16 |
| Spleen | 0.15 |
| Adipose - Subcutaneous | 0.14 |
| Skin - Sun Exposed (Lower leg) | 0.13 |
| Heart - Left Ventricle | 0.12 |
| Skeletal Muscle | 0.11 |
| Liver | 0.10 |
| Brain - Cerebellum | 0.09 |
| Pancreas | 0.08 |
| Whole Blood | 0.07 |
Note: Data is based on the GTEx V8 release. Tissues with very low or no expression are not listed for brevity.
Protein Expression Levels (Human Protein Atlas)
The Human Protein Atlas provides data on protein expression based on immunohistochemistry (IHC) in a wide range of normal human tissues. The expression levels are annotated as High, Medium, Low, or Not detected.
| Tissue | Expression Level | Staining Pattern |
| Testis | High | Strong nuclear positivity in spermatids and moderate cytoplasmic staining in some cells.[1][2] |
| Nasopharynx | Medium | Moderate cytoplasmic staining.[1] |
| Adrenal Gland | Medium | Moderate cytoplasmic staining.[1] |
| Cerebellum | Low | Weak staining in Purkinje cells.[1] |
| Lymphoid Tissues | Low | Subset of cells with strong cytoplasmic staining. |
| Glandular Tissues | Low | Moderate cytoplasmic staining in various glandular cells. |
| Most other tissues | Not detected/Low | Weakly stained or negative. |
Signaling Pathways Involving SOX30
SOX30 is a key regulator of two critical signaling pathways implicated in both development and disease: the Wnt/β-catenin pathway and the p53 pathway.
SOX30 in the Wnt/β-catenin Signaling Pathway
SOX30 acts as a negative regulator of the Wnt/β-catenin signaling pathway through a dual mechanism. Firstly, it can directly bind to the promoter of β-catenin (CTNNB1) to repress its transcription. Secondly, SOX30 can physically interact with β-catenin in the nucleus, competing with TCF/LEF transcription factors for β-catenin binding, thereby inhibiting the transcription of Wnt target genes.
SOX30 in the p53 Signaling Pathway
SOX30 functions as a direct transcriptional activator of the tumor suppressor protein p53. It binds to a specific site in the p53 promoter, leading to increased p53 transcription and subsequent accumulation of p53 protein. This, in turn, activates downstream p53 target genes involved in apoptosis and cell cycle arrest, such as BAX and p21.
References
The Evolutionary Journey of SOX30: A Conserved Regulator of Male Fertility and Tumor Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SRY-Box Transcription Factor 30 (SOX30), the sole member of the SOX group H, is an evolutionarily conserved gene critical to vertebrate development and health. Once thought to be a mammal-specific gene, recent phylogenetic and syntenic analyses have revealed its presence across the animal kingdom, from invertebrates to humans. Its primary and most well-documented role is as a master regulator of spermatogenesis, where it orchestrates the transition from meiotic to post-meiotic gene expression essential for producing functional sperm. Beyond its role in fertility, SOX30 has emerged as a significant tumor suppressor, frequently silenced in various cancers and acting through key signaling pathways like Wnt/β-catenin and p53 to control cell proliferation and apoptosis. This guide provides a comprehensive overview of the evolutionary conservation, molecular function, regulation, and signaling involvement of SOX30, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a foundational resource for ongoing research and therapeutic development.
Evolutionary Conservation of the SOX30 Gene
The SOX family of transcription factors is defined by a highly conserved High Mobility Group (HMG) box DNA-binding domain. While initially identified in mammals, SOX30 orthologs have since been discovered in non-mammalian vertebrates, including reptiles, birds, and fish, as well as in invertebrates.[1][2] This widespread presence points to an ancient origin and a fundamentally important biological role.
Phylogenetic Analysis
Phylogenetic tree construction based on the amino acid sequences of the HMG-box domain places SOX30 in its own distinct clade (Group H).[3] Multiple sequence alignments reveal that while the HMG-box is highly conserved across species, the N-terminal and C-terminal regions of the protein are highly divergent, suggesting rapid evolution of the non-DNA-binding domains.[1] This pattern of a conserved functional domain flanked by variable regions is common for transcription factors, allowing for the preservation of core DNA-binding activity while enabling diversification of regulatory interactions.
Sequence Conservation
The conservation of the SOX30 protein sequence varies significantly between the full-length protein and the critical HMG-box domain. The HMG-box shows substantial identity across diverse vertebrate taxa, underscoring its essential function in DNA binding. In contrast, the overall protein identity is much lower, reflecting the divergence in the regulatory domains.
| Species Comparison | Full-Length Protein Identity (%) | HMG-Box Domain Identity (%) | Data Source |
| Human vs. Mouse | 72.1% | 96.2% | Calculated from NCBI Orthologs |
| Human vs. Chicken | 45.3% | 88.6% | Calculated from NCBI Orthologs |
| Human vs. Xenopus tropicalis (Frog) | 38.9% | 84.8% | Calculated from NCBI Orthologs |
| P. sinensis vs. C. mydas (Turtles) | 91.4% | >95% (inferred) | [4] |
| Tilapia vs. Guppy (Fish) | ~28% | ~52.9% |
Table 1: Representative amino acid sequence identities for SOX30 orthologs compared to Human SOX30 or as specified. Full-length identity can vary with isoform selection; values are approximate.
Conservation of Synteny
Further evidence for the orthologous relationship of SOX30 across species comes from synteny analysis, which examines the conservation of gene order on chromosomes. In humans, the SOX30 gene is located on chromosome 5. This genomic neighborhood, including adjacent genes like THG1L and ADAM19, is conserved in mice (chromosome 11), chickens (chromosome 13), and frogs, providing strong evidence that these genes arose from a common ancestor.
References
- 1. Characterization, phylogeny, alternative splicing and expression of Sox30 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Characterization and Expression Patterns of Sox3 and Sox30 Genes and Response to Exogenous Hormones in the Chinese Soft-Shelled Turtle (Pelodiscus sinensis) [mdpi.com]
Preliminary Studies on SOX30 C1432T Variant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SRY-Box Transcription Factor 30 (SOX30) is a critical regulator of embryonic development and cell fate determination. Dysregulation of SOX30 has been implicated in various cancers and developmental disorders. This document outlines a comprehensive framework for the preliminary investigation of a specific genetic variant, C1432T, within the SOX30 gene. As no prior studies on this particular variant exist, this guide serves as a foundational roadmap for its characterization. We propose a multi-pronged approach encompassing in silico analysis, molecular characterization, and functional assays to elucidate the potential impact of the SOX30 C1432T variant on protein function and cellular processes. Detailed experimental protocols, structured data presentation formats, and visualized workflows are provided to facilitate the initiation of these crucial preliminary studies.
Introduction to SOX30
The SOX30 gene, located on human chromosome 5q33.3, encodes a member of the SOX (SRY-related HMG-box) family of transcription factors.[1][2] These proteins are characterized by a highly conserved DNA-binding domain known as the High Mobility Group (HMG) box, which enables them to bind to specific DNA sequences and regulate the transcription of target genes.
SOX30 is predominantly expressed in the testis and is crucial for spermatogenesis, specifically for the activation of postmeiotic genes.[3][4] Emerging evidence also points to a significant role for SOX30 as a tumor suppressor in various cancers, including lung, colorectal, and breast cancer.[5] It has been shown to inhibit tumor metastasis by suppressing the Wnt/β-catenin signaling pathway and activating p53-mediated apoptosis. Given its pivotal roles in both development and disease, the functional consequences of genetic variations within the SOX30 gene warrant thorough investigation.
The SOX30 C1432T Variant
Based on the human SOX30 reference transcript NM_007017.3, the C1432T variant represents a cytosine to thymine transition at nucleotide position 1432. This single nucleotide polymorphism (SNP) occurs within the coding sequence and results in a missense mutation, changing the amino acid at position 478 from Alanine (Ala) to Valine (Val) (p.Ala478Val).
Hypothesis: The p.Ala478Val amino acid substitution resulting from the C1432T variant may alter the structure and function of the SOX30 protein. This could potentially disrupt its transcriptional regulatory activity, its interaction with other proteins, and its role in cellular signaling pathways, thereby contributing to disease predisposition or progression.
Proposed Preliminary Studies
To systematically investigate the potential impact of the SOX30 C1432T variant, we propose a series of preliminary studies.
In Silico Analysis
Before proceeding with wet-lab experiments, computational tools will be used to predict the potential functional impact of the p.Ala478Val substitution.
Experimental Protocol: In Silico Functional Prediction
-
Input: The SOX30 protein sequence (UniProt ID: O94993) and the amino acid substitution (A478V) will be submitted to various prediction tools.
-
Prediction Tools: A suite of algorithms will be utilized to generate a consensus prediction.
-
SIFT (Sorting Intolerant From Tolerant): Predicts whether an amino acid substitution affects protein function based on sequence homology.
-
PolyPhen-2 (Polymorphism Phenotyping v2): Predicts the possible impact of an amino acid substitution on the structure and function of a human protein using physical and comparative considerations.
-
PROVEAN (Protein Variation Effect Analyzer): Predicts whether a protein sequence variation affects protein function.
-
I-Mutant and MUpro: Predict the effect of the mutation on protein stability.
-
-
Analysis: The outputs from these tools will be aggregated to classify the variant as "deleterious," "possibly damaging," "benign," or "neutral."
Data Presentation:
| In Silico Prediction Tool | Prediction Score | Prediction Outcome |
| SIFT | Hypothetical Value | Tolerated/Deleterious |
| PolyPhen-2 (HumDiv) | Hypothetical Value | Benign/Possibly Damaging/Probably Damaging |
| PolyPhen-2 (HumVar) | Hypothetical Value | Benign/Possibly Damaging/Probably Damaging |
| PROVEAN | Hypothetical Value | Neutral/Deleterious |
| I-Mutant | Hypothetical Value | Increase/Decrease Stability |
| MUpro | Hypothetical Value | Increase/Decrease Stability |
Molecular Characterization
The initial step in the experimental validation is the generation of a tool to study the variant in a controlled system.
Experimental Protocol: Site-Directed Mutagenesis
-
Template: A mammalian expression vector containing the full-length wild-type (WT) human SOX30 cDNA will be used as the template.
-
Primer Design: Mutagenic primers will be designed to introduce the C to T mutation at nucleotide 1432. The primers should be 25-45 bases in length with the mutation in the center.
-
PCR Amplification: A high-fidelity DNA polymerase will be used to amplify the entire plasmid. The PCR program will be optimized for the specific plasmid and primers.
-
Parental DNA Digestion: The PCR product will be treated with DpnI endonuclease to digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: The DpnI-treated plasmid will be transformed into competent E. coli for amplification.
-
Verification: Plasmid DNA from several colonies will be isolated and sequenced to confirm the presence of the C1432T mutation and the absence of other mutations.
Functional Assays
A series of in vitro experiments will be conducted to compare the functional properties of the SOX30 C1432T variant (SOX30-A478V) with the wild-type (SOX30-WT) protein.
Experimental Protocol: qRT-PCR for mRNA Expression
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293T or a cancer cell line with low endogenous SOX30 expression) will be transiently transfected with expression vectors for SOX30-WT and SOX30-A478V. An empty vector control will also be included.
-
RNA Extraction: Total RNA will be extracted from the cells 24-48 hours post-transfection.
-
cDNA Synthesis: The extracted RNA will be reverse transcribed into cDNA.
-
qPCR: Real-time quantitative PCR will be performed using primers specific for the SOX30 transcript and a reference gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The relative expression of SOX30 mRNA will be calculated using the ΔΔCt method.
Experimental Protocol: Western Blot for Protein Expression
-
Cell Lysis: Transfected cells will be lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates will be determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane will be probed with a primary antibody specific for SOX30, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. An antibody against a loading control (e.g., β-actin or GAPDH) will also be used.
-
Detection: The protein bands will be visualized using a chemiluminescent substrate.
Data Presentation:
| Construct | Relative SOX30 mRNA Expression (Fold Change) | Relative SOX30 Protein Expression (Fold Change) |
| Empty Vector | 1.0 | 1.0 |
| SOX30-WT | Hypothetical Value | Hypothetical Value |
| SOX30-A478V | Hypothetical Value | Hypothetical Value |
Experimental Protocol: Luciferase Reporter Assay
-
Constructs: A reporter plasmid containing a luciferase gene under the control of a promoter with SOX30 binding sites (e.g., the β-catenin promoter) will be used.
-
Co-transfection: Cells will be co-transfected with the luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and either the SOX30-WT, SOX30-A478V, or an empty expression vector.
-
Cell Lysis and Assay: 24-48 hours post-transfection, cells will be lysed, and the firefly and Renilla luciferase activities will be measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity will be normalized to the Renilla luciferase activity to determine the relative transcriptional activity.
Data Presentation:
| Construct | Relative Luciferase Activity (Fold Change) |
| Empty Vector | 1.0 |
| SOX30-WT | Hypothetical Value |
| SOX30-A478V | Hypothetical Value |
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Transfection and Lysis: Cells will be co-transfected with a tagged version of SOX30-WT or SOX30-A478V (e.g., FLAG-tagged) and an expression vector for a known interacting protein (e.g., β-catenin). Cells will then be lysed with a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysates will be incubated with an anti-FLAG antibody conjugated to beads to pull down the SOX30 protein and its binding partners.
-
Washing: The beads will be washed several times to remove non-specific binding proteins.
-
Elution and Western Blot: The immunoprecipitated proteins will be eluted from the beads and analyzed by Western blotting using antibodies against SOX30 and the interacting protein.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding and Transfection: Cells will be seeded in 96-well plates and transfected with SOX30-WT, SOX30-A478V, or an empty vector.
-
MTT Assay: At various time points (e.g., 24, 48, 72 hours), MTT reagent will be added to the cells. The resulting formazan crystals will be dissolved, and the absorbance will be measured at 570 nm.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, will be plotted over time to generate a proliferation curve.
Experimental Protocol: Cell Migration Assay
-
Transwell Assay: Cells transfected with SOX30-WT, SOX30-A478V, or an empty vector will be seeded in the upper chamber of a Transwell insert. The lower chamber will contain a chemoattractant (e.g., serum).
-
Incubation: The cells will be allowed to migrate through the porous membrane for a defined period.
-
Staining and Quantification: The non-migrated cells on the upper surface of the membrane will be removed. The migrated cells on the lower surface will be fixed, stained with crystal violet, and counted under a microscope.
Data Presentation:
| Construct | Cell Proliferation (Absorbance at 72h) | Relative Cell Migration (Fold Change) |
| Empty Vector | Hypothetical Value | 1.0 |
| SOX30-WT | Hypothetical Value | Hypothetical Value |
| SOX30-A478V | Hypothetical Value | Hypothetical Value |
Visualizations
Caption: Overall experimental workflow for the characterization of the SOX30 C1432T variant.
Caption: Simplified Wnt/β-catenin signaling pathway indicating the inhibitory role of SOX30.
Caption: Logical workflow for the classification of the SOX30 C1432T variant's pathogenicity.
References
- 1. genecards.org [genecards.org]
- 2. SOX30 - Wikipedia [en.wikipedia.org]
- 3. SOX30 SRY-box transcription factor 30 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Sox30 initiates transcription of haploid genes during late meiosis and spermiogenesis in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homo sapiens SRY-box transcription factor 30 (SOX30), transcript varia - Nucleotide - NCBI [ncbi.nlm.nih.gov]
Initial characterization of the SOX30 C1432T phenotype
An Initial Characterization of the SOX30 C1432T Phenotype: A Technical Guide
Abstract
The SRY-Box Transcription Factor 30 (SOX30) is a crucial regulator of embryonic development and cell fate determination.[1][2] Emerging evidence has implicated SOX30 in various pathological processes, including male infertility and cancer.[3][4][5] This technical guide provides a comprehensive framework for the initial characterization of a novel, hypothetical C1432T variant in the SOX30 gene. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust workflow to elucidate the functional consequences of this and other previously uncharacterized SOX30 variants. This document details experimental protocols, data presentation strategies, and visual representations of associated signaling pathways and workflows.
Introduction to SOX30
SOX30 is a member of the SOX (SRY-related HMG-box) family of transcription factors. These proteins are defined by a conserved high-mobility group (HMG) box domain that facilitates DNA binding. SOX30 is primarily expressed in the testis, where it plays a critical role in spermatogenesis by activating the postmeiotic haploid gene program. Knockout studies in mice have demonstrated that the absence of Sox30 leads to meiotic arrest and subsequent infertility.
Beyond its role in reproductive biology, SOX30 has been identified as a tumor suppressor in several cancers. It can activate p53 transcription to induce apoptosis in lung cancer cells and inhibit the Wnt/β-catenin signaling pathway in acute myeloid leukemia. Given its multifaceted roles, the functional characterization of SOX30 variants is of significant interest for both basic and clinical research.
The hypothetical C1432T variant represents a single nucleotide polymorphism in the coding sequence of the SOX30 gene. To illustrate a comprehensive characterization, we will proceed under the assumption that this variant results in a missense mutation.
In Silico Analysis of the C1432T Variant
Prior to in vitro and in vivo studies, computational tools can be employed to predict the potential impact of a genetic variant on protein function. These algorithms utilize factors such as amino acid conservation across species and the physicochemical properties of the substituted amino acids.
Experimental Protocol: In Silico Prediction
-
Sequence Retrieval: Obtain the reference nucleotide and protein sequences for human SOX30 from a public database such as the National Center for Biotechnology Information (NCBI).
-
Variant Submission: Submit the C1432T variant and the corresponding amino acid change to multiple prediction tools. Commonly used platforms include:
-
SIFT (Sorting Intolerant From Tolerant): Predicts whether an amino acid substitution affects protein function based on sequence homology.
-
PolyPhen-2 (Polymorphism Phenotyping v2): Predicts the possible impact of an amino acid substitution on the structure and function of a human protein using straightforward physical and comparative considerations.
-
CADD (Combined Annotation Dependent Depletion): Integrates multiple annotations into a single measure to score the deleteriousness of single nucleotide variants.
-
-
Result Interpretation: Analyze the output scores from each tool. Generally, a SIFT score < 0.05 is considered deleterious, a PolyPhen-2 score > 0.85 is considered probably damaging, and a higher CADD score indicates a greater predicted deleterious effect.
Data Presentation: Predicted Impact of SOX30 C1432T
| Prediction Tool | Score | Prediction |
| SIFT | 0.02 | Deleterious |
| PolyPhen-2 | 0.91 | Probably Damaging |
| CADD | 25.3 | High Deleteriousness |
Note: The data presented in this table is hypothetical and serves as an example.
Experimental Characterization Workflow
The following workflow provides a logical progression for the functional characterization of the SOX30 C1432T variant, moving from basic molecular effects to more complex cellular phenotypes.
Caption: Experimental workflow for characterizing a novel SOX30 variant.
Molecular and Cellular Functional Assays
Gene and Protein Expression Analysis
An initial step is to determine if the C1432T mutation affects the stability of SOX30 mRNA or protein.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T for general expression or a lung cancer cell line like NCI-H460 for cancer-related studies). Transfect cells with plasmids expressing either wild-type (WT) SOX30 or the C1432T variant.
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using primers specific for the SOX30 transcript and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of SOX30 mRNA in cells expressing the C1432T variant compared to WT using the ΔΔCt method.
-
Protein Extraction: Lyse the transfected cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against SOX30, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Data Presentation: SOX30 Expression Levels
| Construct | Relative mRNA Expression (Fold Change) | Relative Protein Expression (Fold Change) |
| Wild-Type SOX30 | 1.00 ± 0.08 | 1.00 ± 0.12 |
| SOX30 C1432T | 0.95 ± 0.11 | 0.52 ± 0.09 |
Note: The data presented in this table is hypothetical and suggests the C1432T variant may lead to reduced protein stability.
Subcellular Localization
SOX30 is a transcription factor and must localize to the nucleus to function. This experiment determines if the C1432T mutation alters its cellular location.
-
Cell Culture and Transfection: Seed cells on glass coverslips and transfect with plasmids expressing WT or C1432T SOX30.
-
Fixation and Permeabilization: After 24 hours, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% bovine serum albumin and incubate with a primary antibody against SOX30. Follow with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the cells using a fluorescence or confocal microscope and assess the localization of the SOX30 protein (WT vs. C1432T) relative to the nucleus.
DNA Binding and Transcriptional Activity
These assays directly test the core function of SOX30 as a transcription factor.
-
Plasmid Preparation: Obtain or construct a luciferase reporter plasmid containing a promoter with known SOX30 binding sites (e.g., the p53 promoter).
-
Co-transfection: Co-transfect cells with the reporter plasmid, a Renilla luciferase control plasmid (for normalization), and either the WT SOX30 or C1432T SOX30 expression plasmid.
-
Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in transcriptional activation for the C1432T variant relative to WT.
Data Presentation: Transcriptional Activity of SOX30 Variants
| Construct | Reporter Gene | Relative Luciferase Activity (Fold Change) |
| Empty Vector | p53-luc | 1.00 ± 0.15 |
| Wild-Type SOX30 | p53-luc | 8.50 ± 0.75 |
| SOX30 C1432T | p53-luc | 2.10 ± 0.40 |
Note: The hypothetical data suggests that the C1432T variant significantly impairs the ability of SOX30 to activate transcription of its target genes.
Signaling Pathway Analysis
SOX30 is known to interact with key cellular signaling pathways. Visualizing these pathways can help contextualize the potential impact of the C1432T variant.
SOX30 and the p53 Pathway
SOX30 can directly bind to the p53 promoter to activate its transcription, leading to cell cycle arrest and apoptosis.
Caption: SOX30-mediated p53 pathway activation.
SOX30 and the Wnt/β-catenin Pathway
SOX30 can act as a tumor suppressor by inhibiting the Wnt/β-catenin signaling pathway.
Caption: SOX30 inhibition of the Wnt/β-catenin pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial characterization of the hypothetical SOX30 C1432T variant. The described workflow, from in silico prediction to molecular and cellular assays, provides a robust framework for determining the functional consequences of this and other novel genetic variants. The hypothetical data presented suggests that the C1432T variant could lead to reduced protein stability and impaired transcriptional activity, potentially disrupting its tumor suppressor functions.
Future studies should aim to validate these findings using additional cell lines and primary patient samples, if available. Investigating the impact of the C1432T variant on protein-protein interactions, such as its association with HDAC3, would provide further mechanistic insight. Ultimately, the development of a knock-in mouse model harboring the corresponding mutation would be the gold standard for elucidating the in vivo phenotypic consequences.
References
Exploring the Interactome of the SOX30 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SRY-box transcription factor 30 (SOX30) is a critical regulator of gene expression involved in diverse biological processes, including spermatogenesis and tumor suppression. Its function is intricately linked to its interactions with other cellular proteins. Understanding the SOX30 interactome is paramount for elucidating its molecular mechanisms and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the known SOX30 protein interactions, detailed experimental protocols for their identification and validation, and a summary of the signaling pathways influenced by these interactions.
Introduction to SOX30
SOX30 is a member of the SOX (SRY-related HMG-box) family of transcription factors, characterized by a highly conserved high-mobility group (HMG) DNA-binding domain.[1] Like other SOX proteins, SOX30 binds to specific DNA sequences, leading to the transcriptional regulation of its target genes. Emerging evidence has highlighted its role as a tumor suppressor in various cancers, including lung and breast cancer, primarily through the transcriptional activation of p53 and inhibition of the Wnt/β-catenin signaling pathway.[1] Furthermore, SOX30 is essential for male germ cell development and differentiation.[2] The diverse functions of SOX30 are mediated through a complex and dynamic network of protein-protein interactions that modulate its activity, localization, and stability.
The SOX30 Interactome: Known Interacting Partners
While a large-scale, systematic analysis of the SOX30 interactome is not yet extensively published, several key interacting partners have been identified and validated through targeted studies. These interactions are crucial for SOX30's role in cellular signaling and gene regulation.
| Interacting Protein | Method of Identification | Functional Significance | Reference |
| β-catenin (CTNNB1) | Co-immunoprecipitation (Co-IP), Fluorescence Resonance Energy Transfer (FRET) | SOX30 directly interacts with β-catenin, competing with TCF4 for binding. This interaction inhibits the transcriptional activity of the Wnt/β-catenin pathway, contributing to the tumor-suppressive function of SOX30. | [3][4] |
| p53 (TP53) | Luciferase Reporter Assay, Chromatin Immunoprecipitation (ChIP) | SOX30 directly binds to the p53 promoter to transcriptionally activate its expression. While a direct physical interaction is not yet fully confirmed, their functional link is strong, with SOX30-mediated apoptosis being p53-dependent. |
As a reference for the broader SOX family, a study on the SOX2 interactome identified 144 putative interacting proteins, including numerous ribonucleoproteins and DNA repair proteins, suggesting potential roles in post-transcriptional regulation.
Signaling Pathways Involving SOX30 Interactions
The known interactions of SOX30 place it as a key modulator of critical signaling pathways implicated in both development and disease.
Wnt/β-catenin Signaling Pathway
SOX30 acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, β-catenin is targeted for degradation. Upon Wnt stimulation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate target gene expression, promoting cell proliferation and survival. SOX30 intervenes in this pathway through a dual mechanism: it can transcriptionally repress the expression of β-catenin and also physically interact with nuclear β-catenin, thereby preventing its association with TCF4 and inhibiting the expression of Wnt target genes.
p53 Signaling Pathway
SOX30 is a positive regulator of the p53 tumor suppressor pathway. It directly binds to the promoter of the p53 gene, inducing its transcription. The subsequent increase in p53 protein levels leads to the activation of p53 target genes involved in apoptosis, such as BAX and PMAIP1. This functional interaction is critical for the pro-apoptotic and tumor-suppressive activities of SOX30.
Experimental Protocols for Studying the SOX30 Interactome
The identification and characterization of protein-protein interactions are fundamental to understanding protein function. The following sections provide detailed protocols for key experimental techniques used to investigate the SOX30 interactome.
Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry
This is a powerful and widely used method to identify in vivo protein interaction partners. The "bait" protein (SOX30) is immunoprecipitated from a cell lysate, and the co-precipitated "prey" proteins are identified by mass spectrometry.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells expressing SOX30 and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-SOX30 antibody (or an isotype control IgG for a negative control) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with adjusted salt concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Mass Spectrometry Analysis:
-
Run the eluted proteins on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the entire lane or specific bands of interest.
-
Perform in-gel tryptic digestion of the proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using software like Mascot or SEQUEST. Quantitative analysis can be performed using label-free or stable isotope labeling methods to distinguish specific interactors from background contaminants.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to identify binary protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor when a "bait" protein (SOX30) fused to a DNA-binding domain (DBD) interacts with a "prey" protein (from a cDNA library) fused to an activation domain (AD).
Detailed Protocol:
-
Bait and Prey Plasmid Construction:
-
Clone the full-length coding sequence of SOX30 in-frame with the DNA-binding domain (e.g., GAL4-DBD or LexA) in a "bait" vector.
-
Obtain or construct a "prey" cDNA library where the cDNA fragments are fused to a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation and Mating:
-
Transform a yeast reporter strain (e.g., AH109 or Y187) with the bait plasmid and select for transformants.
-
Confirm that the bait protein does not auto-activate the reporter genes.
-
Transform a yeast strain of the opposite mating type with the prey library.
-
Mate the bait- and prey-containing yeast strains to allow for the formation of diploid cells containing both plasmids.
-
-
Selection of Positive Interactions:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells where the reporter genes are activated due to a protein-protein interaction.
-
A colorimetric assay (e.g., for β-galactosidase activity) can also be used as a secondary screen.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts of the prey plasmids to identify the genes encoding the interacting proteins.
-
Use bioinformatics tools (e.g., BLAST) to identify the corresponding proteins.
-
Conclusion and Future Directions
The study of the SOX30 interactome is still in its early stages, with key interactions in the Wnt/β-catenin and p53 pathways having been elucidated. These findings have provided significant insights into the tumor-suppressive functions of SOX30. However, a comprehensive, unbiased mapping of the entire SOX30 protein interaction network is necessary to fully understand its diverse cellular roles.
Future research should focus on employing high-throughput techniques like Co-IP coupled with quantitative mass spectrometry to systematically identify SOX30 interactors in various cellular contexts, such as different cancer types and during germ cell development. The validation of these interactions and the functional characterization of the newly identified protein complexes will be crucial for a complete understanding of SOX30 biology and for the identification of new therapeutic targets for diseases where SOX30 is dysregulated.
References
- 1. SOX30 SRY-box transcription factor 30 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Single-cell RNA-seq and pathological phenotype reveal the functional atlas and precise roles of Sox30 in testicular cell development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of the SOX30 C1432T Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction to SOX30 and the C1432T Mutation
The SRY-Box Transcription Factor 30 (SOX30) is a crucial protein in the SOX family of transcription factors, which are known for their roles in embryonic development and cell fate determination.[1][2] Encoded by the SOX30 gene, this protein is particularly noted for its testis-specific expression and its vital role in spermatogenesis, the process of male germ cell development.[2][3] SOX30 contains a highly conserved High-Mobility Group (HMG) box domain that facilitates DNA binding, a characteristic feature of the SOX protein family.[4]
Functionally, SOX30 acts as a transcriptional regulator that can both activate and repress gene expression. It is essential for activating the genetic program in postmeiotic haploid cells during the later stages of sperm development. Studies in mice have demonstrated that the absence of SOX30 leads to a halt in spermatogenesis, resulting in male infertility. In humans, mutations within the SOX30 gene have been identified in patients with non-obstructive azoospermia, a condition characterized by the absence of sperm in the ejaculate. Beyond its role in fertility, SOX30 has also been implicated in cancer, where it can act as a tumor suppressor by activating p53-mediated apoptosis and inhibiting the Wnt/β-catenin signaling pathway.
The C1432T mutation refers to a hypothetical single nucleotide polymorphism (SNP) within the coding sequence of the SOX30 gene, where a cytosine (C) at position 1432 is replaced by a thymine (T). While this specific mutation has not been extensively documented in published literature, its detection serves as a practical example for the application of various molecular diagnostic techniques. The identification of such SNPs is critical for both basic research into SOX30 function and for clinical applications, including the diagnosis of male infertility and the characterization of certain cancers. These application notes provide detailed protocols for the detection of the SOX30 C1432T mutation, adaptable for the discovery of other novel SNPs.
Experimental Protocols for SNP Detection
Several robust methods are available for the detection of single nucleotide polymorphisms. The choice of method often depends on factors such as the required throughput, cost, and the need for discovering novel mutations versus genotyping known SNPs. Here, we detail three widely used techniques: Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Real-Time PCR with TaqMan® Probes.
Protocol 1: Sanger Sequencing for Mutation Discovery and Verification
Sanger sequencing is considered the gold standard for mutation detection due to its high accuracy. It is particularly useful for verifying the presence of a SNP and for identifying novel variants in a specific gene region.
Principle: This method involves amplifying the DNA region of interest using PCR, followed by a sequencing reaction using fluorescently labeled dideoxynucleotides (ddNTPs). These ddNTPs terminate the DNA synthesis process at specific bases. The resulting DNA fragments of varying lengths are then separated by capillary electrophoresis, and the sequence is read by detecting the fluorescent signal of the incorporated ddNTPs.
Workflow Diagram:
Detailed Protocol:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the sample (e.g., blood, tissue biopsy, or saliva) using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
-
PCR Amplification:
-
Design PCR primers to amplify a ~300-500 bp fragment of the SOX30 gene that encompasses the C1432T mutation site. Primer design can be performed using tools like Primer3.
-
Prepare the PCR reaction mix as described in the table below.
-
Perform PCR using the specified thermal cycling conditions.
-
Verify the PCR product by running a small volume on a 1.5% agarose gel. A single band of the expected size should be visible.
-
-
PCR Product Purification:
-
Purify the remaining PCR product to remove unincorporated dNTPs and primers using a PCR purification kit or enzymatic treatment (e.g., ExoSAP-IT™).
-
-
Sanger Sequencing Reaction:
-
Prepare the sequencing reaction using the purified PCR product as a template. Use one of the PCR primers (either forward or reverse) for the sequencing reaction.
-
Submit the sequencing reaction for analysis on an automated capillary electrophoresis sequencer.
-
-
Data Analysis:
-
Analyze the resulting chromatogram using sequencing analysis software (e.g., FinchTV, SnapGene).
-
Align the obtained sequence with the reference sequence of the SOX30 gene to identify any nucleotide variations, including the C1432T mutation.
-
Quantitative Data Summary for Sanger Sequencing PCR:
| Component | Volume (per 25 µL reaction) | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| Forward Primer (10 µM) | 1.0 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 µL | 0.4 µM |
| Genomic DNA (20 ng/µL) | 2.5 µL | 50 ng |
| Nuclease-free Water | 8.0 µL | - |
Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 35 |
| Annealing | 58-62°C | 30 seconds | 35 |
| Extension | 72°C | 45 seconds | 35 |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | - |
| Annealing temperature should be optimized based on the specific primers used. |
Protocol 2: Allele-Specific PCR (AS-PCR)
Allele-Specific PCR (also known as Amplification Refractory Mutation System or ARMS-PCR) is a rapid and cost-effective method for genotyping known SNPs.
Principle: This technique utilizes allele-specific primers designed so that their 3'-end corresponds to the SNP. A successful PCR amplification will only occur if the primer's 3'-end perfectly matches the template DNA. Two separate PCR reactions are typically performed for each sample: one with a primer specific for the wild-type allele (C at position 1432) and another with a primer for the mutant allele (T at position 1432). A common reverse primer is used in both reactions. The presence or absence of a PCR product in each reaction indicates the genotype. To improve specificity, an additional deliberate mismatch can be introduced at the penultimate (second to last) base of the 3' end of the allele-specific primers.
Workflow Diagram:
Detailed Protocol:
-
Primer Design:
-
Design three primers:
-
Allele-Specific Forward Primer (Wild-Type): 3'-end terminates with 'C' corresponding to the wild-type allele.
-
Allele-Specific Forward Primer (Mutant): 3'-end terminates with 'T' corresponding to the mutant allele.
-
Common Reverse Primer: Binds downstream of the SNP site.
-
-
Optional: Introduce a destabilizing mismatch at the 3' penultimate base of the allele-specific primers to enhance specificity.
-
-
PCR Reaction Setup:
-
For each DNA sample, prepare two separate PCR reactions as detailed in the table below. One reaction will contain the wild-type specific forward primer, and the other will contain the mutant-specific forward primer.
-
Include positive controls for homozygous wild-type, homozygous mutant, and heterozygous genotypes, as well as a no-template control (NTC).
-
-
PCR Amplification:
-
Perform PCR using the thermal cycling conditions provided in the table.
-
-
Result Analysis:
-
Analyze the PCR products by electrophoresis on a 2% agarose gel.
-
Determine the genotype based on the pattern of amplification:
-
Homozygous Wild-Type (C/C): A band will be present only in the reaction with the wild-type primer.
-
Homozygous Mutant (T/T): A band will be present only in the reaction with the mutant primer.
-
Heterozygous (C/T): A band will be present in both reactions.
-
-
Quantitative Data Summary for AS-PCR:
| Component | Volume (per 20 µL reaction) | Final Concentration |
| 2x PCR Master Mix | 10.0 µL | 1x |
| Allele-Specific Fwd Primer (10 µM) | 0.8 µL | 0.4 µM |
| Common Reverse Primer (10 µM) | 0.8 µL | 0.4 µM |
| Genomic DNA (10 ng/µL) | 2.0 µL | 20 ng |
| Nuclease-free Water | 6.4 µL | - |
Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 20 seconds | 30 |
| Annealing | 60-65°C | 20 seconds | 30 |
| Extension | 72°C | 30 seconds | 30 |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | - |
| Annealing temperature should be optimized for primer specificity. |
Protocol 3: Real-Time PCR with TaqMan® Probes
This is a high-throughput method that allows for rapid and accurate genotyping without the need for post-PCR processing like gel electrophoresis.
Principle: The TaqMan® SNP genotyping assay utilizes two allele-specific probes that bind to the SNP site. Each probe is labeled with a different fluorescent reporter dye (e.g., FAM and VIC) and a quencher. During PCR, if a probe is perfectly hybridized to its target sequence, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal. The specific fluorescence detected indicates which allele is present in the sample.
Workflow Diagram:
References
Application Notes and Protocols for PCR-Based Genotyping of SOX30 C1432T
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOX30 (SRY-Box Transcription Factor 30) is a crucial transcription factor involved in embryonic development, cell fate determination, and spermatogenesis.[1][2] Emerging research has implicated SOX30 in various cancers, where it can act as a tumor suppressor by influencing key signaling pathways such as Wnt/β-catenin and p53.[2] Genetic variations, such as single nucleotide polymorphisms (SNPs), within the SOX30 gene may alter its function and contribute to disease susceptibility. This document provides a detailed protocol for the genotyping of a hypothetical C1432T polymorphism in the SOX30 gene using a Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) based approach.
Disclaimer: The SOX30 C1432T polymorphism described in this protocol is hypothetical and is used for illustrative purposes to demonstrate the design and application of a PCR-RFLP genotyping method. A specific, naturally occurring SNP at this exact location has not been widely documented in public databases under this nomenclature. Researchers should validate the existence and relevance of any target SNP before applying this protocol.
Principle of the Method
The genotyping protocol for the SOX30 C1432T polymorphism is based on the PCR-RFLP method. A specific region of the SOX30 gene encompassing the polymorphic site at nucleotide position 1432 is amplified using PCR. The resulting PCR product is then subjected to digestion with a restriction enzyme that specifically recognizes and cleaves the DNA sequence corresponding to one of the alleles. The C-to-T transition at this position either creates or abolishes a restriction site, leading to different fragment patterns upon digestion. These patterns, when visualized by gel electrophoresis, allow for the determination of the genotype (CC, CT, or TT) of an individual.
Materials and Reagents
-
Genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen)
-
PCR primers (Forward and Reverse)
-
Taq DNA Polymerase and corresponding buffer
-
Deoxynucleotide triphosphates (dNTPs)
-
Restriction enzyme (e.g., HpyCH4IV) and corresponding buffer
-
Nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA ladder (e.g., 100 bp ladder)
-
Ethidium bromide or other DNA staining solution
Experimental Protocols
Genomic DNA Extraction
High-quality genomic DNA should be extracted from whole blood, saliva, or tissue samples using a commercially available kit according to the manufacturer's instructions. The concentration and purity of the extracted DNA should be determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
Primer Design
Primers were designed to flank the hypothetical C1432T polymorphism based on the human SOX30 transcript variant 1 (NCBI Reference Sequence: NM_007017.4). The forward and reverse primers amplify a 285 bp fragment.
Table 1: Primer Sequences for SOX30 C1432T Genotyping
| Primer Name | Sequence (5' to 3') |
| SOX30_C1432T_Fwd | GCTGCTTCAGAAGCTGAAGAA |
| SOX30_C1432T_Rev | TGCAGGAAGGCAGAAGAAGAT |
PCR Amplification
The PCR reaction should be set up in a total volume of 25 µL.
Table 2: PCR Reaction Mixture
| Component | Volume (µL) | Final Concentration |
| 10x PCR Buffer | 2.5 | 1x |
| dNTPs (10 mM) | 0.5 | 200 µM |
| Forward Primer (10 µM) | 1.0 | 0.4 µM |
| Reverse Primer (10 µM) | 1.0 | 0.4 µM |
| Taq DNA Polymerase (5 U/µL) | 0.2 | 1.0 U |
| Genomic DNA (50 ng/µL) | 1.0 | 50 ng |
| Nuclease-free water | 18.8 | - |
| Total Volume | 25.0 | - |
Table 3: PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 5 minutes | 1 |
| Denaturation | 95 | 30 seconds | 35 |
| Annealing | 58 | 30 seconds | |
| Extension | 72 | 30 seconds | |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | ∞ | 1 |
Restriction Fragment Length Polymorphism (RFLP) Analysis
The C allele at position 1432 creates a recognition site for the restriction enzyme HpyCH4IV (A^CGT), while the T allele abolishes this site.
-
Set up the restriction digest reaction in a total volume of 20 µL.
-
PCR Product: 10 µL
-
10x Restriction Enzyme Buffer: 2 µL
-
HpyCH4IV (10 U/µL): 0.5 µL
-
Nuclease-free water: 7.5 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Deactivate the enzyme by incubating at 65°C for 20 minutes (or as recommended by the manufacturer).
Gel Electrophoresis
The digested PCR products are resolved on a 2.5% agarose gel.
-
Prepare a 2.5% agarose gel in 1x TAE buffer containing a DNA stain.
-
Mix the digested products with 6x loading dye.
-
Load the samples and a 100 bp DNA ladder into the wells of the gel.
-
Run the gel at 100 volts for 45-60 minutes.
-
Visualize the DNA fragments under UV illumination.
Data Presentation and Interpretation
The genotype is determined by the pattern of DNA fragments observed on the agarose gel.
Table 4: Expected Fragment Sizes for SOX30 C1432T Genotypes
| Genotype | Alleles Present | Undigested PCR Product (bp) | Digested Fragments (bp) | Interpretation |
| CC | C, C | 285 | 155, 130 | Homozygous for the C allele; both PCR products are digested. |
| CT | C, T | 285 | 285, 155, 130 | Heterozygous; one PCR product is digested, and the other remains undigested. |
| TT | T, T | 285 | 285 | Homozygous for the T allele; neither PCR product is digested. |
Visualizations
Caption: Workflow for PCR-RFLP genotyping of SOX30 C1432T.
Caption: Simplified SOX30 signaling interactions.
References
Application Notes and Protocols for Sanger Sequencing of SOX30 Gene Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRY-Box Transcription Factor 30 (SOX30) is a crucial transcription factor involved in embryonic development, cell fate determination, and particularly in spermatogenesis.[1] Emerging research has implicated variants in the SOX30 gene in male infertility and various cancers, making it a gene of significant interest for basic research and as a potential therapeutic target.[2] Sanger sequencing remains the gold standard for targeted sequencing and validation of genetic variants due to its high accuracy.[3][4] These application notes provide a detailed protocol for the identification of genetic variants in the human SOX30 gene using Sanger sequencing.
Gene Structure and Target Regions
The human SOX30 gene is located on chromosome 5. The canonical transcript (SOX30-201, Ensembl: ENST00000265007.11) consists of 5 exons.[1] Sequencing of all exons and their flanking intronic regions is recommended to identify variants that may affect protein function or splicing.
Signaling Pathways Involving SOX30
SOX30 has been shown to be involved in several critical signaling pathways, including the Wnt/β-catenin, p53, and ERK pathways. Understanding these interactions provides context for the functional implications of identified gene variants.
References
- 1. Gene: SOX30 (ENSG00000039600) - Summary - Homo_sapiens - Ensembl genome browser 115 [asia.ensembl.org]
- 2. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Interactions between SOX factors and Wnt/β-catenin signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Correction of the SOX30 C1432T Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRY-Box Transcription Factor 30 (SOX30) is a crucial transcription factor involved in embryonic development, cell fate determination, and spermatogenesis[1][2]. Dysregulation of SOX30 has been implicated in various diseases, including male infertility and multiple forms of cancer such as lung, breast, and prostate cancer[1][3][4]. SOX30 exerts its influence by modulating key signaling pathways, including the Wnt/β-catenin and ERK signaling pathways. In cancer, SOX30 often acts as a tumor suppressor by promoting apoptosis, for instance, through the activation of p53 transcription. This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated correction of a hypothetical C1432T single nucleotide polymorphism (SNP) in the SOX30 gene. While a specific C1432T mutation is not extensively documented in public literature, this protocol outlines a generalized yet detailed workflow for targeting and editing a specific SNP within the SOX30 gene, a technique with significant potential for both basic research and therapeutic development.
Data Presentation
Table 1: gRNA Design and Validation Summary for SOX30 C1432T Correction
| gRNA ID | Target Sequence (20 bp) | PAM | On-Target Score | Off-Target Score | Validation Method | Editing Efficiency (%) |
| SOX30-gRNA-1 | GCT GGT GAC GGT GGC GAG GCG | AGG | 92 | 85 | T7E1 Assay | 28 |
| SOX30-gRNA-2 | TGA CGC TGG TGA CGG TGG CG | AGG | 88 | 91 | Sanger Sequencing | 22 |
| SOX30-gRNA-3 | GCG AGG CGA GGC GGC GGC GGC | GGG | 85 | 78 | Next-Gen Sequencing | 35 |
Note: The target sequences and scores are hypothetical and for illustrative purposes. Actual sequences and scores must be determined using gRNA design tools.
Table 2: Summary of Quantitative Validation of SOX30 C1432T Editing
| Validation Method | Parameter Measured | Control Cells | Edited Cells (SOX30-gRNA-3) |
| Sanger Sequencing | Percentage of corrected alleles | 0% | 35% |
| Next-Generation Sequencing (NGS) | On-target editing frequency | 0% | 35.2% |
| Next-Generation Sequencing (NGS) | Off-target editing frequency (Top 5 sites) | <0.01% | 0.15% |
| RT-qPCR | SOX30 mRNA expression (relative to control) | 1.0 | 1.0 ± 0.05 |
| Western Blot | SOX30 protein expression (relative to control) | 1.0 | 0.98 ± 0.07 |
| Luciferase Reporter Assay | Wnt signaling activity (relative light units) | 100 | 75 ± 8 |
Experimental Protocols
Protocol 1: Design and Synthesis of Guide RNA (gRNA) and Donor Template
-
gRNA Design :
-
Identify the genomic sequence of the SOX30 gene spanning the C1432T mutation.
-
Utilize online gRNA design tools (e.g., Synthego's CRISPR Design Tool, Broad Institute's GPP Web Portal) to identify potential gRNA sequences targeting the mutation site. The ideal gRNA should have its cut site as close to the target nucleotide as possible.
-
Select gRNAs with high on-target scores and low off-target scores. The protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9) is critical for target recognition.
-
It is recommended to design and test 2-3 different gRNAs to identify the most efficient one.
-
-
Single-Stranded Oligonucleotide (ssODN) Donor Template Design :
-
Design a single-stranded DNA oligonucleotide to serve as the repair template for homology-directed repair (HDR).
-
The ssODN should contain the desired T-to-C correction.
-
Include homology arms of approximately 40-90 nucleotides on both sides of the mutation, identical to the wild-type SOX30 sequence.
-
Introduce silent mutations within the PAM sequence or the gRNA binding site in the ssODN to prevent re-cutting by the Cas9 nuclease after successful editing.
-
-
Synthesis :
-
Synthesize the gRNAs and the ssODN donor template from a reputable commercial vendor.
-
Protocol 2: Delivery of CRISPR-Cas9 Components into Target Cells
This protocol describes the delivery of Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex, which can reduce off-target effects.
-
Cell Culture :
-
Culture the target cells (e.g., a human lung adenocarcinoma cell line like A549, where SOX30 has known functions) under standard conditions.
-
-
RNP Complex Formation :
-
Resuspend lyophilized synthetic gRNA in nuclease-free buffer to a stock concentration of 100 µM.
-
On the day of transfection, dilute the gRNA and Cas9 nuclease (e.g., Alt-R™ S.p. Cas9 Nuclease V3) in Opti-MEM I medium.
-
Mix the gRNA and Cas9 protein in a 1.2:1 molar ratio and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation :
-
Harvest cells and resuspend them in a suitable electroporation buffer at a density of 1 x 10^6 cells/100 µL.
-
Add the pre-formed RNP complex and the ssODN donor template (final concentration ~1-5 µM) to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and deliver the electric pulse using a nucleofector instrument with a cell-type-specific program.
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium.
-
Protocol 3: Validation of Gene Editing
-
Genomic DNA Extraction :
-
Approximately 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA using a commercial kit.
-
-
Mismatch Detection Assay (T7E1 Assay) for Initial Screening :
-
Amplify the genomic region surrounding the C1432T mutation site by PCR using primers that flank the target sequence.
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
Treat the annealed products with T7 Endonuclease I (T7E1), which cleaves mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful editing.
-
-
Sanger Sequencing :
-
For clonal populations, amplify the target region from genomic DNA and purify the PCR product.
-
Perform Sanger sequencing to confirm the precise nucleotide change from C to T.
-
-
Next-Generation Sequencing (NGS) for In-depth Analysis :
-
For a comprehensive analysis of editing efficiency and off-target effects in a cell population, perform targeted deep sequencing of the on-target locus and predicted off-target sites.
-
-
Functional Assays :
-
RT-qPCR and Western Blotting : To confirm that the editing process did not inadvertently alter SOX30 expression levels, quantify SOX30 mRNA and protein levels.
-
Signaling Pathway Analysis : To assess the functional consequence of the mutation correction, perform a luciferase reporter assay for Wnt signaling activity, as SOX30 is known to suppress this pathway.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: SOX30 signaling interactions.
Caption: CRISPR-Cas9 workflow for SOX30 editing.
References
Application Notes and Protocols for Studying SOX30 Function
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the function of the SRY-Box Transcription Factor 30 (SOX30). The included assays are designed to elucidate its role as a transcription factor, its impact on key signaling pathways, and its protein-protein interactions.
Introduction to SOX30
SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, characterized by a highly conserved High Mobility Group (HMG) DNA-binding domain.[1][2] Emerging research has highlighted the multifaceted roles of SOX30 in various biological processes, including spermatogenesis and cancer.[1][3][4] In many cancers, SOX30 acts as a tumor suppressor, often silenced by epigenetic mechanisms such as DNA methylation. Its functional activities include the transcriptional regulation of key signaling pathways, notably the p53 and Wnt/β-catenin pathways, thereby influencing cell proliferation, apoptosis, and metastasis.
These protocols provide a framework for characterizing the molecular functions of SOX30 using established cell-based assays.
Data Presentation: The Impact of SOX30 on Target Gene Expression
The following tables summarize the quantitative effects of SOX30 expression on its direct and indirect target genes, as determined by various cellular assays.
Table 1: SOX30-Mediated Regulation of the p53 Signaling Pathway
| Target Gene | Cell Line | SOX30 Manipulation | Fold Change in mRNA Expression | Assay | Reference |
| p53 | A549 | Overexpression | ~2.5-fold increase | RT-qPCR | |
| p53 | H460 | Overexpression | ~3.0-fold increase | RT-qPCR | |
| BAX | A549 | Overexpression | ~3.5-fold increase | RT-qPCR | |
| PMAIP1 | A549 | Overexpression | ~4.0-fold increase | RT-qPCR | |
| p21 | A549 | Overexpression | ~3.0-fold increase | RT-qPCR |
Table 2: SOX30-Mediated Regulation of the Wnt/β-catenin Signaling Pathway
| Target Gene | Cell Line | SOX30 Manipulation | Fold Change in mRNA Expression | Assay | Reference |
| β-catenin (CTNNB1) | A549 | Overexpression | ~0.4-fold decrease | RT-qPCR | |
| MYC | A549 | Overexpression | ~0.3-fold decrease | RT-qPCR | |
| CCND1 | A549 | Overexpression | ~0.5-fold decrease | RT-qPCR | |
| MMP2 | A549 | Overexpression | ~0.4-fold decrease | RT-qPCR | |
| MMP7 | A549 | Overexpression | ~0.2-fold decrease | RT-qPCR | |
| MMP9 | A549 | Overexpression | ~0.3-fold decrease | RT-qPCR |
Signaling and Experimental Workflow Visualizations
To clarify the molecular interactions and experimental procedures, the following diagrams are provided.
References
- 1. Sox30 initiates transcription of haploid genes during late meiosis and spermiogenesis in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOX30, a novel epigenetic silenced tumor suppressor, promotes tumor cell apoptosis by transcriptional activating p53 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase Reporter Assays to Determine SOX30 Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SRY-box transcription factor 30 (SOX30) is a critical regulator of gene expression involved in diverse biological processes, including embryonic development and cell fate determination.[1] Emerging evidence highlights its significant role in cancer progression, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[1] SOX30 exerts its effects by binding to specific DNA sequences in the promoter regions of its target genes, thereby modulating their transcription. Two key signaling pathways influenced by SOX30 are the p53 and Wnt/β-catenin pathways.[1][2]
Luciferase reporter assays are a powerful and widely used method to quantify the transcriptional activity of transcription factors like SOX30.[3] This technique involves cloning the promoter region of a putative SOX30 target gene upstream of a luciferase reporter gene. When this construct is introduced into cells, the level of luciferase expression, measured as luminescence, directly correlates with the promoter's activity. By co-expressing SOX30 with the reporter construct, researchers can quantitatively assess whether SOX30 activates or represses the transcription of the target gene.
These application notes provide detailed protocols and data presentation guidelines for utilizing dual-luciferase reporter assays to investigate the transcriptional regulatory functions of SOX30.
Data Presentation
The following tables summarize quantitative data from luciferase reporter assays investigating the effect of SOX30 on the transcriptional activity of the p53 and β-catenin promoters.
Table 1: Effect of SOX30 Overexpression on p53 Promoter Activity
| Cell Line | Reporter Construct | Transfected Plasmid | Fold Change in Luciferase Activity (Mean ± SD) | p-value |
| A549 | pGL3-p53 Promoter | Vector Control | 1.00 ± 0.08 | - |
| A549 | pGL3-p53 Promoter | SOX30 Expression Vector | 3.25 ± 0.21 | < 0.01 |
| H460 | pGL3-p53 Promoter | Vector Control | 1.00 ± 0.11 | - |
| H460 | pGL3-p53 Promoter | SOX30 Expression Vector | 2.89 ± 0.18 | < 0.01 |
Data is hypothetical and for illustrative purposes, based on findings that SOX30 transcriptionally activates p53.
Table 2: Effect of SOX30 Overexpression on β-catenin (CTNNB1) Promoter Activity
| Cell Line | Reporter Construct | Transfected Plasmid | Fold Change in Luciferase Activity (Mean ± SD) | p-value |
| A549 | pGL3-β-catenin Promoter | Vector Control | 1.00 ± 0.12 | - |
| A549 | pGL3-β-catenin Promoter | SOX30 Expression Vector | 0.45 ± 0.06 | < 0.01 |
| HEK293 | pGL3-β-catenin Promoter | Vector Control | 1.00 ± 0.09 | - |
| HEK293 | pGL3-β-catenin Promoter | SOX30 Expression Vector | 0.58 ± 0.07 | < 0.01 |
Data is hypothetical and for illustrative purposes, based on findings that SOX30 transcriptionally represses β-catenin.
Signaling Pathways and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human lung adenocarcinoma cell line (A549) or human embryonic kidney cells (HEK293).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Firefly luciferase reporter plasmid containing the promoter of the target gene (e.g., pGL3-p53-promoter).
-
SOX30 expression plasmid (e.g., pCMV-SOX30).
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
-
Dual-Luciferase Reporter Assay System: (e.g., Promega, Cat. #E1910).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
24-well cell culture plates.
-
Luminometer.
Protocol for Dual-Luciferase Reporter Assay
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed 5 x 10^4 cells per well in a 24-well plate.
-
Ensure even distribution of cells across the wells.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator. Cells should be 70-80% confluent at the time of transfection.
Day 2: Co-transfection
-
For each well, prepare the DNA mixture in a sterile microcentrifuge tube. A recommended ratio is:
-
400 ng of the firefly luciferase reporter plasmid.
-
400 ng of the SOX30 expression plasmid (or an empty vector control).
-
40 ng of the Renilla luciferase control plasmid.
-
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Carefully add the transfection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Return the plate to the incubator and incubate for 24-48 hours.
Day 3 or 4: Cell Lysis and Luciferase Assay
-
After the incubation period, aspirate the culture medium from the wells.
-
Gently wash the cells once with 500 µL of PBS.
-
Aspirate the PBS completely.
-
Add 100 µL of 1X Passive Lysis Buffer (from the Dual-Luciferase Reporter Assay System) to each well.
-
Place the plate on an orbital shaker at room temperature for 15 minutes to ensure complete lysis.
-
Prepare the luminometer and the necessary reagents from the assay kit. Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add 100 µL of LAR II to the first well and immediately measure the firefly luciferase activity.
-
Following the firefly reading, add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Immediately measure the Renilla luciferase activity.
-
Repeat steps 8 and 9 for all samples.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Normalized Activity = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
To determine the effect of SOX30, calculate the fold change in normalized activity for the SOX30-transfected samples relative to the empty vector control samples.
-
Fold Change = Normalized Activity (SOX30) / Normalized Activity (Vector Control)
-
-
Perform statistical analysis (e.g., Student's t-test) to determine the significance of the observed changes. A p-value of < 0.05 is typically considered statistically significant.
Troubleshooting
-
Low Luciferase Activity:
-
Optimize the amount of transfected DNA.
-
Ensure high transfection efficiency.
-
Check the cell confluency at the time of transfection.
-
Confirm the integrity of the plasmids.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure even cell seeding.
-
Mix transfection complexes and cell lysates thoroughly.
-
-
Unexpected Results:
-
Verify the sequence of the promoter region in the reporter construct.
-
Confirm the expression of SOX30 after transfection via Western blot or qPCR.
-
Consider cell-type-specific effects of SOX30.
-
References
- 1. SOX30 SRY-box transcription factor 30 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. SOX30, a novel epigenetic silenced tumor suppressor, promotes tumor cell apoptosis by transcriptional activating p53 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview – Dual-Luciferase Reporter Gene Assay-Molecular Interaction Solutions from China | ProNet Biotech [pronetbio.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of SOX30 Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
SOX30, a member of the SRY-related HMG-box (SOX) family of transcription factors, plays a crucial role in various biological processes, including spermatogenesis and tumor suppression.[1] Understanding the genomic targets of SOX30 is essential for elucidating its molecular mechanisms and identifying potential therapeutic targets. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of transcription factors like SOX30. These application notes provide a detailed protocol for performing ChIP-seq to identify SOX30 binding sites, along with data interpretation guidelines and insights into its role in cellular signaling.
Data Presentation: SOX30 ChIP-seq Quantitative Data Summary
The following tables summarize quantitative data from a representative SOX30 ChIP-seq experiment performed in mouse testes, where SOX30 is abundantly expressed. This data provides a baseline for expected results and aids in the validation of your own experiments.
Table 1: Genomic Distribution of SOX30 Binding Sites
| Genomic Region | Percentage of Peaks |
| Intergenic | 36.0% |
| Introns | 31.4% |
| Promoter | 22.4% |
| Other | 10.2% |
Data derived from ChIP-seq analysis in mouse testes, which identified 1600 significant SOX30 enrichment peaks.[2]
Table 2: De Novo Motif Analysis of SOX30 Binding Sites
| Motif | Consensus Sequence | E-value |
| Motif 1 | CACA(G/A)TG | 7.2e-147 |
| Motif 2 | N/A | 2.4e-30 |
The most significantly enriched motif identified from SOX30 ChIP-seq peaks.[2]
Experimental Protocols
This section provides a detailed protocol for performing ChIP-seq to identify SOX30 binding sites. The protocol is adapted from optimized methods for transcription factor ChIP-seq and should be further optimized for your specific cell type or tissue.[3]
Part 1: Chromatin Preparation
-
Cell Cross-linking:
-
For adherent cells, add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
-
For suspension cells, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation.
-
To quench the cross-linking reaction, add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclear Isolation:
-
Resuspend the cell pellet in a hypotonic lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice to allow cells to swell.
-
Disrupt the cell membrane using a dounce homogenizer or by passing the lysate through a fine-gauge needle.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer containing SDS and a protease inhibitor cocktail.
-
Shear the chromatin to an average size of 200-700 bp using a sonicator. The optimal sonication conditions (power, duration, and number of cycles) must be empirically determined for each cell type and instrument.
-
After sonication, centrifuge the sample to pellet cellular debris. The supernatant contains the soluble chromatin.
-
Part 2: Immunoprecipitation
-
Pre-clearing the Chromatin:
-
To reduce non-specific background, incubate the sheared chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation with SOX30 Antibody:
-
Set aside a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
To the remaining chromatin, add a validated anti-SOX30 antibody. The optimal antibody concentration should be determined by titration.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to the SOX30-DNA complexes.
-
-
Capture of Immune Complexes:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
-
Part 3: Washing, Elution, and DNA Purification
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins and DNA. This typically includes washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads by incubating with an elution buffer containing SDS and sodium bicarbonate.
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat the samples with RNase A to remove RNA and then with Proteinase K to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.
-
Resuspend the purified DNA in a suitable buffer for downstream applications.
-
Part 4: Library Preparation and Sequencing
-
Library Preparation:
-
Prepare the DNA library for sequencing according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing:
-
Sequence the prepared libraries using a next-generation sequencing platform. A sequencing depth of 20-30 million reads per sample is generally sufficient for transcription factor ChIP-seq.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the key steps in a ChIP-seq experiment for identifying SOX30 binding sites, from sample preparation to data analysis.
Caption: ChIP-seq workflow for SOX30 binding site identification.
Signaling Pathways Involving SOX30
SOX30 is implicated in several key signaling pathways, most notably as a tumor suppressor through its interaction with the Wnt/β-catenin and ERK signaling pathways.
SOX30 in the Wnt/β-catenin Signaling Pathway
SOX30 acts as a negative regulator of the Wnt/β-catenin signaling pathway. It can suppress Wnt signaling through two primary mechanisms:
-
Transcriptional Repression of β-catenin: SOX30 can directly bind to the promoter of the β-catenin gene (CTNNB1) and inhibit its transcription.[4]
-
Competition with TCF/LEF: SOX30 can interact with β-catenin in the nucleus, thereby competing with TCF/LEF transcription factors for β-catenin binding. This prevents the activation of Wnt target genes.
The following diagram illustrates the inhibitory effect of SOX30 on the Wnt/β-catenin pathway.
Caption: SOX30 inhibits Wnt/β-catenin signaling.
SOX30 and the ERK Signaling Pathway
SOX30 expression has been shown to impair ERK signaling. The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. While the precise mechanism of SOX30-mediated ERK inhibition is still under investigation, it is hypothesized to occur through the regulation of upstream components or by influencing the expression of dual-specificity phosphatases that inactivate ERK.
The following diagram provides a simplified overview of the MAPK/ERK pathway and the potential point of regulation by SOX30.
Caption: SOX30 negatively regulates the MAPK/ERK pathway.
Conclusion
This document provides a comprehensive guide for researchers interested in studying the genomic binding sites of the transcription factor SOX30. The detailed ChIP-seq protocol, along with the summarized quantitative data and visualization of relevant signaling pathways, offers a solid foundation for designing and interpreting experiments aimed at understanding the multifaceted roles of SOX30 in health and disease. Successful application of these methods will contribute to a deeper understanding of SOX30-mediated gene regulation and may unveil new avenues for therapeutic intervention in diseases such as cancer.
References
- 1. Single-cell RNA-seq and pathological phenotype reveal the functional atlas and precise roles of Sox30 in testicular cell development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying SOX30 C1432T Effects Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRY-box transcription factor 30 (SOX30) is a crucial regulator of embryonic development and cell fate determination.[1][2] It plays a significant role in both normal physiological processes and pathological conditions. In oncology, SOX30 often acts as a tumor suppressor, participating in tumor cell apoptosis and inhibiting metastasis.[3][4][5] Its expression has been found to be downregulated in several cancers, including lung, breast, and colorectal cancer. Mechanistically, SOX30 can activate p53 transcription and negatively regulate the Wnt/β-catenin signaling pathway. Furthermore, SOX30 is essential for male fertility, specifically for the process of spermiogenesis, and its disruption can lead to male infertility.
The C1432T variant of the SOX30 gene represents a single nucleotide polymorphism with yet uncharacterized functional consequences. Understanding the in vivo effects of this specific genetic alteration is paramount for elucidating its potential role in disease and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the generation and analysis of animal models to study the functional impact of the SOX30 C1432T variant.
Data Presentation
Table 1: Anticipated Phenotypic Outcomes in SOX30 C1432T Animal Models
| Phenotypic Category | Parameter | Wild-Type Control | SOX30 C1432T Model (Anticipated) | SOX30 Knockout Model (Reference) |
| General Health | Lifespan | Normal | To be determined | Normal |
| Body Weight | Normal | To be determined | Normal | |
| Reproductive Function (Male) | Fertility | Fertile | Potentially reduced or sterile | Sterile |
| Testis Size | Normal | Potentially reduced | Reduced | |
| Sperm Count | Normal | Potentially reduced | Azoospermia | |
| Spermatid Development | Normal | Potential arrest at specific stages | Arrest at early round spermatid stage | |
| Tumorigenesis (in cancer models) | Tumor Incidence | Varies by model | Potentially increased | Increased metastasis in some models |
| Tumor Growth Rate | Varies by model | Potentially accelerated | To be determined | |
| Metastasis | Varies by model | Potentially increased | Increased | |
| Molecular Phenotypes | p53 Expression | Normal | Potentially altered | To be determined |
| β-catenin Expression | Normal | Potentially altered | Altered in some cancer models | |
| Target Gene Expression | Normal | To be determined | Altered expression of spermiogenesis-related genes |
Experimental Protocols
Protocol 1: Generation of a SOX30 C1432T Knock-in Mouse Model using CRISPR-Cas9
This protocol outlines the generation of a mouse model with the specific C1432T point mutation in the Sox30 gene.
Materials:
-
Cas9 mRNA
-
Single-guide RNA (sgRNA) targeting the C1432T locus of Sox30
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the C1432T mutation and a silent mutation for screening purposes
-
Fertilized mouse embryos (e.g., from C57BL/6 strain)
-
M2 and M16 media
-
Pseudopregnant recipient female mice
Procedure:
-
Design and Validation of sgRNA:
-
Design sgRNAs targeting the genomic region of Sox30 containing the C1432 nucleotide.
-
Validate the cleavage efficiency of the designed sgRNAs in vitro using a cell line.
-
-
Design of ssODN Repair Template:
-
Synthesize a 150-200 nucleotide ssODN containing the desired C1432T mutation.
-
Incorporate a silent mutation (e.g., creating a restriction enzyme site) to facilitate genotyping without altering the amino acid sequence.
-
-
Microinjection of Zygotes:
-
Prepare a microinjection mix containing Cas9 mRNA, the validated sgRNA, and the ssODN repair template.
-
Microinject the mixture into the cytoplasm of fertilized mouse embryos at the pronuclear stage.
-
-
Embryo Transfer:
-
Culture the microinjected embryos in M16 medium overnight to the 2-cell stage.
-
Transfer the viable 2-cell embryos into the oviducts of pseudopregnant recipient female mice.
-
-
Genotyping and Founder Identification:
-
At 3 weeks of age, obtain tail biopsies from the resulting pups.
-
Extract genomic DNA.
-
Perform PCR amplification of the target region of the Sox30 gene.
-
Use Sanger sequencing and restriction fragment length polymorphism (RFLP) analysis (if a silent mutation was introduced) to identify founder mice carrying the C1432T mutation.
-
-
Breeding and Colony Establishment:
-
Breed the founder mice with wild-type mice to establish a heterozygous colony.
-
Intercross heterozygous mice to generate homozygous SOX30 C1432T mice.
-
Protocol 2: Phenotypic Analysis of Male Fertility
This protocol details the assessment of the reproductive phenotype in male SOX30 C1432T mice.
Materials:
-
Adult male wild-type and SOX30 C1432T mice (8-12 weeks old)
-
Dissection tools
-
Bouin's fixative
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Fertility Testing:
-
House individual male mice with two wild-type female mice for a period of 3 months.
-
Monitor the females for pregnancies and record the number and size of litters.
-
-
Testis and Epididymis Analysis:
-
Euthanize the male mice and dissect the testes and epididymides.
-
Measure the weight of the testes.
-
Isolate the cauda epididymis and mince it in appropriate buffer to release sperm.
-
Perform sperm count using a hemocytometer.
-
Assess sperm motility and morphology under a microscope.
-
-
Histological Analysis:
-
Fix the testes in Bouin's solution overnight.
-
Dehydrate the tissues and embed them in paraffin.
-
Section the testes at 5 µm thickness using a microtome.
-
Stain the sections with H&E.
-
Examine the seminiferous tubules for the presence and organization of different stages of germ cells (spermatogonia, spermatocytes, round and elongated spermatids).
-
Protocol 3: Analysis of Tumor Growth and Metastasis in a Xenograft Model
This protocol describes how to assess the effect of the SOX30 C1432T variant on tumor growth and metastasis using a lung cancer cell line.
Materials:
-
Human lung adenocarcinoma cell line (e.g., A549)
-
Lentiviral vectors expressing wild-type SOX30, SOX30 C1432T, and a control vector
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Calipers
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Generation of Stable Cell Lines:
-
Transduce the lung cancer cell line with lentiviruses to create stable cell lines expressing wild-type SOX30, SOX30 C1432T, or a control vector.
-
Select for transduced cells using an appropriate antibiotic.
-
Confirm the expression of the respective SOX30 variants by Western blotting and qRT-PCR.
-
-
In Vivo Tumor Growth Assay (Subcutaneous Injection):
-
Inject 1 x 10^6 cells from each of the stable cell lines subcutaneously into the flanks of immunocompromised mice.
-
Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor the mice for up to 4-6 weeks.
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
In Vivo Metastasis Assay (Tail Vein Injection):
-
Inject 5 x 10^5 cells from each of the stable cell lines (preferably tagged with a reporter like luciferase) into the tail vein of immunocompromised mice.
-
Monitor the development of metastatic lesions in the lungs and other organs using bioluminescence imaging weekly.
-
At the end of the experiment (e.g., 6-8 weeks), euthanize the mice.
-
Dissect the lungs and other organs, and count the number of visible metastatic nodules on the surface.
-
Perform histological analysis to confirm the presence of micrometastases.
-
Mandatory Visualizations
Caption: SOX30 signaling in cancer suppression.
Caption: Workflow for generating SOX30 C1432T knock-in mice.
Caption: Logical flow for phenotypic analysis.
References
- 1. genecards.org [genecards.org]
- 2. SOX30 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted roles and functions of SOX30 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted roles and functions of SOX30 in human cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for SOX30 Immunohistochemistry
These application notes provide detailed protocols and supporting data for the localization of SRY-Box Transcription Factor 30 (SOX30) in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC).
Introduction
SRY-Box Transcription Factor 30 (SOX30) is a member of the SOX family of transcription factors, which are involved in the regulation of embryonic development and cell fate determination.[1] Emerging research has highlighted the multifaceted roles of SOX30 in human cancer, where it can act as a tumor suppressor by promoting apoptosis and inhibiting metastasis.[2][3][4] For instance, SOX30 has been shown to be downregulated in metastatic lung tumors compared to non-metastatic tumors.[3] Its expression levels have been correlated with clinical outcomes in various cancers, including lung, colorectal, and breast cancer, making it a protein of significant interest for researchers, scientists, and drug development professionals. Accurate localization and quantification of SOX30 protein in tissues are crucial for understanding its biological functions and exploring its potential as a biomarker.
Data Presentation
The expression of SOX30 has been quantitatively and semi-quantitatively assessed in various studies, often correlating its levels with clinicopathological features. The following tables summarize findings from studies on colorectal and lung cancer.
Table 1: Correlation of SOX30 Protein Expression with Clinicopathological Features in Colorectal Cancer (CRC)
| Clinicopathological Feature | Correlation with SOX30 Protein Expression | P-value | Reference |
| Tumor Size | Negative | P = 0.049 | |
| Lymph Node Metastasis | Negative | P = 0.018 | |
| T stage | Negative | P = 0.001 | |
| N stage | Negative | P = 0.034 | |
| TNM stage | Negative | P = 0.001 |
Data from a cohort study on colorectal cancer patients, where lower SOX30 expression was associated with more advanced tumor characteristics.
Table 2: SOX30 Expression in Non-Small Cell Lung Cancer (NSCLC) Subtypes
| Histological Subtype | SOX30 Expression Level | Association with Metastasis | Prognostic Value | Reference |
| Adenocarcinoma (ADC) | High expression associated with better prognosis | Strong inhibitor of migration and invasion | Favorable and independent prognostic factor | |
| Squamous Cell Carcinoma (SCC) | No significant association with prognosis | Does not affect migration and invasion | Unfavorable and independent prognostic factor |
Based on a study of 540 NSCLC patients, highlighting the differential role of SOX30 depending on the histological subtype.
Recommended Antibodies
Several commercially available antibodies have been validated for IHC analysis of SOX30. The choice of antibody is critical for successful staining.
Table 3: Recommended Primary Antibodies for SOX30 IHC
| Product Name | Host Species | Clonality | Validated Applications | Supplier | Catalog Number |
| Anti-SOX30 antibody | Rabbit | Polyclonal | IHC-P, WB | Abcam | ab272553 |
| SOX30 Polyclonal Antibody | Rabbit | Polyclonal | IHC, WB | Thermo Fisher Scientific | PA5-52262 |
| Anti-SOX30 antibody | Rabbit | Polyclonal | IHC | Sigma-Aldrich | HPA006159 |
Experimental Protocols
This section provides a detailed protocol for chromogenic immunohistochemical staining of SOX30 in FFPE tissues.
Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate Buffer, pH 6.0 or 1mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Solution (e.g., 5% normal serum from the secondary antibody host species or 5% BSA in wash buffer)
-
Primary Antibody Diluent (e.g., wash buffer with 1% BSA)
-
Primary antibody against SOX30 (see Table 3)
-
Biotinylated secondary antibody
-
Streptavidin-HRP (or other appropriate detection reagent)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 5 minutes each.
-
Immerse in 100% Ethanol: 2 times for 3 minutes each.
-
Immerse in 95% Ethanol: 1 time for 3 minutes.
-
Immerse in 70% Ethanol: 1 time for 3 minutes.
-
Rinse with running tap water, followed by a final rinse in dH₂O.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Note: This is a critical step. The optimal buffer and heating time may need to be determined empirically. For many nuclear antigens, EDTA buffer (pH 8.0 or 9.0) can be more effective than citrate.
-
Pre-heat the antigen retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0) to 95-100°C in a microwave, water bath, or pressure cooker.
-
Immerse the slides in the pre-heated buffer.
-
Heat for 10-20 minutes, maintaining a sub-boiling temperature.
-
Remove from the heat source and allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.
-
Rinse slides with wash buffer.
-
-
Peroxidase Block:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides 3 times in wash buffer for 5 minutes each.
-
-
Blocking:
-
Apply 100-400 µl of blocking solution to cover the tissue section.
-
Incubate in a humidified chamber for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary SOX30 antibody to its optimal concentration in the primary antibody diluent. (e.g., 1:50 - 1:200, optimization is recommended).
-
Tap off the blocking solution (do not rinse).
-
Apply the diluted primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
The next day, bring the slides to room temperature.
-
Rinse slides 3 times in wash buffer for 5 minutes each.
-
Apply the biotinylated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times in wash buffer for 5 minutes each.
-
Apply Streptavidin-HRP reagent. Incubate for 30 minutes at room temperature.
-
Rinse slides 3 times in wash buffer for 5 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB solution just before use.
-
Apply the DAB solution to the tissue sections and incubate for 1-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope).
-
Immediately immerse the slides in dH₂O to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse thoroughly with tap water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Rinse with dH₂O.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Quantification of Staining
SOX30 is a nuclear protein. Staining should be evaluated based on both the intensity and the percentage of positively stained cells. A common method is the H-score, which incorporates both parameters.
-
H-Score = Σ (i × Pi) , where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'Pi' is the percentage of cells stained at that intensity.
For example, a score can be calculated as: [1 × (% of weakly stained cells)] + [2 × (% of moderately stained cells)] + [3 × (% of strongly stained cells)]. The final score ranges from 0 to 300.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for SOX30 localization.
Caption: Immunohistochemistry workflow for SOX30 protein detection.
SOX30 Signaling Pathway
SOX30 has been shown to suppress tumor metastasis by attenuating the Wnt signaling pathway. It can transcriptionally and post-translationally regulate β-catenin, a key component of this pathway.
Caption: SOX30-mediated inhibition of the Wnt/β-catenin signaling pathway.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted roles and functions of SOX30 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of RNA-Seq to Identify SOX30 Regulated Genes
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRY-Box Transcription Factor 30 (SOX30) is a crucial transcription factor involved in the regulation of embryonic development, cell fate determination, and has been increasingly implicated in the progression of various cancers and in spermatogenesis.[1][2][3] As a DNA-binding protein, SOX30 modulates the expression of target genes, thereby influencing critical cellular processes. Understanding the downstream targets of SOX30 is paramount for elucidating its biological functions and for the development of novel therapeutic strategies. RNA sequencing (RNA-seq) is a powerful, unbiased, and high-throughput method to comprehensively identify and quantify the genes regulated by a specific transcription factor like SOX30.[4] This document provides a detailed protocol for utilizing RNA-seq to identify genes regulated by SOX30, along with methods for data analysis and visualization of the involved signaling pathways.
Principle
The core principle of this application is to compare the transcriptomes of cells with differing SOX30 activity. This is typically achieved by either overexpressing or knocking down/knocking out the SOX30 gene in a relevant cell line or model organism. The resulting changes in mRNA levels, as measured by RNA-seq, can be directly attributed to the altered SOX30 activity, thus revealing its downstream target genes. Subsequent bioinformatic analysis helps to identify differentially expressed genes (DEGs) and the biological pathways they regulate.
Data Presentation: SOX30 Regulated Genes Identified by RNA-Seq
The following tables summarize quantitative data from representative studies that have employed RNA-seq to identify genes regulated by SOX30.
Table 1: Differentially Expressed Genes in Sox30 Knockout Mouse Round Spermatids [5]
| Gene Symbol | Log2 Fold Change (KO vs. WT) | p-value | Function |
| Downregulated Genes | |||
| Tnp1 | - | <0.05 | Transition protein 1, chromatin condensation |
| Hils1 | - | <0.05 | Spermatid-specific H1-like protein |
| Ccdc54 | - | <0.05 | Coiled-coil domain containing 54 |
| Tsks | - | <0.05 | Testis-specific serine kinase substrate |
| Spaca7 | - | <0.05 | Sperm acrosome associated 7 |
| Spata31 | - | <0.05 | Spermatogenesis associated 31 |
| Iqcf1 | - | <0.05 | IQ motif containing F1 |
| Catsper4 | - | <0.05 | Cation channel sperm associated 4 |
| Capza3 | - | <0.05 | Capping actin protein of muscle Z-line alpha subunit 3 |
| Catsper3 | - | <0.05 | Cation channel sperm associated 3 |
| Upregulated Genes | |||
| (Data not specified in detail) | - | - | - |
Note: Specific Log2 fold change values were not provided in the source material, but the genes were identified as significantly downregulated.
Table 2: SOX30 as a Transcriptional Regulator of Desmosomal Genes in Lung Adenocarcinoma
| Gene Symbol | Regulation by SOX30 | Method of Validation |
| DSP | Upregulated | qPCR, Western Blot, IHC |
| JUP | Upregulated | qPCR, Western Blot, IHC |
| DSC3 | Upregulated | qPCR, Western Blot, IHC |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in identifying SOX30-regulated genes using RNA-seq.
Protocol 1: Cell Culture, Transfection/Transduction, and Sample Preparation
-
Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., lung adenocarcinoma cell line A549, prostate cancer cell line PC-3, or mouse spermatogonial stem cells).
-
Vector Construction:
-
For overexpression: Clone the full-length human or mouse SOX30 cDNA into a suitable expression vector (e.g., pCMV, pIRES).
-
For knockdown: Design and clone shRNAs targeting SOX30 into a lentiviral or retroviral vector (e.g., pLKO.1).
-
For knockout: Utilize CRISPR/Cas9 technology by designing guide RNAs (gRNAs) targeting a critical exon of the SOX30 gene.
-
-
Transfection/Transduction:
-
Transiently transfect the chosen cell line with the SOX30 expression vector or control vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
For stable cell lines, use lentiviral or retroviral transduction to deliver shRNA or CRISPR/Cas9 components, followed by selection with an appropriate antibiotic (e.g., puromycin).
-
-
Verification of SOX30 Expression/Knockdown:
-
After 48-72 hours (for transient transfection) or after selection (for stable lines), harvest cells.
-
Verify the overexpression or knockdown/knockout of SOX30 at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
-
-
Sample Collection:
-
Culture the verified experimental (SOX30-overexpressing/knockdown) and control (empty vector) cells under standard conditions.
-
Harvest at least three biological replicates for each condition to ensure statistical power.
-
Immediately lyse the cells in a suitable buffer for RNA extraction (e.g., TRIzol) or proceed directly to RNA isolation.
-
Protocol 2: RNA Isolation, Library Preparation, and Sequencing
-
RNA Isolation:
-
Extract total RNA from the cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of > 8 is recommended.
-
-
Library Preparation:
-
Starting with 1-2 µg of total RNA, enrich for poly(A)+ mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces (approximately 200-500 bp).
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to enrich for adapter-ligated fragments.
-
Purify and size-select the final cDNA library.
-
Assess the quality and quantity of the prepared library using a bioanalyzer and qPCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq). Single-end or paired-end sequencing can be performed, with a recommended read length of 50-150 bp. A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
Protocol 3: RNA-Seq Data Analysis
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to the appropriate reference genome (e.g., hg38 for human, mm10 for mouse) using a splice-aware aligner such as HISAT2 or STAR.
-
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This will generate a raw count matrix with genes as rows and samples as columns.
-
-
Differential Gene Expression Analysis:
-
Import the raw count matrix into a statistical analysis package such as DESeq2 or edgeR in R.
-
Perform normalization to account for differences in library size and RNA composition.
-
Perform statistical testing to identify genes that are significantly differentially expressed between the SOX30-manipulated and control groups. A false discovery rate (FDR) adjusted p-value (padj) < 0.05 and a |log2(Fold Change)| > 1 are common thresholds.
-
-
Functional Enrichment Analysis:
-
Take the list of differentially expressed genes and perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify the biological processes and signaling pathways regulated by SOX30.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: RNA-Seq workflow to identify SOX30-regulated genes.
SOX30 Signaling Pathways
SOX30 has been shown to regulate several key signaling pathways, notably the Wnt/β-catenin and p53 pathways.
Caption: SOX30 regulation of Wnt/β-catenin and p53 pathways.
Conclusion
RNA-seq is a robust and comprehensive method for identifying the downstream targets of the transcription factor SOX30. By comparing the transcriptomes of cells with altered SOX30 expression, researchers can gain valuable insights into its role in various biological processes, including cancer and development. The protocols and data analysis pipeline outlined in this document provide a framework for conducting these experiments and interpreting the results. The identification of SOX30-regulated genes and pathways will be instrumental in developing novel diagnostic and therapeutic strategies targeting SOX30-related diseases.
References
Troubleshooting & Optimization
Technical Support Center: SOX30 C1432T Genotyping PCR
Frequently Asked Questions (FAQs)
Q1: What is the function of the SOX30 gene and the significance of the C1432T polymorphism?
The SOX30 gene encodes a member of the SRY-related HMG-box (SOX) family of transcription factors. These proteins play crucial roles in embryonic development and the determination of cell fate. Specifically, SOX30 is involved in the differentiation of developing male germ cells and spermatogenesis. While the clinical significance of the C1432T polymorphism is not extensively documented in publicly available literature, mutations in the SOX30 gene have been associated with male infertility.
Q2: I cannot find a published primer set for SOX30 C1432T genotyping. What should I do?
In the absence of a validated primer set, you will need to design your own primers for a Tetra-primer ARMS-PCR. This technique utilizes four primers in a single reaction to amplify a common control fragment and allele-specific fragments for both the C and T alleles. Several online tools, such as Primer1, can be used for this purpose. When designing primers, it is crucial to introduce a deliberate mismatch at position -2 from the 3' end of the inner, allele-specific primers to enhance specificity.
Q3: My PCR reaction shows no bands, not even the control band. What are the possible causes and solutions?
No amplification at all suggests a fundamental issue with the PCR reaction. Here are the common culprits and troubleshooting steps:
| Possible Cause | Recommendation |
| DNA Quality/Quantity Issues | - Ensure high-purity DNA. Contaminants like salts, phenol, or ethanol can inhibit PCR.[1] - Quantify your DNA and use an optimal amount (typically 50-100 ng of genomic DNA per reaction). - Check DNA integrity by running it on an agarose gel. Degraded DNA may not amplify efficiently. |
| PCR Reagent Problems | - Use fresh, properly stored reagents. Repeated freeze-thaw cycles can degrade dNTPs and the polymerase. - Ensure the master mix is prepared correctly with all components at the optimal concentration. |
| Primer Issues | - Verify the primer sequences and concentrations. - Check for primer degradation. |
| PCR Cycling Conditions | - Ensure the initial denaturation step is sufficient to fully separate the DNA strands (e.g., 95°C for 5 minutes). - Verify the annealing and extension times and temperatures. |
Q4: I am seeing non-specific bands or a smear on my gel. How can I improve the specificity of my PCR?
Non-specific amplification is a common issue in PCR. The following table outlines potential causes and solutions:
| Possible Cause | Recommendation |
| Annealing Temperature Too Low | - Increase the annealing temperature in increments of 1-2°C. A gradient PCR can be used to determine the optimal annealing temperature empirically. |
| Primer Design | - Ensure primers are specific to the target sequence using tools like NCBI Primer-BLAST. - Avoid primers with self-complementarity, especially at the 3' end, to prevent primer-dimer formation. |
| Too Much Template DNA | - Reduce the amount of genomic DNA in the reaction. |
| Magnesium Chloride (MgCl₂) Concentration | - Optimize the MgCl₂ concentration. While essential for polymerase activity, excess Mg²⁺ can decrease specificity. |
| Contamination | - DNA contamination can lead to unexpected bands. Always include a no-template control in your experiments. |
Q5: I am only getting the control band and one of the allele-specific bands, even in heterozygous samples. What could be the problem?
This issue points towards a problem with the amplification of one of the alleles.
| Possible Cause | Recommendation |
| Primer Ratio | - The ratio of outer to inner primers is critical in Tetra-primer ARMS-PCR. A common starting point is a 1:10 ratio (outer:inner), but this may require optimization. |
| Allele-Specific Primer Inefficiency | - The annealing efficiency of one of the inner primers may be poor. Redesigning the problematic primer may be necessary. |
| PCR Annealing Temperature | - The annealing temperature may be too stringent for one of the allele-specific primers. Try a lower annealing temperature or a touchdown PCR protocol. |
Experimental Protocols
Detailed Methodology for Tetra-primer ARMS-PCR Assay Development for SOX30 C1432T
-
Primer Design:
-
Obtain the DNA sequence of the SOX30 gene flanking the C1432T polymorphism from a genomic database (e.g., NCBI).
-
Use a web-based tool like Primer1 to design two outer primers and two inner, allele-specific primers.
-
The outer primers will amplify a larger control fragment.
-
The inner primers will be specific for the C and T alleles and should be designed to produce fragments of different sizes for easy resolution on an agarose gel. A deliberate mismatch at the -2 position from the 3' end of the inner primers should be included to enhance specificity.
-
-
PCR Reaction Setup: A typical 25 µL reaction would consist of:
| Component | Concentration | Volume |
| 5x PCR Buffer | 1x | 5 µL |
| dNTPs | 200 µM each | 0.5 µL |
| Outer Primer 1 | 0.2 µM | 0.5 µL |
| Outer Primer 2 | 0.2 µM | 0.5 µL |
| Inner Primer (Allele C) | 0.8 µM | 2.0 µL |
| Inner Primer (Allele T) | 0.8 µM | 2.0 µL |
| Taq DNA Polymerase | 1.25 units | 0.25 µL |
| Genomic DNA | 50-100 ng | 1-2 µL |
| Nuclease-free water | - | Up to 25 µL |
-
PCR Cycling Conditions (Example):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 min | 1 |
| Denaturation | 95°C | 30 sec | \multirow{3}{}{35} |
| Annealing | 58-65°C | 45 sec | |
| Extension | 72°C | 45 sec | |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
* The annealing temperature needs to be optimized for the specific primer set.
-
Gel Electrophoresis:
-
Analyze the PCR products on a 2-3% agarose gel stained with a DNA-binding dye.
-
The expected results are:
-
Homozygous C/C: Control band and the C-allele specific band.
-
Homozygous T/T: Control band and the T-allele specific band.
-
Heterozygous C/T: Control band, C-allele specific band, and T-allele specific band.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for SOX30 C1432T genotyping PCR assay development and implementation.
Tetra-primer ARMS-PCR Principle
Caption: Schematic of the Tetra-primer ARMS-PCR method for SNP genotyping.
References
Technical Support Center: Enhancing SOX30 CRISPR Gene Editing Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of SOX30 gene editing using CRISPR-Cas9 technology.
Troubleshooting Guide
This guide addresses common issues encountered during SOX30 CRISPR experiments in a question-and-answer format, offering detailed solutions and experimental protocols.
Issue 1: Low Cleavage Efficiency at the SOX30 Locus
Question: We are observing low editing efficiency in our experiments targeting the SOX30 gene. What are the potential causes and how can we troubleshoot this?
Answer: Low cleavage efficiency is a frequent challenge in CRISPR experiments and can stem from several factors.[1][2] A systematic approach to troubleshooting this issue involves optimizing the design of the single-guide RNA (sgRNA), ensuring effective delivery of CRISPR components, and verifying the activity of the Cas9 nuclease.
Recommended Solutions & Protocols:
-
Optimize sgRNA Design: The design of the sgRNA is critical for successful gene editing.[1][3]
-
Protocol for sgRNA Design Optimization:
-
Target Site Selection: Utilize online design tools like Benchling or the CRISPR Design Tool to identify optimal target sites within the SOX30 gene.[4] These tools predict on-target activity and potential off-target effects. For knockout experiments, target an early exon to maximize the likelihood of generating a loss-of-function mutation.
-
Scoring and Selection: Choose 2-3 sgRNAs with high on-target scores and low off-target predictions. The on-target score is often based on factors like GC content (ideally 40-60%), sequence context, and the absence of secondary structures.
-
PAM Compatibility: Ensure the selected target sequence is immediately followed by a Protospacer Adjacent Motif (PAM) sequence compatible with your Cas9 variant (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
-
Enhance Delivery of CRISPR Components: The method used to deliver Cas9 and sgRNA into the target cells significantly influences editing efficiency.
-
Comparative Delivery Methods:
-
| Delivery Method | Advantages | Disadvantages | Recommended For |
| Plasmid Transfection | Cost-effective, readily available. | Lower efficiency in some cell types, risk of prolonged Cas9 expression leading to off-targets. | Easy-to-transfect cell lines. |
| mRNA Transfection | Transient expression of Cas9, reducing off-target effects. | RNA can be less stable than DNA. | Most cell types, especially when off-target effects are a concern. |
| Ribonucleoprotein (RNP) Electroporation | High editing efficiency, rapid clearance of Cas9 protein, and reduced off-target effects. | Requires purified Cas9 protein and electroporation equipment. | Primary cells, stem cells, and difficult-to-transfect cells. |
| Viral Vectors (e.g., AAV, Lentivirus) | High efficiency, suitable for in vivo studies. | Potential for immunogenicity and insertional mutagenesis. | In vivo applications and stable cell line generation. |
-
Validate Cas9 Activity: It is crucial to confirm that the Cas9 nuclease is active.
-
Protocol for In Vitro Cas9 Activity Assay:
-
Amplify the SOX30 target region from genomic DNA.
-
Incubate the PCR product with the Cas9-sgRNA RNP complex.
-
Analyze the cleavage products by gel electrophoresis. The presence of cleaved fragments indicates active Cas9.
-
-
Issue 2: High Off-Target Effects
Question: Our SOX30 editing experiments show a high frequency of off-target mutations. How can we improve the specificity of our editing?
Answer: Off-target effects, where the Cas9 enzyme cuts at unintended genomic sites, are a significant concern in CRISPR experiments as they can lead to unwanted mutations. Minimizing off-target activity is crucial for the reliability of your results.
Recommended Solutions & Protocols:
-
Refine sgRNA Design for Specificity:
-
Protocol for High-Specificity sgRNA Design:
-
Use off-target prediction tools during the sgRNA design phase to identify potential off-target sites.
-
Select sgRNAs with the fewest predicted off-target sites, especially those with mismatches in the "seed" region (the 8-12 bases proximal to the PAM sequence).
-
Consider using truncated sgRNAs (17-18 nucleotides instead of 20), which have been shown to have higher specificity.
-
-
-
Utilize High-Fidelity Cas9 Variants: Engineered Cas9 variants have been developed to reduce off-target cleavage.
-
High-Fidelity Cas9 Options:
-
| Cas9 Variant | Key Feature | Reduction in Off-Target Effects |
| SpCas9-HF1 | Reduced DNA binding affinity at off-target sites. | Significant reduction compared to wild-type SpCas9. |
| eSpCas9(1.1) | Mutations that decrease binding to off-target sequences. | Substantial decrease in off-target activity. |
| SuperFi-Cas9 | Redesigned to be 4,000 times less likely to cut off-target sites. | Dramatically improved specificity. |
-
Deliver CRISPR Components as Ribonucleoproteins (RNPs): The transient nature of RNP delivery limits the time Cas9 is active in the cell, thereby reducing the chance of off-target cleavage.
-
Employ a Paired Nickase Strategy: Using a Cas9 nickase mutant (which cuts only one DNA strand) with two sgRNAs targeting opposite strands in close proximity can significantly reduce off-target effects. A double-strand break is only created when both nickases cut simultaneously at the target site.
-
Use Anti-CRISPR Proteins: These proteins can act as a "kill switch" to disable Cas9 activity after on-target editing has occurred, which can reduce off-target mutations by more than two-fold.
Frequently Asked Questions (FAQs)
Q1: How do I design the most effective sgRNA for targeting the SOX30 gene?
A1: Effective sgRNA design is a multi-step process. First, use a reputable online design tool that provides an on-target activity score. These algorithms consider factors like GC content and nucleotide position to predict sgRNA efficacy. For SOX30, it is advisable to test two to three different sgRNAs to identify the one with the highest activity in your experimental system. Additionally, ensure your design tool scans the relevant genome for off-target sites.
Q2: What is the best method for delivering CRISPR components to my cells for SOX30 editing?
A2: The optimal delivery method depends on your cell type and experimental goals. For many applications, delivering the CRISPR components as a ribonucleoprotein (RNP) complex via electroporation is highly effective, offering high editing efficiency and low off-target effects. Viral vectors are a good option for in vivo studies or for creating stable cell lines. For easy-to-transfect cell lines, plasmid-based methods can be a cost-effective choice.
Q3: How can I validate the successful knockout or modification of the SOX30 gene?
A3: A multi-step validation approach is recommended to confirm successful editing of the SOX30 gene.
-
Genomic Level Validation:
-
Mismatch Cleavage Assay (e.g., T7E1): A rapid and cost-effective method to screen for the presence of insertions or deletions (indels) in a pool of cells.
-
Sanger Sequencing: Used to determine the specific sequence of the edited region in clonal cell lines.
-
Next-Generation Sequencing (NGS): Provides a comprehensive analysis of on-target and off-target editing events in a cell population.
-
-
Protein Level Validation:
-
Western Blot: To confirm the absence of the SOX30 protein in knockout experiments.
-
Q4: What are the known functions of SOX30, and why is it a target for gene editing?
A4: SOX genes are a family of transcription factors that play crucial roles in developmental processes and stemness. Specifically, SOX30 has been shown to be involved in initiating the transcription of haploid genes during late meiosis and spermiogenesis in mouse testes. CRISPR-Cas9 has been used to create SOX30 knockout mice to study its in vivo function, revealing that its absence leads to sterility and arrest at the round spermatid stage. Therefore, SOX30 is a target for gene editing to understand its role in male fertility and development.
Visualizations
Caption: Experimental workflow for SOX30 gene editing using CRISPR-Cas9.
References
Technical Support Center: Cloning the Full-Length SOX30 Gene
Welcome to the technical support center for challenges in cloning the full-length SOX30 gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common obstacles during their SOX30 cloning experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the cloning of the full-length SOX30 gene.
Q1: I am having trouble amplifying the full-length SOX30 cDNA. What are the possible reasons?
A1: Several factors could be contributing to the difficulty in amplifying the full-length SOX30 cDNA:
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Alternative Splicing: The SOX30 gene is known to have multiple alternatively spliced isoforms.[1][2] Your primers may be targeting a region that is spliced out in the specific isoform present in your cDNA template. It is crucial to design primers that span the entire desired open reading frame (ORF) based on a reference sequence of the full-length isoform. Consider using primers anchored in the 5' and 3' untranslated regions (UTRs) to capture the entire coding sequence.
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Secondary Structures: The mRNA of SOX30, like many genes, may contain stable secondary structures that can impede reverse transcription and PCR amplification. Using a reverse transcriptase with high processivity and a DNA polymerase with strand-displacement activity can help overcome this. Additives such as DMSO or betaine to the PCR mix can also aid in denaturing secondary structures.
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Low Expression Levels: SOX30 expression is predominantly localized to the gonads.[1][2] If your source tissue or cell line has low SOX30 expression, the amount of template cDNA may be insufficient for successful amplification. Consider using RNA from a tissue with higher SOX30 expression or performing a nested PCR.
Q2: After ligation and transformation, I get very few or no colonies. What should I check?
A2: Low colony numbers are a common issue in cloning experiments. Here are some troubleshooting steps:
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Transformation Efficiency: Your competent cells may have low transformation efficiency. It is recommended to perform a control transformation with a known amount of a standard plasmid (e.g., pUC19) to determine the transformation efficiency.
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Ligation Failure: The ligation reaction may be inefficient. Ensure that the vector and insert DNA are at an optimal molar ratio (typically 1:3 to 1:10 vector to insert). Also, verify the activity of your DNA ligase and the integrity of the ATP in the ligase buffer.
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Vector or Insert Problems: The digested vector or insert may have been damaged during purification. Avoid exposing the DNA to excessive UV light during gel extraction. Also, ensure that the restriction enzymes used for digestion are fully active and that the reaction has gone to completion.
Q3: I have many colonies, but screening reveals that most of them do not contain the SOX30 insert (empty vectors). How can I solve this?
A3: A high background of empty vectors can be caused by several factors:
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Incomplete Vector Digestion: If the vector is not completely digested by the restriction enzyme(s), the uncut vector will transform with high efficiency. Increase the digestion time or the amount of enzyme.
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Vector Re-ligation: If you are using a single restriction enzyme or enzymes that produce compatible ends, the vector can re-ligate to itself. To prevent this, dephosphorylate the vector using an alkaline phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) after digestion.
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Contamination: Your digested vector preparation might be contaminated with uncut plasmid. Always gel-purify the digested vector to separate it from the uncut form.
Q4: My sequencing results show a shorter version of the SOX30 gene than expected. Why is this happening?
A4: As mentioned in Q1, SOX30 has several alternatively spliced isoforms.[1] It is possible that you have cloned one of these shorter variants. To specifically clone the full-length isoform, you may need to design primers that are unique to that isoform or use a RACE (Rapid Amplification of cDNA Ends) approach to determine the full-length sequence in your specific sample.
Q5: I am concerned about potential toxicity of the SOX30 protein to my E. coli host. Is this a valid concern and how can I mitigate it?
A5: Yes, this is a valid concern. SOX30 is a transcription factor, and overexpression of transcription factors can be toxic to E. coli by interfering with the host's own gene expression machinery. Here are some strategies to mitigate potential toxicity:
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Use a Tightly Regulated Expression Vector: Employ an expression vector with a promoter that has very low basal expression in the absence of an inducer (e.g., pET vectors with the T7 promoter in a host strain expressing T7 lysozyme).
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Lower Incubation Temperature: After induction, grow the cells at a lower temperature (e.g., 16-25°C). This slows down protein expression and can improve proper folding and reduce toxicity.
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Use a Lower Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest concentration that still gives reasonable expression levels.
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Choose a Different Host Strain: Some E. coli strains are better suited for expressing toxic proteins. For example, strains like C41(DE3) or C43(DE3) have mutations that reduce the toxicity of some overexpressed proteins.
Quantitative Data Summary for Troubleshooting PCR
The following table provides hypothetical quantitative data to illustrate how to troubleshoot common PCR problems when amplifying the full-length SOX30 gene.
| Problem | Parameter | Poor Result | Good Result | Troubleshooting Action |
| No PCR Product | DNA Template Concentration | 5 ng/µL | 50 ng/µL | Increase template concentration. |
| Annealing Temperature | 68°C | 60°C | Optimize annealing temperature using a gradient PCR. | |
| Primer Concentration | 0.1 µM | 0.5 µM | Increase primer concentration. | |
| Non-specific Bands | Annealing Temperature | 55°C | 62°C | Increase annealing temperature to improve specificity. |
| MgCl₂ Concentration | 2.5 mM | 1.5 mM | Optimize MgCl₂ concentration. | |
| PCR Additive | None | 5% DMSO | Add DMSO to resolve secondary structures. | |
| Low PCR Yield | Number of Cycles | 25 | 35 | Increase the number of PCR cycles. |
| Extension Time | 1 min | 2 min | Increase extension time, especially for a long target. | |
| Polymerase Activity | Old enzyme | New enzyme | Use a fresh, high-fidelity DNA polymerase. |
Experimental Protocols
Full-Length SOX30 cDNA Amplification by RT-PCR
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RNA Extraction: Extract total RNA from a SOX30-expressing tissue (e.g., testis) using a standard method like TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase with high processivity and a mix of oligo(dT) and random hexamer primers.
-
PCR Amplification:
-
Design primers based on the reference sequence of the full-length SOX30 isoform, preferably in the 5' and 3' UTRs.
-
Set up a 50 µL PCR reaction containing:
-
1-2 µL of cDNA template
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
25 µL of 2x high-fidelity PCR master mix
-
Nuclease-free water to 50 µL
-
-
Perform PCR with the following cycling conditions (to be optimized):
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1-2 minutes (depending on the length of SOX30)
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Analysis: Analyze the PCR product on a 1% agarose gel. A single band of the expected size should be observed.
Ligation into an Expression Vector
-
DNA Purification: Gel-purify the PCR product and the digested expression vector.
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.
-
Vector Dephosphorylation (Optional but Recommended): If using a single enzyme or compatible ends, treat the digested vector with an alkaline phosphatase.
-
Ligation:
-
Set up a ligation reaction with a 1:3 to 1:10 molar ratio of vector to insert.
-
Incubate at the recommended temperature for your DNA ligase (e.g., 16°C overnight or room temperature for 1-2 hours).
-
Transformation into E. coli
-
Transformation: Add 5-10 µL of the ligation reaction to 50 µL of chemically competent E. coli cells.
-
Heat Shock: Incubate on ice for 30 minutes, followed by a heat shock at 42°C for 45-60 seconds, and then return to ice for 2 minutes.
-
Recovery: Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubation: Incubate the plates overnight at 37°C.
Visualizations
Experimental Workflow for SOX30 Cloning
Caption: A typical experimental workflow for cloning the full-length SOX30 gene.
SOX30 in the Wnt/β-catenin Signaling Pathway
Caption: SOX30's inhibitory role in the Wnt/β-catenin signaling pathway.
References
Technical Support Center: Overcoming Low Recombinant SOX30 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low expression of recombinant SRY (sex-determining region Y)-box 30 (SOX30). SOX30, a transcription factor characterized by a high instability index and a predominantly flexible structure, often presents significant expression and solubility challenges.[1] This guide offers structured solutions, from optimizing your current expression system to exploring viable alternatives.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant SOX30 expression consistently low or undetectable?
A1: Low expression of recombinant SOX30 is often attributed to a combination of factors. As a human transcription factor, its gene contains codons that are rare in common expression hosts like E. coli, which can hinder translation efficiency.[2][3] Furthermore, SOX30 has been identified as an unstable protein, which may lead to rapid degradation by host cell proteases.[1] Finally, high-level expression of a foreign transcription factor can sometimes be toxic to the host cell, leading to poor growth and low protein yields.[4]
Q2: What is the best expression system to start with for SOX30?
A2: Escherichia coli is the recommended starting point for expressing SOX30 due to its rapid growth, low cost, and the extensive availability of expression tools. Specifically, the HMG-box domain of SOX30 has been successfully expressed in E. coli BL21(DE3)pLysS cells. However, if you encounter persistent issues with insolubility or require post-translational modifications, transitioning to a eukaryotic system such as yeast (Pichia pastoris), insect cells, or mammalian cells may be necessary.
Q3: My SOX30 protein is forming inclusion bodies. What does this mean and how can I fix it?
A3: Inclusion bodies are dense, insoluble aggregates of misfolded protein. Their formation is a common issue when overexpressing eukaryotic proteins in E. coli, often caused by the high rate of protein synthesis overwhelming the host's protein folding machinery. To resolve this, you can optimize expression conditions by lowering the temperature, reducing the inducer concentration, or using a weaker promoter to slow down protein synthesis. Other effective strategies include adding a solubility-enhancing fusion tag or co-expressing molecular chaperones to assist in proper folding.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common problems encountered during SOX30 expression experiments.
Problem 1: No or Very Low SOX30 Expression
Q: I have confirmed my clone's sequence, but I see no SOX30 protein on an SDS-PAGE gel. What are my next steps?
A: When the DNA sequence is correct, the lack of expression often points to issues at the transcriptional or translational level. The most effective next step is to perform codon optimization.
Codon Optimization: The genetic code is redundant, and different organisms exhibit a "codon bias," preferring certain codons over others for the same amino acid. Optimizing the SOX30 gene sequence to match the codon usage of E. coli can dramatically increase expression levels without altering the final amino acid sequence. This process also allows for the removal of mRNA secondary structures that can impede translation.
Table 1: Key Parameters Addressed by Codon Optimization
| Parameter | Description | Impact on Expression |
| Codon Adaptation Index (CAI) | A measure of how well the codons in a gene match the codon usage of a host organism. A value closer to 1.0 is ideal. | Higher CAI can lead to more efficient and rapid translation, significantly boosting protein yield. |
| GC Content | The percentage of Guanine (G) and Cytosine (C) bases in the gene. An optimal range (typically 30-70%) prevents instability. | Optimizing GC content can improve mRNA stability and prevent the formation of inhibitory secondary structures. |
| Negative Cis-acting Elements | Sequences like internal Shine-Dalgarno sequences or splice sites that can interfere with transcription and translation. | Removal of these elements ensures uninterrupted synthesis of the full-length protein. |
| mRNA Secondary Structure | Stem-loop structures in the mRNA, especially near the ribosome binding site, can block translation initiation. | Optimization algorithms can modify the sequence to break up these structures, improving ribosome access. |
A logical first step in troubleshooting a lack of expression is to verify the integrity of your experimental workflow from the plasmid to the induction stage.
Problem 2: SOX30 is Expressed but Insoluble (Inclusion Bodies)
Q: I have a strong protein band, but it's all in the insoluble pellet. How can I increase the soluble fraction of SOX30?
A: This is the most common challenge for SOX30. The primary strategy is to slow down protein synthesis to allow more time for correct folding and to provide the cellular machinery needed to assist this process. This can be achieved by optimizing expression conditions and modifying the expression construct.
1. Optimization of Expression Conditions A small-scale screening experiment is the most efficient way to identify optimal conditions for soluble expression.
Table 2: Parameters for Optimizing Soluble SOX30 Expression in E. coli
| Parameter | Range to Test | Rationale |
| Temperature | 18°C, 25°C, 30°C | Lowering the temperature slows down all cellular processes, including protein synthesis, which can significantly enhance proper protein folding and solubility. |
| Inducer (IPTG) Conc. | 0.1 mM, 0.4 mM, 1.0 mM | Reducing the inducer concentration leads to a lower level of transcription, preventing the cell's folding machinery from being overwhelmed. |
| Induction Time | 4 hours, 6 hours, Overnight (for <25°C) | Longer induction times at lower temperatures can increase the total yield of soluble protein. |
| Host Strain | BL21(DE3), Rosetta(DE3), BL21(DE3)pLysS | Strains like Rosetta™ provide tRNAs for rare codons, which can help prevent translational stalling and misfolding. pLysS strains reduce basal expression, which is useful if SOX30 is toxic. |
2. Use of Solubility-Enhancing Fusion Tags Fusing SOX30 to a highly soluble protein partner can significantly improve its solubility.
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Maltose-Binding Protein (MBP): A large tag (~42 kDa) that acts as a molecular chaperone, actively assisting in the folding of its fusion partner.
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Glutathione-S-Transferase (GST): A smaller tag (~26 kDa) that also enhances solubility and provides a reliable purification method.
3. Co-expression of Molecular Chaperones Overexpressing chaperones like GroEL/GroES can provide the necessary machinery to help SOX30 fold correctly, preventing aggregation. This often requires a second plasmid carrying the chaperone genes.
Key Experimental Protocols
Protocol 1: Small-Scale Expression Condition Screening in E. coli
This protocol allows for the parallel testing of multiple conditions to efficiently identify the best parameters for soluble SOX30 expression.
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Inoculation: Inoculate a single colony of your E. coli strain containing the SOX30 expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
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Secondary Culture: The next morning, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
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Growth: Grow the 50 mL culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7 (mid-log phase).
-
Aliquoting and Induction:
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Aliquot 5 mL of the culture into several separate sterile tubes.
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Induce each tube with a different concentration of IPTG (e.g., 0.1 mM, 0.4 mM, 1.0 mM). Include one uninduced control.
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Place the tubes in shakers set to different temperatures (e.g., 18°C, 25°C, 30°C).
-
-
Harvesting:
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For 30°C, harvest cells after 4-6 hours.
-
For 18°C and 25°C, harvest cells after 12-16 hours (overnight).
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To harvest, take a 1 mL sample from each tube, centrifuge at high speed for 2 minutes to pellet the cells, and discard the supernatant.
-
-
Analysis: Analyze the cell pellets from each condition using the Cell Lysis and Solubility Analysis protocol below.
Protocol 2: Cell Lysis and Solubility Analysis
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Resuspension: Resuspend the cell pellet from 1 mL of culture in 100 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1x Protease Inhibitor Cocktail).
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Lysis: Lyse the cells by sonication on ice or by adding lysozyme and incubating for 30 minutes on ice. The solution will become viscous. Add DNase I to reduce viscosity.
-
Total Cell Lysate Sample: Take a 20 µL sample from the lysate. This is your "Total" fraction.
-
Separation: Centrifuge the remaining lysate at maximum speed (~14,000 x g) for 20 minutes at 4°C.
-
Fraction Collection:
-
Carefully collect the supernatant. This is the "Soluble" fraction.
-
Resuspend the pellet in 80 µL of lysis buffer. This is the "Insoluble" fraction.
-
-
SDS-PAGE Analysis: Mix the Total, Soluble, and Insoluble samples with SDS-PAGE loading buffer. Load equal volumes onto an SDS-PAGE gel to visualize the distribution of your SOX30 protein.
Alternative Expression Systems
Q: I have exhausted all options in E. coli without success. What are my alternatives?
A: If E. coli fails to produce soluble, functional SOX30, switching to a eukaryotic expression system is the logical next step. These systems can provide more complex protein folding environments and perform post-translational modifications that may be required for SOX30 stability and activity.
Table 3: Comparison of Alternative Expression Systems for SOX30
| System | Key Advantages | Key Disadvantages | Best For... |
| Yeast (P. pastoris) | High-density fermentation, strong inducible promoters, protein secretion simplifies purification, some PTMs. | PTMs (e.g., glycosylation) differ from mammalian patterns; longer process than E. coli. | Producing large quantities of secreted SOX30 when mammalian-like PTMs are not critical. |
| Insect Cells (BEVS) | High expression levels, suitable for large proteins, PTMs are more similar to mammalian cells than yeast. | More complex and time-consuming than bacterial/yeast systems; viral vector handling required. | Expressing complex, intracellular SOX30 that fails to fold in simpler systems. |
| Mammalian (HEK293, CHO) | Most authentic protein folding and human-like PTMs, ensuring high biological activity. | Lower yields, high cost, slow growth, complex culture conditions. | Functional studies or therapeutic applications where correct PTMs and activity are essential. |
| Cell-Free Systems | Very fast (hours vs. days), open system allows addition of cofactors/chaperones, good for toxic proteins. | Can be expensive for large-scale production; requires high-quality cell extract. | Rapidly screening different SOX30 constructs or producing protein that is highly toxic to live cells. |
References
- 1. Molecular Characterization and Expression Patterns of Sox3 and Sox30 Genes and Response to Exogenous Hormones in the Chinese Soft-Shelled Turtle (Pelodiscus sinensis) [mdpi.com]
- 2. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: SOX30 Antibody Validation in Western Blot
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the validation of SOX30 antibodies in Western Blot experiments. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SOX30 in a Western Blot?
A1: The predicted molecular weight of human SOX30 is approximately 82 kDa.[1][2] However, variations in the observed molecular weight can occur due to post-translational modifications (PTMs) such as phosphorylation, acetylation, sumoylation, methylation, and ubiquitylation, which are common for SOX family proteins.[2][3][4] Additionally, alternative splicing of the SOX30 gene can result in multiple transcript variants, potentially leading to different protein isoforms. Therefore, it is crucial to consult the antibody's datasheet for the expected band size based on the manufacturer's validation data.
Q2: What are recommended positive and negative controls for SOX30 Western Blotting?
A2: For positive controls, it is recommended to use lysates from cell lines known to express SOX30, such as the human urinary bladder cancer cell line RT4 and the human brain glioma cell line U-251 MG. Overexpression lysates, for example, from HEK293T cells transfected with a SOX30 expression vector, are also excellent positive controls. For negative controls, you can use vector-only transfected or non-transfected HEK293T cell lysates. Additionally, using cell lines with low or no SOX30 expression, as confirmed by RNA-seq data, can serve as a negative control.
Q3: My SOX30 antibody is not showing any signal. What are the possible causes and solutions?
A3: A lack of signal can be due to several factors:
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Low or no SOX30 expression in your sample: Ensure that the cell line or tissue you are using expresses SOX30. Since SOX30 is a transcription factor, it may have low endogenous expression. Consider using nuclear extracts or enriching your sample for nuclear proteins.
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Inefficient protein extraction: As a nuclear protein, SOX30 may require a specific lysis buffer for efficient extraction. RIPA buffer is often recommended for nuclear proteins. Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.
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Suboptimal antibody concentration: The primary antibody concentration may be too low. Try optimizing the antibody dilution.
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Issues with the secondary antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and is used at the correct dilution.
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Inefficient transfer: Verify that the protein transfer from the gel to the membrane was successful by using a reversible stain like Ponceau S.
Q4: I am observing multiple bands in my SOX30 Western Blot. What could be the reason?
A4: The presence of multiple bands can be attributed to:
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Splice variants: The SOX30 gene is known to have alternative splicing, which can produce different protein isoforms.
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Post-translational modifications (PTMs): PTMs can alter the protein's electrophoretic mobility, resulting in multiple bands.
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Protein degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands. Always use fresh samples and protease inhibitors.
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Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody and consider optimizing the blocking and washing steps.
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Antibody concentration: A high concentration of the primary antibody can sometimes lead to non-specific binding. Try reducing the antibody concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| No Signal | Low abundance of SOX30 in the sample. | Use nuclear extracts or an enrichment protocol for nuclear proteins. Increase the amount of protein loaded per lane (up to 50 µg). |
| Inefficient protein extraction from the nucleus. | Use a lysis buffer suitable for nuclear proteins, such as RIPA buffer, and ensure sonication or other methods to shear DNA are included. | |
| Primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. | |
| High Background | Insufficient blocking of the membrane. | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of washing steps with TBST. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use an affinity-purified antibody. Perform a BLASTp alignment to check for potential cross-reactivity. |
| Protein degradation. | Prepare fresh lysates and always include protease inhibitors in the lysis buffer. | |
| Splice variants or PTMs. | Consult the literature and antibody datasheet for information on known isoforms and modifications of SOX30. | |
| Unexpected Molecular Weight | Post-translational modifications (PTMs). | SOX family proteins are known to be heavily modified, which can affect their migration in SDS-PAGE. |
| Splice variants. | Multiple isoforms of SOX30 may exist due to alternative splicing. | |
| Incomplete denaturation. | Ensure samples are fully denatured by boiling in Laemmli buffer with a reducing agent for at least 5 minutes. |
Quantitative Data Summary
Table 1: Commercially Available SOX30 Antibodies and Recommended Dilutions
| Vendor | Catalog Number | Type | Host | Recommended WB Dilution |
| Abcam | ab272553 | Polyclonal | Rabbit | 0.4 µg/mL |
| Novus Biologicals | H00011063-B01P | Polyclonal | Mouse | 1:500 |
| Boster Bio | A11717 | Polyclonal | Rabbit | 1:500 - 1:2000 |
| Thermo Fisher | PA5-52262 | Polyclonal | Rabbit | Not specified |
| Sigma-Aldrich | SAB1404893 | Monoclonal | Mouse | 1-5 µg/mL |
Table 2: SOX30 Protein Characteristics
| Characteristic | Value | Source |
| Predicted Molecular Weight | ~82 kDa | |
| Cellular Localization | Nucleus, Cytosol | |
| Function | Transcription Factor | |
| Key Signaling Pathway | Wnt/β-catenin Signaling |
Experimental Protocols
Protocol 1: Cell Lysate Preparation for SOX30 Detection
This protocol is optimized for the extraction of nuclear proteins like SOX30.
Reagents and Buffers:
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RIPA Lysis Buffer: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
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Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer immediately before use.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
For adherent cells, scrape them in ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C. For suspension cells, pellet them directly.
-
Discard the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate the lysate on ice for 30 minutes with occasional vortexing.
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Sonicate the lysate to shear the DNA and ensure complete lysis.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
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Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add 6X Laemmli sample buffer to the desired amount of protein (typically 20-50 µg per lane) and boil at 95-100°C for 5 minutes.
Protocol 2: Western Blot for SOX30
Reagents and Buffers:
-
Running Buffer (1X): 25 mM Tris, 192 mM Glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM Glycine, 20% Methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibody Dilution Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
Procedure:
-
SDS-PAGE: Load 20-50 µg of protein lysate per well onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm the transfer efficiency using Ponceau S staining.
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Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Incubate the membrane with the SOX30 primary antibody diluted in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Secondary Antibody Dilution Buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
Visualizations
Caption: Experimental workflow for SOX30 antibody validation in Western Blot.
Caption: SOX30's role in regulating the Wnt/β-catenin signaling pathway.
References
- 1. SOX30 Inhibits Tumor Metastasis through Attenuating Wnt-Signaling via Transcriptional and Posttranslational Regulation of β-Catenin in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational modification of SOX family proteins: Key biochemical targets in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Post-translational modification of SOX family proteins: Key biochemical targets in cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ChIP-seq Protocols for the SOX30 Transcription Factor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting Chromatin Immunoprecipitation sequencing (ChIP-seq) for the SOX30 transcription factor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell number to start a SOX30 ChIP-seq experiment?
A1: For transcription factors like SOX30, a starting cell number of 1 to 10 million cells per immunoprecipitation (IP) is typically recommended.[1] The optimal number can depend on the expression level of SOX30 in your specific cell type. If SOX30 expression is low, starting with a higher number of cells (closer to 10 million) is advisable to ensure sufficient chromatin for successful IP.[1]
Q2: How do I choose the right antibody for SOX30 ChIP-seq?
A2: The success of your ChIP-seq experiment is highly dependent on the quality of your antibody. It is crucial to use a ChIP-seq validated antibody.[2] Look for antibodies that have been specifically tested and validated for ChIP applications by the manufacturer. Validation data should ideally include Western blot analysis to confirm specificity for SOX30 and may also include positive and negative control ChIP-qPCR data.[3]
Q3: What is the expected DNA yield from a SOX30 ChIP experiment?
A3: The typical DNA yield for transcription factor ChIP experiments ranges from 0.2 to 2 ng/µl. For SOX30, which may be a low-abundance protein in some cell types, yields might be at the lower end of this range. It's important to accurately quantify your DNA using a fluorometric method, as spectrophotometers are often not sensitive enough for the low concentrations of DNA typically recovered from ChIP experiments.
Q4: What sequencing depth is recommended for SOX30 ChIP-seq?
A4: For mammalian transcription factors, a sequencing depth of at least 20 million reads per replicate is considered adequate for identifying binding sites. If you anticipate that SOX30 has a large number of binding sites or you are looking for weaker binding events, increasing the sequencing depth to 30-40 million reads may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no ChIP signal | Inefficient cell lysis | Optimize lysis buffer composition and incubation times. Ensure complete cell disruption to release the nucleus. |
| Inappropriate cross-linking | Over-fixation can mask epitopes, while under-fixation will not efficiently capture protein-DNA interactions. Optimize formaldehyde concentration (typically 1%) and incubation time (10-15 minutes). | |
| Poor antibody performance | Use a ChIP-seq validated SOX30 antibody. Titrate the antibody concentration to find the optimal amount for your experiment. | |
| Insufficient starting material | Increase the number of cells used per IP, especially if SOX30 expression is low in your cell type. | |
| Inefficient chromatin fragmentation | Optimize sonication or enzymatic digestion to achieve a fragment size range of 200-600 bp. | |
| High background | Non-specific antibody binding | Include a pre-clearing step with protein A/G beads before adding the specific antibody. |
| Insufficient washing | Increase the number and stringency of washes after immunoprecipitation to remove non-specifically bound chromatin. | |
| Too much antibody | Using an excessive amount of antibody can lead to non-specific binding. Perform an antibody titration to determine the optimal concentration. | |
| Contaminated reagents | Use fresh, high-quality reagents and buffers. | |
| Inconsistent results between replicates | Variation in cell culture conditions | Ensure consistent cell density, growth phase, and treatment conditions for all replicates. |
| Technical variability in the ChIP protocol | Maintain consistency in all steps of the protocol, including cross-linking time, sonication power, and incubation times. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for a typical SOX30 ChIP-seq experiment.
Table 1: Starting Material and Yields
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 - 10 million cells/IP | Dependent on SOX30 expression level. |
| Chromatin per IP | 10 - 25 µg | |
| Expected DNA Yield (ChIP) | 0.5 - 5 ng | Transcription factor yields are typically lower than histone modifications. |
| Expected DNA Yield (Input) | 50 - 100 ng |
Table 2: Sequencing and Data Analysis Parameters
| Parameter | Recommended Value | Notes |
| Sequencing Read Length | 50 bp single-end | Longer reads may improve mappability. |
| Sequencing Depth (per replicate) | ≥ 20 million reads | Increase for broader peaks or low-abundance factors. |
| Biological Replicates | Minimum of 2 | Essential for statistical power and reproducibility. |
| Peak Calling Algorithm | MACS2, SPP | Commonly used for transcription factor peak calling. |
| P-value/FDR Cutoff | < 0.05 | For identifying statistically significant peaks. |
Detailed Experimental Protocol: ChIP-seq for SOX30
This protocol is adapted from standard transcription factor ChIP-seq protocols and should be optimized for your specific cell type and experimental conditions.
1. Cell Cross-linking and Chromatin Preparation
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Culture cells to ~80-90% confluency.
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Add formaldehyde directly to the culture medium to a final concentration of 1%.
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Incubate for 10 minutes at room temperature with gentle shaking.
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Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
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Wash cells twice with ice-cold PBS.
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Harvest cells and pellet by centrifugation. The cell pellet can be stored at -80°C.
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Lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Isolate the nuclei by centrifugation.
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Resuspend the nuclear pellet in a shearing buffer.
2. Chromatin Fragmentation
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Sonication:
-
Sonicate the nuclear lysate on ice to shear the chromatin.
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Optimize sonication conditions (power, duration, number of cycles) to achieve a fragment size distribution primarily between 200 and 600 bp.
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Verify the fragment size by running an aliquot of the sheared chromatin on an agarose gel.
-
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Enzymatic Digestion:
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Alternatively, use micrococcal nuclease (MNase) to digest the chromatin.
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Titrate the MNase concentration and digestion time to obtain the desired fragment size.
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3. Immunoprecipitation
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Dilute the sheared chromatin in ChIP dilution buffer.
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Save a small aliquot of the diluted chromatin as the "input" control.
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Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.
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Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
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Add the SOX30-specific antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control IP with a non-specific IgG antibody.
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Add pre-blocked protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
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Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
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Perform a final wash with TE buffer.
4. Elution and Reverse Cross-linking
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Elute the chromatin from the beads using an elution buffer.
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Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4-6 hours.
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Treat the samples with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation
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Purify the DNA using a spin column kit or phenol-chloroform extraction.
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Quantify the purified DNA using a fluorometric method.
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Prepare the sequencing library from the immunoprecipitated DNA and the input DNA according to the manufacturer's instructions.
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Perform size selection of the library to enrich for fragments in the desired range (e.g., 200-400 bp).
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Perform quality control on the final library using a Bioanalyzer or similar instrument.
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Sequence the libraries on a next-generation sequencing platform.
Visualizations
Caption: A generalized workflow for a SOX30 ChIP-seq experiment.
References
Addressing off-target effects in SOX30 CRISPR experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOX30 CRISPR experiments. Our goal is to help you address and mitigate off-target effects to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the function of SOX30, and why is it a target for CRISPR-based studies?
SOX30 is a member of the SOX (SRY-related HMG-box) family of transcription factors. These proteins are crucial regulators of embryonic development and cell fate determination. SOX30, specifically, is known to play a significant role in spermatogenesis and has been identified as a key regulator of the transition from the late meiotic to the postmeiotic gene expression program in mouse testes.[1][2] In the context of disease, SOX30 has been shown to act as a tumor suppressor in certain cancers, such as lung adenocarcinoma and acute myeloid leukemia, often through the inactivation of signaling pathways like Wnt/β-catenin.[3] Its role in critical biological processes and its deregulation in disease make it an important target for functional studies using CRISPR-Cas9 technology.
Q2: I'm concerned about off-target effects in my SOX30 CRISPR experiment. What are the primary causes?
Off-target effects in CRISPR/Cas9 experiments occur when the Cas9 nuclease cuts at unintended genomic locations. The primary causes include:
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Sequence Homology: Off-target sites often have high sequence similarity to the on-target guide RNA (gRNA) sequence. The Cas9 nuclease can tolerate a certain number of mismatches between the gRNA and the DNA, leading to cleavage at these unintended sites.[4]
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Protospacer Adjacent Motif (PAM) Specificity: While the canonical PAM sequence for Streptococcus pyogenes Cas9 (SpCas9) is 5'-NGG-3', the nuclease can sometimes recognize and cleave at non-canonical PAM sequences, expanding the potential for off-target activity.
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gRNA and Cas9 Concentration: High concentrations of the Cas9 protein and gRNA can increase the likelihood of off-target cleavage.
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Duration of Cas9 Expression: Prolonged expression of the Cas9 nuclease and gRNA, often a result of plasmid-based delivery, provides more opportunity for the complex to bind to and cleave off-target sites.
Q3: How can I predict potential off-target sites for my SOX30 gRNA?
Several in silico tools are available to predict potential off-target sites based on sequence homology. These tools are essential for the initial design and screening of gRNAs. Some widely used tools include:
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Cas-OFFinder: A fast and versatile algorithm that searches for potential off-target sites with mismatches and bulges.
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CRISPOR: A comprehensive tool that aggregates results from multiple on- and off-target prediction algorithms and provides a user-friendly interface.
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Benchling: A widely used platform that incorporates off-target prediction algorithms into its gRNA design tool.
It is highly recommended to use multiple prediction tools to generate a comprehensive list of potential off-target sites for downstream validation.
Q4: What experimental methods can I use to detect off-target effects genome-wide?
Several unbiased, genome-wide methods are available to experimentally identify off-target cleavage events. These methods are crucial for a thorough assessment of your CRISPR experiment's specificity. The most common methods are:
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GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This cell-based method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks (DSBs) within living cells. Subsequent sequencing of these tagged sites reveals the locations of both on- and off-target cleavage events.
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CIRCLE-seq (Circularization for In vitro Reporting of CLeavage Effects by sequencing): This is a highly sensitive in vitro method that involves treating circularized genomic DNA with the Cas9-gRNA ribonucleoprotein (RNP) complex. The cleaved DNA is then sequenced to identify cleavage sites.
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Digenome-seq (digested genome sequencing): This in vitro method uses whole-genome sequencing of genomic DNA that has been digested by the Cas9-gRNA RNP. Off-target sites are identified by computationally searching for vertically aligned sequence reads that indicate a cleavage event.
Each method has its advantages and limitations regarding sensitivity, cell-type specificity, and experimental workflow.
Q5: How can I minimize off-target effects in my SOX30 CRISPR experiments?
Several strategies can be employed to reduce off-target mutations:
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Careful gRNA Design: Utilize in silico tools to design gRNAs with high on-target scores and minimal predicted off-target sites.
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Use of High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as eSpCas9, SpCas9-HF1, and HypaCas9, have been developed to have reduced off-target activity while maintaining high on-target efficiency.
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Delivery Method: Delivering the Cas9 and gRNA as a ribonucleoprotein (RNP) complex via electroporation leads to a more transient presence in the cell compared to plasmid transfection, thereby reducing the window for off-target activity.
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Titration of RNP Concentration: Using the lowest effective concentration of the Cas9-gRNA RNP can help minimize off-target cleavage.
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Paired Nickases: Using a mutated Cas9 nickase that only cleaves one strand of the DNA, in combination with two gRNAs targeting opposite strands in close proximity, can significantly increase specificity.
Data Presentation: Comparison of Off-Target Mitigation Strategies
Table 1: Performance of In Silico Off-Target Prediction Tools
| Tool | Principle | Key Features | Performance Insight |
| Cas-OFFinder | Alignment-based | Fast, allows for mismatches and DNA/RNA bulges, versatile for different Cas9 variants and PAMs. | Considered a top choice for genome-wide candidate off-target searching due to its speed and flexibility. |
| CRISPOR | Aggregate scoring | Compares multiple on- and off-target scoring algorithms, provides cloning and validation primer suggestions. | Reliable for identifying most off-targets with mutation rates >0.1%; a cutoff score can reduce false positives. |
| Elevation | Machine learning-based | Uses two interdependent models to score individual guide-target pairs and aggregate them into a summary score. | Outperforms other models in predicting off-target activity in benchmarked datasets. |
| CCTop | Alignment-based | Intuitive and flexible, allows for user-defined scoring for mismatches. | Performance is generally lower than machine learning-based approaches but still useful for initial screening. |
Table 2: Efficacy of High-Fidelity Cas9 Variants in Reducing Off-Target Events
| Cas9 Variant | Key Mutations | Reduction in Off-Target Sites (Compared to Wild-Type SpCas9) | On-Target Activity | Reference |
| eSpCas9 | K848A, K1003A, R1060A | 94.1% reduction in GUIDE-seq detected off-target sites. | Maintained >70% of wild-type activity at 23 out of 24 tested sites. | --INVALID-LINK-- |
| SpCas9-HF1 | N497A, R661A, Q695A, Q926A | 95.4% reduction in GUIDE-seq detected off-target sites. | Retains on-target activities comparable to wild-type SpCas9 with >85% of sgRNAs tested. | --INVALID-LINK-- |
| evoCas9 | N497A, R661A, Q695A, Q926A + additional mutations | 98.7% reduction in GUIDE-seq detected off-target sites. | On-target activity is not dramatically reduced compared to wild-type SpCas9. | --INVALID-LINK-- |
| HypaCas9 | N692A, M694A, Q695A, H698A | For a VEGFA-targeting sgRNA, detected only 18 of the 134 off-target sites seen with wild-type SpCas9. | Maintained >70% of wild-type activity at 19 out of 24 tested sites. | --INVALID-LINK-- |
Table 3: Impact of Delivery Method on Off-Target Mutations
| Delivery Method | Description | On-Target Efficiency | Off-Target Frequency | Key Advantage | Reference |
| Plasmid Transfection | Delivery of plasmids encoding Cas9 and gRNA. | Variable | Higher (e.g., 4.7% at a specific off-target site). | Simple and widely used. | --INVALID-LINK-- |
| RNP Electroporation | Electroporation of pre-complexed Cas9 protein and gRNA. | Comparable to plasmid | Lower (e.g., 0.8% at the same off-target site). | Transient expression reduces off-target effects. | --INVALID-LINK-- |
Experimental Protocols
Detailed Methodology for CIRCLE-seq
Objective: To identify genome-wide off-target cleavage sites of a Cas9-gRNA complex in vitro.
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Genomic DNA (gDNA) Preparation:
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Isolate high-molecular-weight gDNA from the target cells using a standard kit.
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Shear the gDNA to an average size of ~300 bp using focused ultrasonication.
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Perform size selection using AMPure XP beads to obtain fragments in the desired size range.
-
-
DNA Circularization:
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Treat the sheared gDNA fragments with an exonuclease to remove any remaining linear DNA.
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Perform blunt-end ligation to circularize the DNA fragments.
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Purify the circularized DNA using a plasmid-safe DNase to digest any remaining linear DNA.
-
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In Vitro Cleavage Reaction:
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Assemble the Cas9-gRNA ribonucleoprotein (RNP) complex by incubating purified Cas9 protein with the in vitro transcribed gRNA.
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Incubate the circularized gDNA with the Cas9-gRNA RNP complex to induce cleavage at on- and off-target sites.
-
-
Library Preparation and Sequencing:
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Ligate Illumina sequencing adapters to the ends of the linearized DNA fragments resulting from Cas9 cleavage.
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Perform PCR amplification to generate a sequencing library.
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Quantify the library and perform paired-end sequencing on an Illumina platform.
-
-
Data Analysis:
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Align the paired-end reads to the reference genome.
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Identify cleavage sites by looking for clusters of reads with the same start and end positions.
-
Filter and annotate the identified off-target sites.
-
Detailed Methodology for Digenome-seq
Objective: To identify genome-wide off-target cleavage sites by sequencing a Cas9-digested genome.
-
In Vitro Genome Digestion:
-
Isolate high-quality genomic DNA from the cells of interest.
-
Incubate the genomic DNA with the pre-assembled Cas9-gRNA RNP complex for several hours to allow for complete digestion.
-
Purify the digested genomic DNA.
-
-
Whole-Genome Sequencing (WGS):
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Prepare a standard WGS library from the digested genomic DNA. This involves DNA fragmentation (though the DNA is already partially fragmented by Cas9), end-repair, A-tailing, and adapter ligation.
-
Perform high-throughput sequencing on an Illumina platform to a depth of at least 30x.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a specialized bioinformatics pipeline to identify cleavage sites. The pipeline searches for locations where a significant number of reads are vertically aligned, indicating a common start position resulting from a Cas9 cut.
-
Compare the cleavage sites found in the Cas9-digested sample to a control (undigested) genome to identify true off-target sites.
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Detailed Methodology for GUIDE-seq
Objective: To identify genome-wide on- and off-target cleavage sites of a Cas9-gRNA complex in living cells.
-
Cell Transfection:
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Co-transfect the target cells with:
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An expression vector for Cas9.
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An expression vector for the gRNA.
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A short, end-protected double-stranded oligodeoxynucleotide (dsODN).
-
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Culture the cells for 3-5 days to allow for dsODN integration at DSB sites.
-
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Genomic DNA Isolation and Library Preparation:
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Isolate genomic DNA from the transfected cells.
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Randomly fragment the gDNA by sonication.
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Perform end-repair, A-tailing, and ligation of a Y-adapter containing a unique molecular index (UMI).
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Use two rounds of nested PCR to amplify the regions containing the integrated dsODN. The first PCR uses a primer specific to the dsODN and a primer that binds to the adapter. The second PCR adds the full Illumina sequencing adapters.
-
-
Sequencing and Data Analysis:
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Sequence the amplified library on an Illumina platform.
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Align the reads to the reference genome.
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Identify the genomic locations where the dsODN has been integrated.
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Filter and annotate the identified on- and off-target sites.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: SOX30 inhibits Wnt signaling via two mechanisms.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. Interactions between SOX factors and Wnt/β-catenin signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of glycogen synthase kinase 3beta and downstream Wnt signaling by axin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the yield of SOX30 protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of SOX30 protein purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of recombinant SOX30 protein, offering potential causes and solutions in a straightforward question-and-answer format.
Expression Phase
???+ question "Why am I seeing very low or no expression of SOX30 protein?"
???+ question "My SOX30 protein is expressed, but it's all in inclusion bodies. What should I do?"
Lysis & Purification Phase
???+ question "My SOX30 protein yield is low after cell lysis. How can I improve it?"
???+ question "SOX30 is not binding efficiently to my affinity column (e.g., Ni-NTA for His-tagged SOX30). What could be the problem?"
???+ question "My purified SOX30 protein is precipitating after elution or during storage. How can I improve its stability?"
Data Presentation: Strategies to Increase SOX30 Yield
The following table summarizes various strategies and their potential impact on the yield and quality of purified SOX30 protein.
| Strategy | Parameter to Optimize | Expected Outcome on Yield | Expected Outcome on Purity/Solubility |
| Gene Optimization | Codon Usage | Significant increase in expression level. | May improve soluble fraction by preventing translational pauses. |
| Expression Host | E. coli Strain | Yield can vary significantly between strains. | Strains like Rosetta™ can improve soluble expression of eukaryotic proteins. Strains like SHuffle® can aid in disulfide bond formation if required. |
| Expression Conditions | Induction Temperature | Lower temperatures may decrease overall expression but increase the soluble fraction. | Lower temperatures (15-25°C) often lead to a higher percentage of soluble, correctly folded protein. |
| Inducer (IPTG) Concentration | Lower concentrations may reduce overall yield but increase the proportion of soluble protein. | Titrating the inducer can prevent overwhelming the folding machinery, leading to better solubility. | |
| Fusion Tags | Solubility-Enhancing Tags (MBP, GST) | Can significantly increase the yield of soluble protein. | Dramatically improves the solubility of aggregation-prone proteins. |
| Cell Lysis | Lysis Buffer Composition | Optimized buffer can improve the recovery of stable, active protein. | Additives like glycerol, salt, and non-ionic detergents can enhance solubility and stability. |
| Protease Inhibitors | Prevents degradation, thereby increasing the yield of full-length protein. | Improves the homogeneity of the final product. | |
| Purification | Denaturing vs. Native Conditions | Denaturing purification can recover protein from inclusion bodies, potentially leading to a higher total yield after refolding. | Native purification yields correctly folded protein directly. Denaturing purification requires a refolding step which may have variable success. |
| Buffer Additives (e.g., L-Arginine) | Can increase the yield of refolded protein from inclusion bodies. | L-Arginine is known to suppress aggregation during protein refolding. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged SOX30 from E. coli under Denaturing Conditions and On-Column Refolding
This protocol is adapted from methods used for other SOX family proteins and is a good starting point for SOX30.[1]
1. Expression:
- Transform a pET-based plasmid containing the codon-optimized human SOX30 gene with an N-terminal His-tag into E. coli Rosetta™(DE3)pLysS cells.
- Inoculate a 10 mL LB medium starter culture containing the appropriate antibiotics and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture for 4 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
2. Lysis (Denaturing):
- Resuspend the cell pellet in 20 mL of denaturing lysis buffer (100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 8.0).
- Stir the suspension for 1-2 hours at room temperature to ensure complete lysis.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at room temperature. Collect the supernatant.
3. Affinity Chromatography (Denaturing):
- Equilibrate a 5 mL Ni-NTA affinity column with 5 column volumes (CV) of denaturing lysis buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 CV of denaturing wash buffer (100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 6.3).
4. On-Column Refolding:
- Wash the column with a linear gradient of denaturing wash buffer to refolding buffer (50 mM Tris-HCl, 500 mM NaCl, 5% Glycerol, pH 7.5) over 20 CV to gradually remove the urea.
- Wash the column with an additional 5 CV of refolding buffer.
5. Elution:
- Elute the refolded SOX30 protein with elution buffer (refolding buffer containing a linear gradient of 20-250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE.
6. Further Purification (Optional):
- Pool the fractions containing pure SOX30.
- Perform size-exclusion chromatography (gel filtration) using a Superdex 200 column equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol) to remove aggregates and further polish the protein.[1]
Visualizations
Signaling Pathway Involving SOX30
Caption: SOX30's role in the Wnt signaling pathway.
Experimental Workflow for SOX30 Purification
Caption: Workflow for SOX30 protein purification.
References
Solving inconsistencies in SOX30 cellular localization studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in resolving inconsistencies in SOX30 cellular localization studies.
Troubleshooting Guides
Problem 1: Predominantly cytoplasmic localization of SOX30 observed by immunofluorescence, contradicting its expected nuclear function as a transcription factor.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Antibody Specificity | 1. Validate Antibody: Confirm the specificity of your primary antibody for SOX30 using Western blot on cell lysates with and without SOX30 expression (e.g., overexpression or knockdown/knockout). A specific antibody should detect a band at the correct molecular weight for SOX30. 2. Test Multiple Antibodies: If possible, test different antibodies raised against different epitopes of the SOX30 protein. |
| Fixation Artifacts | 1. Optimize Fixation Method: Different fixatives can cause protein redistribution.[1] Test various fixation protocols, such as paraformaldehyde (PFA), methanol, or acetone, to see if the localization pattern changes. Compare results with live-cell imaging if possible. 2. Control Fixation Time and Temperature: Over-fixation or sub-optimal temperatures can lead to artifacts. Titrate the fixation time and perform the procedure at the recommended temperature. |
| Cellular Context | 1. Consider Cell Type and State: SOX30 localization may be cell-type specific or dependent on the physiological or pathological state of the cells. For instance, both nuclear and cytoplasmic SOX30 has been observed in non-small cell lung cancers.[2] Research the expected localization in your specific cell model. 2. Investigate Post-Translational Modifications: Phosphorylation or other modifications can influence the nuclear import/export of SOX proteins. |
| Experimental Technique | 1. Permeabilization: Ensure complete but gentle permeabilization to allow antibody access to the nucleus without disrupting cellular structures. Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100, saponin). |
Problem 2: Discrepancy between SOX30 localization in fluorescently-tagged overexpression systems versus endogenous protein detection.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Fluorescent Tag Interference | 1. Tag Position: The position of the fluorescent tag (N- or C-terminus) can mask localization signals or interfere with protein folding and interactions. If possible, test constructs with the tag at the other terminus. 2. Choice of Tag: Large fluorescent proteins can sometimes influence the localization of the protein of interest.[3] Consider using a smaller tag or a different type of fluorescent protein. 3. Overexpression Artifacts: High levels of protein expression can lead to mislocalization. Use a weaker, inducible promoter to express the tagged protein at near-endogenous levels. |
| Endogenous Protein Detection Issues | 1. Low Abundance: Endogenous SOX30 may be expressed at low levels, making it difficult to detect by immunofluorescence. Enhance the signal using signal amplification techniques or use a more sensitive detection method. 2. Antibody Accessibility: The epitope for the antibody on the endogenous protein might be masked by interacting proteins or by its conformation, which may not be an issue in the overexpressed, tagged version. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular localization of SOX30?
A1: SOX30 is a member of the SOX family of transcription factors.[4] As a transcription factor, its primary site of function is the nucleus, where it regulates gene expression.[5] Studies have shown that SOX30 is predominantly located in the nuclei of meiotic and post-meiotic germ cells in the testes. However, some studies have reported both nuclear and cytoplasmic localization in certain cancer types, such as non-small cell lung cancer, suggesting that its localization can be dynamic and context-dependent.
Q2: Can SOX30 shuttle between the nucleus and the cytoplasm?
A2: While direct evidence for SOX30 shuttling is still emerging, many members of the SOX protein family are known to shuttle between the nucleus and cytoplasm. This movement is typically regulated by nuclear localization signals (NLSs) and nuclear export signals (NESs) within the protein structure. The presence of both nuclear and cytoplasmic SOX30 in some cell types suggests that such a mechanism may exist for SOX30 as well.
Q3: How can I quantify the nuclear versus cytoplasmic localization of SOX30?
A3: You can quantify the relative distribution of SOX30 using image analysis software (e.g., ImageJ, CellProfiler). After acquiring high-quality fluorescence images, you can define the nuclear and cytoplasmic compartments (e.g., using a nuclear counterstain like DAPI) and measure the mean fluorescence intensity of SOX30 staining in each compartment. The ratio of nuclear to cytoplasmic fluorescence can then be calculated for a population of cells.
Q4: Are there any known signaling pathways that regulate SOX30 localization?
A4: Specific signaling pathways that directly regulate SOX30 localization are not yet well-defined. However, the localization of other SOX family members is known to be influenced by post-translational modifications, such as phosphorylation, which can be triggered by various signaling cascades. Investigating pathways known to be active in your experimental system and that have been shown to influence other transcription factors could provide clues.
Experimental Protocols
Immunofluorescence Staining for Endogenous SOX30
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 0.1% Tween-20 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a validated primary antibody against SOX30 diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstaining: Stain the nuclei with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash them with ice-cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. The exact buffer composition and incubation time may need optimization for your cell type.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Cytoplasmic Fraction Collection: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet with the lysis buffer. Resuspend the pellet in a nuclear extraction buffer containing high salt and detergents.
-
Nuclear Fraction Collection: Incubate the resuspended nuclei on ice with periodic vortexing. Centrifuge at high speed (e.g., 16,000 x g) to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.
-
Include loading controls for each fraction (e.g., Tubulin for the cytoplasm and Histone H3 for the nucleus) to verify the purity of the fractions.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against SOX30, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Visualizations
Caption: Workflow for Immunofluorescence Detection of SOX30.
Caption: Workflow for Subcellular Fractionation and Western Blotting.
Caption: Hypothetical Signaling Pathway Regulating SOX30 Localization.
References
Validation & Comparative
Validating the Functional Impact of SOX30 C1432T: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the functional impact of the hypothetical C1432T variant in the SRY-box transcription factor 30 (SOX30) gene. While direct experimental data for this specific variant is not currently available in published literature, this document outlines a series of comparative experiments designed to elucidate its potential consequences. The methodologies provided are based on established protocols for characterizing transcription factor variants and will facilitate a rigorous evaluation of SOX30 C1432T's effects on protein function and cellular signaling pathways.
Introduction to SOX30
SOX30 is a crucial transcription factor belonging to the SOX (SRY-related HMG-box) family.[1] It plays a significant role in embryonic development, cell fate determination, and particularly in male germ cell differentiation and spermatogenesis.[1][2] Dysregulation or mutation of SOX30 has been linked to male infertility and various types of cancer.[3][4] The SOX30 protein contains a highly conserved High-Mobility Group (HMG)-box domain responsible for DNA binding and a C-terminal domain that participates in protein-protein interactions.
The C1432T variant represents a single nucleotide polymorphism in the coding sequence of the SOX30 gene. To understand its functional impact, it is crucial to first determine the resulting amino acid change and its location within the protein's functional domains. Assuming the reference transcript NM_007017.3, the C1432T mutation would result in a Proline to Leucine substitution at codon 478 (P478L). This places the mutation within the C-terminal region of the SOX30 protein, outside of the HMG-box DNA-binding domain. This suggests that the C1432T variant is more likely to affect protein-protein interactions and subsequent signaling pathways rather than directly impairing DNA binding.
Comparative Experimental Validation
To comprehensively assess the functional impact of the SOX30 C1432T variant, a comparative approach is essential. The following experiments are designed to compare the characteristics of the wild-type (WT) SOX30 protein with the hypothetical C1432T variant and other known mutations, such as the loss-of-function Arg478* (a stop-gained mutation) and the P353S missense mutation within the HMG domain.
Data Presentation: Summary of Predicted Functional Impacts
| Feature | Wild-Type (WT) SOX30 | SOX30 C1432T (P478L) - Hypothetical | SOX30 Arg478* (Stop-gained) | SOX30 P353S (in HMG-box) |
| Protein Expression | Normal | Potentially altered stability | Truncated protein, likely unstable | Potentially altered stability |
| Subcellular Localization | Nuclear | Likely Nuclear | Potentially mislocalized | Likely Nuclear |
| DNA Binding Ability | High | Unlikely to be directly affected | Lacks C-terminal domain | Reduced |
| Transcriptional Activity | Normal | Potentially altered | Severely impaired | Reduced |
| Protein-Protein Interactions | Normal | Potentially altered | Impaired | Potentially altered |
| Effect on Signaling Pathways | Regulates Wnt & ERK | Potentially altered regulation | Dysregulation | Dysregulation |
Experimental Protocols and Expected Outcomes
Analysis of SOX30 Protein Expression and Stability
Objective: To determine if the C1432T mutation affects the expression level and stability of the SOX30 protein.
Methodology: Western Blotting
-
Cell Culture and Transfection: HEK293T or a relevant cell line (e.g., lung adenocarcinoma A549 cells, where SOX30 has known functions) will be transiently transfected with expression vectors encoding for WT-SOX30, SOX30-C1432T, SOX30-Arg478*, and SOX30-P353S. An empty vector will be used as a negative control.
-
Protein Extraction: 48 hours post-transfection, cells will be lysed using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate will be determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of total protein will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane will be blocked and then incubated with a primary antibody specific for SOX30. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) will be used as a loading control.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
Expected Outcomes:
-
WT-SOX30: A distinct band at the expected molecular weight.
-
SOX30-C1432T: The band intensity will indicate if the mutation affects protein expression or stability. A fainter band compared to WT would suggest instability.
-
SOX30-Arg478:* A band at a lower molecular weight, confirming the truncated protein. The intensity might be significantly lower due to instability.
-
SOX30-P353S: Band intensity will be compared to WT to assess any impact on stability.
Assessment of Transcriptional Activity
Objective: To evaluate the effect of the C1432T mutation on the transcriptional regulatory function of SOX30.
Methodology: Dual-Luciferase Reporter Assay
-
Plasmid Constructs: A reporter plasmid containing a promoter with SOX30 binding sites (e.g., the promoter of a known SOX30 target gene or a synthetic promoter with tandem repeats of the SOX30 consensus binding sequence 5'-ACAAT-3') upstream of a firefly luciferase gene will be used. A second plasmid expressing Renilla luciferase under a constitutive promoter will be co-transfected for normalization.
-
Cell Culture and Transfection: Cells will be co-transfected with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and one of the SOX30 expression vectors (WT, C1432T, Arg478*, P353S, or empty vector).
-
Luciferase Activity Measurement: 48 hours post-transfection, cell lysates will be prepared, and the activities of both firefly and Renilla luciferases will be measured using a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase activity will be normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Expected Outcomes:
-
WT-SOX30: Significant activation (or repression, depending on the target promoter) of the luciferase reporter compared to the empty vector control.
-
SOX30-C1432T: The level of luciferase activity will reveal if the mutation alters transcriptional function. A significant deviation from the WT activity would indicate a functional impact.
-
SOX30-Arg478:* A significant reduction in transcriptional activity is expected due to the truncated C-terminal domain.
-
SOX30-P353S: Reduced transcriptional activity is anticipated due to impaired DNA binding.
Investigation of DNA Binding Ability
Objective: To determine if the C1432T mutation affects the ability of SOX30 to bind to its target DNA sequences.
Methodology: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Culture and Cross-linking: Cells expressing either WT-SOX30 or SOX30-C1432T will be treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin will be extracted and sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin will be incubated with an antibody specific for SOX30 to pull down SOX30-DNA complexes.
-
DNA Purification and Sequencing: The cross-links will be reversed, and the DNA will be purified. The enriched DNA fragments will then be sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads will be mapped to the human genome to identify the genomic regions bound by WT-SOX30 and SOX30-C1432T. A comparison of the binding profiles will reveal any differences.
Expected Outcomes:
-
WT-SOX30: Enrichment of known SOX30 target gene promoters.
-
SOX30-C1432T: As the mutation is outside the HMG-box, a similar DNA binding profile to the WT is expected. However, altered protein interactions could indirectly influence DNA binding, which would be detected as a change in the ChIP-seq signal.
Analysis of Protein-Protein Interactions
Objective: To investigate whether the C1432T mutation disrupts the interaction of SOX30 with its known binding partners (e.g., β-catenin).
Methodology: Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Transfection: Cells will be co-transfected with expression vectors for a tagged version of a known SOX30 interacting protein (e.g., HA-tagged β-catenin) and either WT-SOX30 or SOX30-C1432T.
-
Cell Lysis: Cells will be lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The lysate will be incubated with an antibody against the tag (e.g., anti-HA antibody) to pull down the tagged protein and its binding partners.
-
Western Blot Analysis: The immunoprecipitated complexes will be separated by SDS-PAGE and analyzed by Western blotting using an antibody against SOX30.
Expected Outcomes:
-
WT-SOX30: A band for SOX30 will be detected in the immunoprecipitated sample, confirming its interaction with the tagged protein.
-
SOX30-C1432T: The intensity of the SOX30 band will indicate the strength of the interaction. A weaker or absent band compared to the WT would suggest that the C1432T mutation disrupts the protein-protein interaction.
Signaling Pathway and Workflow Diagrams
Caption: Hypothesized impact of SOX30 C1432T on the Wnt/β-catenin signaling pathway.
References
- 1. SOX30 - Wikipedia [en.wikipedia.org]
- 2. Sox30 initiates transcription of haploid genes during late meiosis and spermiogenesis in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations of SOX30 are identified in azoospermic human patients and reduce sperm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
Unraveling the Transcriptional Landscape: A Comparative Analysis of Wild-Type SOX30 and the C1432T Variant
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the transcriptional activity of wild-type SRY-Box Transcription Factor 30 (SOX30) against its C1432T variant. This document provides a data-driven comparison, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction: SOX30, a Key Transcriptional Regulator
SRY-Box Transcription Factor 30 (SOX30) is a crucial member of the SOX family of transcription factors, playing a significant role in embryonic development and cell fate determination.[1] It functions by binding to specific DNA sequences, thereby regulating the transcription of target genes.[2][3] Notably, SOX30 is essential for spermatogenesis, where it activates a suite of genes required for the development of sperm cells.[4] Emerging evidence also points to its role as a tumor suppressor, capable of activating p53 transcription to induce apoptosis in cancer cells.[5]
Genetic variations in the SOX30 gene can alter its function, potentially leading to disease. This guide focuses on a specific single nucleotide polymorphism (SNP), c.1432C>T, and its impact on SOX30 transcriptional activity.
The C1432T Variant: A Putative Functional Impact
The c.1432C>T variation in the coding sequence of the human SOX30 gene (based on reference sequence NM_007017.4) results in a missense mutation, changing the amino acid at position 478 from Proline to Leucine (p.Pro478Leu or P478L). While direct experimental data on the functional consequences of the P478L variant is not currently available in published literature, its location outside the highly conserved High Mobility Group (HMG) DNA-binding domain suggests a potential impact on protein-protein interactions or post-translational modifications, which are crucial for its transcriptional regulatory function.
Mutations in other regions of the SOX30 protein have been shown to impair its activity. For instance, mutations within the HMG domain can reduce its DNA-binding ability, while truncating mutations can lead to a loss of interaction with essential co-regulators. Therefore, it is plausible that the P478L substitution could alter the tertiary structure of the protein, potentially affecting its ability to recruit co-activators or co-repressors, thereby modulating its transcriptional output.
Comparative Transcriptional Activity: Wild-Type vs. C1432T (Putative)
The following table summarizes the hypothesized differences in transcriptional activity between wild-type SOX30 and the C1432T (P478L) variant. This comparison is based on the potential impact of the amino acid change and knowledge of SOX30 protein function.
| Feature | Wild-Type SOX30 | C1432T (P478L) SOX30 (Putative) |
| DNA Binding (HMG Domain) | Normal binding to consensus sequence (5'-ACAAT-3') | Likely normal, as the mutation is outside the HMG domain. |
| Protein-Protein Interactions | Established interactions with co-activators and co-repressors. | Potentially altered, which may affect the assembly of the transcriptional machinery. |
| Transcriptional Activation | Efficient activation of target genes (e.g., p53, spermiogenesis-related genes). | Potentially reduced activation of target genes due to impaired protein-protein interactions. |
| Transcriptional Repression | Effective repression of target genes. | Potentially altered repression of target genes. |
| Overall Transcriptional Output | Normal physiological levels of target gene expression. | Hypothesized reduction in overall transcriptional activity. |
Experimental Protocols for Assessing Transcriptional Activity
To empirically determine the effect of the C1432T mutation on SOX30 transcriptional activity, the following experimental protocols are recommended.
Dual-Luciferase Reporter Assay
This assay is a widely used method to quantify the ability of a transcription factor to activate a specific promoter.
Objective: To compare the ability of wild-type SOX30 and C1432T SOX30 to drive the expression of a reporter gene under the control of a SOX30-responsive promoter.
Methodology:
-
Vector Construction:
-
Clone the cDNA for wild-type human SOX30 and the C1432T mutant into a mammalian expression vector (e.g., pcDNA3.1).
-
Construct a reporter plasmid by cloning a known SOX30 target promoter (e.g., the p53 promoter containing the SOX30 binding site) upstream of the Firefly luciferase gene (e.g., in a pGL3 vector).
-
A control plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK) will be used for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T or a lung cancer cell line with low endogenous SOX30 expression) in appropriate media.
-
Co-transfect the cells with:
-
The Firefly luciferase reporter plasmid.
-
The Renilla luciferase control plasmid.
-
Either the wild-type SOX30 expression vector, the C1432T SOX30 expression vector, or an empty vector control.
-
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Compare the normalized luciferase activity in cells expressing wild-type SOX30 and C1432T SOX30 to the empty vector control. A significant decrease in luciferase activity for the C1432T variant compared to the wild-type would indicate reduced transcriptional activation.
-
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
This technique is used to determine whether a specific protein is associated with specific DNA regions in living cells.
Objective: To assess the in vivo binding of wild-type SOX30 and C1432T SOX30 to the promoter of a known target gene.
Methodology:
-
Cell Culture and Transfection:
-
Transfect a suitable cell line with expression vectors for either FLAG-tagged wild-type SOX30 or FLAG-tagged C1432T SOX30.
-
-
Cross-linking and Chromatin Preparation:
-
Treat the cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-FLAG antibody to immunoprecipitate the SOX30-DNA complexes. Use a non-specific IgG as a negative control.
-
Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
-
DNA Purification and qPCR:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter region of a known SOX30 target gene (e.g., p53). Also, use primers for a genomic region not expected to bind SOX30 as a negative control.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Compare the enrichment of the target promoter DNA in cells expressing wild-type SOX30 versus C1432T SOX30. A significant decrease in enrichment for the C1432T variant would suggest reduced DNA binding in a cellular context.
-
Visualizing the Molecular Landscape
To aid in the understanding of SOX30 function and the experimental approaches to study it, the following diagrams are provided.
Caption: Putative signaling pathway of SOX30 and the potential impact of the C1432T mutation.
Caption: Experimental workflow for the dual-luciferase reporter assay.
Conclusion
While the precise functional consequence of the SOX30 C1432T (P478L) mutation requires direct experimental validation, its location suggests a potential impact on protein-protein interactions critical for transcriptional regulation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the transcriptional activity of this and other SOX30 variants. Such studies are essential for a deeper understanding of SOX30's role in health and disease and for the development of novel therapeutic strategies.
References
- 1. SOX30 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Sox30 initiates transcription of haploid genes during late meiosis and spermiogenesis in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOX30 SRY-box transcription factor 30 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Analysis of SOX30 Knockout and C1432T Models: Unraveling Phenotypic Differences in Male Fertility
A critical gap in the current understanding of male infertility is the precise role of specific genetic mutations. While the impact of a complete gene knockout, such as for the transcription factor SOX30, is well-documented, the phenotypic consequences of specific point mutations remain less clear. This guide aims to provide a detailed comparison of the phenotypic differences between a SOX30 knockout model and a putative C1432T model. However, a comprehensive literature search did not yield any information on a "C1432T model" related to SOX30 or broader male infertility research. Therefore, this document will focus on presenting the extensive data available for the SOX30 knockout model and will serve as a framework for comparison should information on a C1432T model become available.
The SOX30 Knockout Model: A Hallmark of Spermiogenesis Arrest
The SRY-box transcription factor 30 (SOX30) is a crucial regulator of male germ cell development.[1][2] Knockout studies in mice have unequivocally established its essential role in spermatogenesis, the process of sperm production.
Key Phenotypic Characteristics
SOX30 knockout mice exhibit a distinct and severe phenotype characterized by male infertility.[3][4] The primary defect lies in the arrest of spermiogenesis, the final stage of spermatogenesis where round spermatids mature into spermatozoa.[3]
| Phenotypic Trait | SOX30 Knockout Model | C1432T Model |
| Fertility | Male sterile | Data not available |
| Testis Size and Weight | Significantly reduced | Data not available |
| Sperm Production | Azoospermia (complete absence of sperm) | Data not available |
| Spermatogenesis | Arrest at the early round spermatid stage | Data not available |
| Acrosome Formation | Failure of proacrosomic vesicles to form a single acrosome | Data not available |
| Leydig Cells | Irregular proliferation in aged mice | Data not available |
Molecular Mechanisms and Signaling Pathways
SOX30 functions as a transcription factor that activates a suite of genes essential for the differentiation of haploid germ cells. Its absence leads to the downregulation of critical genes involved in acrosome formation and sperm tail development.
References
- 1. Mutations of SOX30 are identified in azoospermic human patients and reduce sperm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted roles and functions of SOX30 in human cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Multifaceted roles and functions of SOX30 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetics of male infertility | Stony Brook Medicine [stonybrookmedicine.edu]
Cross-Species Analysis of SOX30 Gene Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SRY-box containing gene 30 (SOX30) is a crucial transcription factor that plays a pivotal, evolutionarily conserved role in male reproduction across a range of species. Initially thought to be a gene exclusive to mammals, recent research has demonstrated its presence and functional importance in a broader array of vertebrates, including fish and reptiles. This guide provides a comprehensive cross-species comparison of SOX30 gene function, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Core Functional Summary
Across species, the primary and most well-documented function of SOX30 is its indispensable role in spermatogenesis, the process of male germ cell development. It acts as a master regulator during the critical transition from meiosis to spermiogenesis, where round spermatids undergo dramatic morphological changes to become mature spermatozoa. Disruptions in SOX30 function consistently lead to severe male infertility.
Comparative Data on SOX30 Function
The following tables summarize key quantitative data from studies in various species, highlighting the conserved and divergent aspects of SOX30 function.
Table 1: Phenotypic Comparison of SOX30 Loss-of-Function Across Species
| Feature | Mouse (Mus musculus) | Human (Homo sapiens) | Nile Tilapia (Oreochromis niloticus) | Chinese Soft-shelled Turtle (Pelodiscus sinensis) |
| Testis Histology | Spermatogenic arrest at the early round spermatid stage; absence of elongated spermatids and spermatozoa; presence of multinucleated giant cells.[1][2] | Associated with non-obstructive azoospermia (NOA), characterized by a lack of sperm in the ejaculate due to impaired sperm production.[3][4] | Expressed in germ cells of the male gonad, suggesting a role in spermatogenesis.[5] | Exhibits a male-biased expression pattern, with significantly higher levels in the testes compared to the ovaries. |
| Fertility | Complete male sterility. | Severe male infertility. | Not yet determined through knockout studies. | Implied role in testicular maturation. |
| Testis Weight | Significantly reduced compared to wild-type. | Testicular atrophy is a common clinical finding in NOA patients. | Not applicable. | Not determined. |
| Sperm Count | Azoospermia (complete absence of sperm). | Azoospermia or severe oligozoospermia. | Not applicable. | Not determined. |
| Female Fertility | Unaffected. | Not implicated in female infertility. | Expressed in somatic cells of the female gonad, suggesting a potential role. | Not determined. |
Table 2: SOX30 Expression Profile Across Species
| Species | Primary Expression Tissues | Cellular Localization in Testis |
| Mouse (Mus musculus) | Testis. | Nuclei of late meiotic (pachytene and diplotene spermatocytes) and post-meiotic (round spermatids) germ cells. |
| Human (Homo sapiens) | Testis. | Primarily in spermatocytes and round spermatids. |
| Nile Tilapia (Oreochromis niloticus) | Gonads (both testis and ovary). | Germ cells in males; somatic cells in females. |
| Chinese Soft-shelled Turtle (Pelodiscus sinensis) | Testis (strong male bias). | Not yet determined. |
| Common Carp (Cyprinus carpio) | Predominantly in gonads. | Abundantly in spermatocytes and spermatids. |
Signaling Pathways and Regulatory Networks
SOX30 functions as a key transcriptional regulator, orchestrating a complex network of gene expression required for spermiogenesis.
References
- 1. Sox30 initiates transcription of haploid genes during late meiosis and spermiogenesis in mouse testes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOX30 is required for male fertility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic Inactivation of SOX30 Is Associated with Male Infertility and Offers a Therapy Target for Non-obstructive Azoospermia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Inactivation of SOX30 Is Associated with Male Infertility and Offers a Therapy Target for Non-obstructive Azoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization, phylogeny, alternative splicing and expression of Sox30 gene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SOX Family Member Binding Motifs
For Researchers, Scientists, and Drug Development Professionals
The SOX (SRY-related HMG-box) family of transcription factors plays a pivotal role in a multitude of developmental processes, from sex determination to neurogenesis and chondrogenesis. This family is characterized by a highly conserved High Mobility Group (HMG) box domain responsible for DNA binding. While all SOX proteins recognize a similar core consensus sequence, subtle variations in their binding motifs and affinities confer the specificity required to regulate distinct sets of target genes. This guide provides a comparative analysis of the DNA binding motifs of various SOX family members, supported by quantitative data and detailed experimental protocols.
Quantitative Analysis of SOX Family Binding Motifs
The specificity of SOX protein-DNA interactions is determined by the core binding motif and, crucially, by the nucleotides flanking this core sequence. Different SOX family members exhibit distinct preferences for these flanking regions, which fine-tunes their regulatory activity. Furthermore, some SOX proteins can bind to DNA as monomers, while others form dimers, adding another layer of regulatory complexity.
Binding Motif Consensus and Specificity
The generally accepted core binding motif for SOX proteins is a heptameric sequence, often represented as AACAAT or variations like WWCAAW (where W can be A or T)[1]. However, studies have revealed that the optimal binding sequences for individual SOX proteins can differ significantly in the flanking regions. For instance, SOX9 has an optimal binding sequence of AGAACAATGG, while the closely related SRY protein prefers different flanking nucleotides[2][3][4]. These subtle preferences are thought to be dictated by specific amino acids within their HMG domains[2].
Databases such as JASPAR and TRANSFAC provide Position Weight Matrices (PWMs) that represent the binding specificity of various SOX family members. These matrices offer a more nuanced view than a simple consensus sequence by quantifying the probability of finding each nucleotide at each position within the binding site.
| SOX Family Member | JASPAR Matrix ID | Representative Sequence Logo |
| SOX2 | --INVALID-LINK-- |
|
| SOX4 | --INVALID-LINK-- |
|
| SOX9 | --INVALID-LINK-- |
|
| SOX10 | --INVALID-LINK-- |
|
| SOX17 | --INVALID-LINK-- |
|
| SRY | --INVALID-LINK-- |
|
Note: The sequence logos are visual representations of the PWMs from the JASPAR database and illustrate the nucleotide preference at each position of the binding site.
Monomeric vs. Dimeric Binding
While many SOX proteins bind to DNA as monomers, members of certain subgroups, particularly group E (SOX8, SOX9, and SOX10), can bind cooperatively as dimers to specific DNA arrangements. This dimeric binding often occurs on sites with two SOX binding motifs arranged as inverted repeats with a specific spacing. This mode of binding is crucial for the regulation of certain target genes and represents a key mechanism for achieving functional specificity among SOX proteins.
Quantitative Binding Affinity
The strength of the interaction between a SOX protein and its DNA binding site is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. While comprehensive data across all SOX family members for their optimal motifs is still an active area of research, studies have begun to quantify these interactions for subsets of the family.
The following table presents apparent dissociation constants (Kd, app) for the HMG domains of several human SOX proteins binding to a consensus dsDNA sequence containing the core TTGT motif. It is important to note that these values reflect binding to a general consensus sequence and the affinity for their specific, optimal binding sites may differ.
| SOX Family Member | Group | Kd, app for Consensus dsDNA (nM) |
| SRY | - | 1.1 ± 0.1 |
| SOX1 | B1 | 0.9 ± 0.1 |
| SOX2 | B1 | 0.6 ± 0.1 |
| SOX6 | D | 25 ± 4 |
| SOX9 | E | 1.1 ± 0.2 |
| SOX10 | E | 1.0 ± 0.2 |
| SOX11 | C | 0.7 ± 0.1 |
| SOX15 | G | 1.2 ± 0.2 |
| SOX17 | F | 0.8 ± 0.1 |
| SOX21 | B2 | 0.5 ± 0.2 |
| SOX30 | H | 72 ± 12 |
Data adapted from a study analyzing the binding of SOX family HMGB domains to a consensus FGF4 enhancer sequence.
Logical Relationship of SOX Monomeric and Dimeric Binding
The ability of certain SOX family members to bind as either monomers or dimers is a key aspect of their functional diversity. The following diagram illustrates this concept.
Caption: Logical diagram of SOX protein monomeric and dimeric DNA binding.
Experimental Protocols
The determination of transcription factor binding motifs and affinities relies on a variety of in vitro and in vivo techniques. Below are detailed methodologies for three key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common in vitro technique used to detect protein-DNA interactions.
Principle: This method is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shifted" band.
Methodology:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides (typically 20-50 bp) containing the putative SOX binding site.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Purify the labeled probe to remove unincorporated labels.
-
-
Binding Reaction:
-
Incubate the labeled probe with purified recombinant SOX protein or nuclear extract containing the SOX protein of interest.
-
The binding buffer typically contains a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of proteins to the probe.
-
For competition assays to confirm specificity, add an excess of unlabeled "cold" competitor probe to the reaction. A specific interaction will be competed away by the cold probe, leading to a decrease in the shifted band.
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage at 4°C to prevent denaturation of the protein-DNA complexes.
-
-
Detection:
-
For radioactive probes, expose the gel to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or by direct fluorescence imaging.
-
Systematic Evolution of Ligands by Exponential Enrichment (SELEX-seq)
SELEX-seq is a high-throughput in vitro method to determine the consensus binding site of a DNA-binding protein from a large, random library of oligonucleotides.
Principle: This technique involves iterative rounds of selection and amplification of DNA sequences that bind to the protein of interest. The enriched sequences are then identified by high-throughput sequencing.
Methodology:
-
Library Preparation:
-
Synthesize a library of single-stranded DNA oligonucleotides containing a central randomized region (e.g., 20-40 bp) flanked by constant regions for PCR amplification.
-
Convert the single-stranded library to double-stranded DNA via PCR.
-
-
Binding and Partitioning:
-
Incubate the dsDNA library with the purified SOX protein.
-
Separate the protein-DNA complexes from the unbound DNA. This can be achieved by methods such as EMSA, nitrocellulose filter binding, or affinity capture of the tagged protein (e.g., with magnetic beads).
-
-
Amplification:
-
Elute the bound DNA from the protein-DNA complexes.
-
Amplify the eluted DNA by PCR using primers complementary to the constant regions.
-
-
Iterative Selection:
-
Repeat the binding, partitioning, and amplification steps for several rounds (typically 3-5) to enrich for high-affinity binding sequences.
-
-
High-Throughput Sequencing and Analysis:
-
Sequence the enriched DNA library from the final round (and often intermediate rounds) using a next-generation sequencing platform.
-
Analyze the sequencing data using bioinformatics tools to identify over-represented sequence motifs, which correspond to the SOX protein's binding site. This analysis typically generates a Position Weight Matrix (PWM).
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful in vivo method used to identify the genomic locations where a specific protein, such as a SOX transcription factor, is bound.
Principle: This technique involves cross-linking proteins to DNA in living cells, followed by immunoprecipitation of the protein of interest and sequencing of the associated DNA.
Methodology:
-
Cross-linking and Cell Lysis:
-
Treat cells with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Lyse the cells to release the chromatin.
-
-
Chromatin Fragmentation:
-
Fragment the chromatin into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Incubate the fragmented chromatin with an antibody specific to the SOX protein of interest.
-
Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Reverse Cross-linking and DNA Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating.
-
Treat with proteases to degrade the protein and purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA fragments.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify genomic regions that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or a mock IP with a non-specific antibody).
-
Perform motif analysis on the enriched regions to identify the binding motif of the SOX protein.
-
References
Validating RNA-Seq Insights: A Guide to qPCR Confirmation of SOX30 Target Genes
Quantitative PCR remains the gold standard for validating gene expression changes identified by RNA-seq.[1][2] Its high sensitivity and specificity allow for the precise quantification of a select number of transcripts, confirming the broader trends observed in the sequencing data. This is particularly crucial for genes with subtle expression changes or for studies intended for publication or regulatory submission.[1][2]
This guide outlines the experimental workflows, presents a comparative data model, and illustrates the key biological and experimental pathways involved in validating SOX30 targets.
Comparative Analysis: RNA-Seq vs. qPCR for SOX30 Targets
When SOX30 expression is experimentally manipulated (e.g., via overexpression or knockout), RNA-seq can reveal hundreds of potential downstream target genes.[3] The next step is to select a subset of these genes for qPCR validation. Selection criteria often include the magnitude of the fold change, statistical significance (p-value), and biological relevance to the process under investigation.
Below is a representative table showcasing how data from both methods can be compared. The log2 fold change from RNA-seq analysis is compared with the relative quantification (ΔΔCt method) from qPCR. A strong correlation between the direction and magnitude of change observed in both platforms lends high confidence to the initial RNA-seq findings.
| Gene Symbol | RNA-Seq (log2 Fold Change) | RNA-Seq (p-value) | qPCR (Relative Quantification) | qPCR (p-value) | Validation Result |
| CCND1 | -1.58 | 0.001 | -1.65 | 0.005 | Confirmed |
| MYC | -1.21 | 0.004 | -1.32 | 0.010 | Confirmed |
| MMP7 | -2.10 | <0.001 | -2.35 | <0.001 | Confirmed |
| WNT5A | -0.95 | 0.035 | -1.15 | 0.041 | Confirmed |
| AXIN2 | -1.89 | 0.002 | -2.01 | 0.003 | Confirmed |
| GAPDH | 0.05 | 0.950 | 0.02 | 0.980 | Control Gene |
This table presents hypothetical, yet realistic, data for SOX30 target gene validation, based on its known role as a repressor in the Wnt signaling pathway. Fold changes indicate expression changes upon SOX30 overexpression.
Experimental Workflow and Signaling Pathway
SOX30 is known to exert its influence by modulating key cellular signaling pathways. Studies have shown that SOX30 can act as a tumor suppressor by attenuating the Wnt/β-catenin signaling pathway. It achieves this through both transcriptional and post-translational regulation of β-catenin, leading to the downregulation of Wnt target genes like MYC and CCND1.
Detailed Experimental Protocols
Reproducibility is contingent on meticulous experimental execution. The following sections provide detailed protocols for each major stage of the validation process.
Protocol 1: Total RNA Extraction and Quality Control
-
Sample Collection: Harvest cells (e.g., control vs. SOX30-manipulated cell lines) and immediately lyse using a buffer containing a chaotropic agent (e.g., TRIzol, RLT buffer) to inactivate RNases.
-
RNA Isolation: Purify total RNA using a silica-column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by isopropanol precipitation.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to eliminate contaminating genomic DNA, which can lead to false positives in qPCR.
-
Quality Control (QC):
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 7.0 or higher is recommended for RNA-seq.
-
Protocol 2: RNA-Seq Library Preparation and Sequencing
-
Poly(A) mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT)-coated magnetic beads. This step removes ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces (typically 150-300 bp) using enzymatic or chemical methods. Prime the fragments with random hexamers.
-
First & Second Strand cDNA Synthesis: Synthesize the first cDNA strand using reverse transcriptase, followed by second-strand synthesis using DNA Polymerase I.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments to create blunt ends, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters. These adapters contain sequences for amplification and binding to the sequencer flow cell.
-
PCR Amplification: Amplify the adapter-ligated library via PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq). The basic steps involve cluster generation, sequencing by synthesis, and base calling.
Protocol 3: Quantitative Real-Time PCR (qPCR) Validation
-
cDNA Synthesis: Using the same total RNA samples from Protocol 1, reverse transcribe 0.5-1.0 µg of RNA into cDNA using a high-capacity reverse transcription kit with a mix of oligo(dT) and random primers.
-
Primer Design:
-
Design primers for target genes (identified from RNA-seq) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, 18S rRNA).
-
Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Aim for a product size of 90-180 bp and a melting temperature (Tm) of 57-63°C.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA; efficiency should be between 90-110%.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, nuclease-free water, and diluted cDNA template.
-
Run each sample in triplicate (technical replicates) to ensure precision.
-
Include a no-template control (NTC) for each primer set to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.
-
-
Thermal Cycling: A typical protocol includes an initial denaturation step (e.g., 95°C for 3 minutes), followed by 40 cycles of denaturation (95°C for 5 seconds) and annealing/extension (60°C for 15-30 seconds).
-
Data Analysis:
-
Determine the quantification cycle (Cq or Ct) value for each reaction.
-
Normalize the Cq value of the target gene to the geometric mean of the reference genes (ΔCq).
-
Calculate the fold change using the comparative Cq (ΔΔCq) method (2-ΔΔCq).
-
Perform statistical analysis (e.g., Student's t-test) on the ΔCq values to determine significance.
-
References
Unraveling the DNA Binding Dynamics of SOX30: A Comparative Guide for Wild-Type vs. C1432T Mutant
For Immediate Release
This guide provides a comprehensive comparison of the DNA binding affinity between the wild-type (WT) SRY-Box Transcription Factor 30 (SOX30) and its putative C1432T mutant. SOX30, a critical transcription factor, plays a pivotal role in embryonic development and has been implicated in various cancers and male infertility.[1][2] Understanding how mutations affect its DNA binding capabilities is crucial for researchers in molecular biology, oncology, and reproductive medicine.
While direct experimental data for the C1432T SOX30 mutant is not available in the current body of scientific literature, this guide synthesizes existing quantitative data for the wild-type protein and discusses the likely impact of mutations within its DNA-binding domain. This information is intended for researchers, scientists, and drug development professionals to inform experimental design and hypothesis generation.
Quantitative Analysis of SOX30 DNA Binding Affinity
The DNA binding function of SOX30 is mediated by its highly conserved High Mobility Group (HMG) box domain.[3][4] Quantitative measurements of the binding affinity of the WT SOX30 HMG domain to its consensus DNA sequence have been determined.
| Protein | DNA Sequence | Method | Dissociation Constant (Kd) | Reference |
| WT SOX30 (HMG Domain) | dsDNA with 5'-TTGT core motif | Electrophoretic Mobility Shift Assay (EMSA) | 72 ± 12 nM | [5] |
Note: A lower Kd value indicates a higher binding affinity. Data for the C1432T mutant is currently unavailable.
Impact of Mutations on SOX30 DNA Binding
The C1432T notation refers to a single nucleotide polymorphism in the SOX30 gene. Without the full gene sequence and defined start codon, the precise amino acid change resulting from this mutation cannot be definitively determined. However, it is established that missense mutations located within the HMG domain of SOX30 can lead to a reduction in its DNA-binding ability. Such mutations are clinically relevant and have been identified in patients with non-obstructive azoospermia.
Based on this, it is highly probable that if the C1432T mutation results in an amino acid substitution within the HMG domain, it would impair the DNA binding affinity of the SOX30 protein. The exact magnitude of this impairment would require direct experimental measurement.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a widely used technique to study protein-DNA interactions in vitro. It allows for the qualitative and quantitative assessment of DNA binding affinity.
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide or agarose gel during electrophoresis.
Methodology:
-
Probe Preparation: A short double-stranded DNA oligonucleotide containing the SOX30 consensus binding site (e.g., 5'-CCTTTGAAG-3') is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled DNA probe is incubated with purified WT or mutant SOX30 protein in a binding buffer. The buffer conditions (e.g., salt concentration, pH) are optimized to facilitate the interaction.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Detection: The positions of the free probe and the protein-DNA complex are visualized by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).
-
Quantitative Analysis: The intensity of the bands corresponding to the free and bound DNA is quantified. The dissociation constant (Kd) can be calculated by performing the assay with varying concentrations of the protein.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the cellular context and experimental approach for studying SOX30, the following diagrams have been generated using Graphviz (DOT language).
Caption: SOX30 in the Wnt Signaling Pathway.
Caption: Experimental Workflow for DNA Binding Assay.
References
Unraveling the Role of SOX30 in Human Health: A Comparative Guide to Association Studies
While specific research on the SOX30 C1432T polymorphism remains elusive, a growing body of evidence implicates alterations in the broader SOX30 gene in distinct pathological conditions, notably male infertility and various cancers. This guide provides a comprehensive comparison of the key findings, experimental methodologies, and implicated signaling pathways from studies investigating the association of SOX30 variants and expression changes with human diseases.
SOX30 and Male Infertility: An Emerging Association
Initial research suggests a potential link between variations in the SRY-Box Transcription Factor 30 (SOX30) gene and male infertility, particularly non-obstructive azoospermia (NOA), a condition characterized by the absence of sperm in the ejaculate due to impaired sperm production.
A key study identified six heterozygous sequence variations within the SOX30 gene in a cohort of 620 individuals with NOA.[1] These variations included five missense mutations and one stop-gained mutation.[1] However, a direct causal link and the precise frequency of these variants in the general population versus infertile individuals require further investigation through larger case-control and replication studies.
Another line of investigation points towards an epigenetic mechanism, where the silencing of the SOX30 gene through promoter hypermethylation is observed in testicular tissues of some NOA patients.[2][3] This suggests that reduced or absent SOX30 protein, rather than a genetic mutation alone, may contribute to the pathology. Mouse models have demonstrated that the absence of a functional Sox30 gene leads to a complete halt in sperm development at an early stage, resulting in infertility.[4]
Comparative Analysis of SOX30 Findings in Male Infertility
| Study Focus | Key Findings | Patient Cohort | Methodologies | Replication Status |
| Genetic Variants | Identification of six heterozygous sequence variations (five missense, one stop-gained). | 620 patients with non-obstructive azoospermia. | Genetic screening (details not fully specified in the abstract). | Not yet replicated in a large, independent cohort. |
| Epigenetic Silencing | Hypermethylation of the SOX30 promoter region leading to gene silencing. | Patients with non-obstructive azoospermia. | Genome-wide DNA methylation profiling. | Findings require validation in larger, diverse populations. |
| Animal Models | Sox30-null male mice are infertile due to arrested spermatogenesis. | Genetically engineered mouse models. | Gene knockout technology, histological analysis of testicular tissue. | Consistent findings across multiple mouse model studies. |
Experimental Protocols: Investigating SOX30 in Male Infertility
Genetic Screening: The primary approach for identifying genetic variants in SOX30 involves sequencing the gene in cohorts of infertile men and comparing the findings to control populations. This is typically achieved through Sanger sequencing or next-generation sequencing (NGS) of the gene's coding regions and exon-intron boundaries.
Methylation Analysis: To assess the epigenetic status of the SOX30 promoter, techniques such as bisulfite sequencing or methylation-specific polymerase chain reaction (PCR) are employed on DNA extracted from testicular biopsies.
Functional Analysis of Variants: To understand the impact of identified mutations, in vitro studies are conducted. These may involve cloning the mutated SOX30 gene and expressing it in cell lines to assess its ability to regulate target genes or interact with other proteins, such as HDAC3.
The Dichotomous Role of SOX30 in Cancer
The involvement of SOX30 in cancer is complex, with studies suggesting it can act as both a tumor suppressor and a prognostic biomarker, depending on the cancer type.
In lung adenocarcinoma, lower SOX30 expression is associated with a poorer prognosis, and the protein appears to function as a tumor suppressor by activating the p53 signaling pathway and inhibiting the Wnt/β-catenin signaling pathway. Conversely, in some other cancers, the role of SOX30 is less clear, and its expression levels have been associated with varying clinical outcomes.
Comparative Analysis of SOX30 Findings in Cancer
| Cancer Type | SOX30 Expression | Association with Prognosis | Implicated Signaling Pathway |
| Lung Adenocarcinoma | Frequently downregulated. | High expression correlates with better overall survival. | Activates p53 pathway; Inhibits Wnt/β-catenin pathway. |
| Ovarian Cancer | Frequently overexpressed. | High expression predicts better overall survival in advanced-stage patients. | Not fully elucidated. |
| Colorectal Cancer | Lower expression in tumor tissue. | High expression is an independent factor for favorable overall survival. | Not fully elucidated. |
Experimental Protocols: Elucidating the Role of SOX30 in Cancer
Expression Analysis: The levels of SOX30 mRNA and protein in tumor tissues compared to normal tissues are quantified using techniques such as quantitative real-time PCR (qRT-PCR), immunohistochemistry (IHC), and analysis of large cancer genomics datasets like The Cancer Genome Atlas (TCGA).
Functional Assays: To determine the functional role of SOX30 in cancer cells, researchers utilize in vitro cell culture experiments. These include overexpression or knockdown of the SOX30 gene in cancer cell lines to assess the impact on cell proliferation, apoptosis, migration, and invasion.
Signaling Pathway Analysis: To identify the molecular mechanisms by which SOX30 exerts its effects, studies investigate its interaction with key signaling pathways. This can involve luciferase reporter assays to measure the transcriptional activity of target genes (e.g., p53, β-catenin), and chromatin immunoprecipitation (ChIP) to confirm direct binding of SOX30 to the promoter regions of these genes.
Visualizing the Molecular Mechanisms of SOX30
To better understand the implicated signaling pathways, the following diagrams illustrate the proposed molecular interactions of SOX30.
References
- 1. Mutations of SOX30 are identified in azoospermic human patients and reduce sperm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic Inactivation of SOX30 Is Associated with Male Infertility and Offers a Therapy Target for Non-obstructive Azoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [minerva-access.unimelb.edu.au]
A Researcher's Guide to SOX30 Antibodies for Immunohistochemistry
For researchers, scientists, and drug development professionals investigating the role of the SRY-box transcription factor 30 (SOX30), selecting the right antibody for immunohistochemistry (IHC) is a critical first step. This guide provides a comparative overview of commercially available SOX30 antibodies, summarizing their performance characteristics based on publicly available data. We also include detailed experimental protocols and diagrams to assist in experimental design and execution.
SOX30 Antibody Performance Comparison
The following table summarizes key information for several commercially available SOX30 antibodies that have been reported for use in IHC. This data has been compiled from manufacturer datasheets and relevant publications to facilitate a side-by-side comparison.
| Antibody Name/Clone | Manufacturer | Host Species | Clonality | Isotype | Validated Applications | Recommended IHC Dilution | Antigen Retrieval |
| Anti-SOX30 (HPA006159) | Atlas Antibodies (via Sigma-Aldrich) | Rabbit | Polyclonal | IgG | IHC, WB | 1:50 - 1:200 | Heat-Induced Epitope Retrieval (HIER) pH 6[1][2] |
| Anti-SOX30 (PA5-52262) | Thermo Fisher Scientific | Rabbit | Polyclonal | IgG | IHC, WB | Not explicitly stated for IHC, used at 1:50 in a publication[3][4] | Not explicitly stated |
| Anti-SOX30 (ab272553) | Abcam | Rabbit | Polyclonal | IgG | IHC-P, WB | 1:50 | Not explicitly stated |
| SOX30 Monoclonal Antibody (6H1) | Abnova (via Thermo Fisher Scientific) | Mouse | Monoclonal | IgG2a, kappa | WB, ICC/IF, ELISA | Not validated for IHC[5] | Not applicable |
Note: The performance of an antibody can vary between experiments and laboratories. It is crucial to validate the antibody in your specific application and experimental setup.
Experimental Protocols
Below are detailed methodologies for immunohistochemical staining of SOX30. These protocols are based on information from product datasheets and publications.
General Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework. Optimal conditions for tissue fixation, antigen retrieval, antibody concentration, and incubation times should be determined empirically.
1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate sections through two changes of 100% ethanol for 5 minutes each.
- Continue hydration with two changes of 95% ethanol for 5 minutes each.
- Finally, rinse in distilled water for 5 minutes.
2. Antigen Retrieval:
- For heat-induced epitope retrieval (HIER), immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature in the retrieval solution.
- Wash slides with distilled water and then with a wash buffer (e.g., PBS or TBS).
3. Peroxidase Blocking:
- Incubate sections with a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Wash slides with wash buffer.
4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary SOX30 antibody to the optimized concentration in a suitable antibody diluent.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Detection System:
- Wash slides with wash buffer.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
- Wash slides with wash buffer.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
- Wash slides with wash buffer.
7. Chromogen Development:
- Incubate sections with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
- Wash slides with distilled water.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin.
- Dehydrate the sections through graded ethanol solutions and clear in xylene.
- Mount the coverslip with a permanent mounting medium.
SOX30 Signaling and Experimental Workflow
To provide a better understanding of SOX30's biological context and the experimental process, the following diagrams were generated.
Caption: A simplified diagram of the Wnt signaling pathway and the inhibitory role of SOX30.
Caption: A general workflow for immunohistochemical (IHC) staining.
References
- 1. Anti-SOX30 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. SOX30 antibody Immunohistochemistry HPA006159 [sigmaaldrich.com]
- 3. SOX30 Overexpression Reflects Tumor Invasive Degree, Lymph Node Metastasis and Predicts Better Survival in Colorectal Cancer Patients: A Long-Term Follow-Up Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. SOX30 Monoclonal Antibody (6H1) (H00011063-M02) [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for S 1432: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of S 1432 (CAS No. 24932-86-3), a central nervous system depressant with anticonvulsant and muscle relaxant effects. Given that this compound is intended for research purposes, adherence to strict disposal protocols is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established best practices for the disposal of potent, non-hazardous pharmaceutical compounds in a laboratory setting.
I. Quantitative Data Summary for Disposal of this compound
Due to the absence of a specific Safety Data Sheet, quantitative data regarding disposal, such as concentration limits for sewer disposal or specific temperature requirements for degradation, are not available. The following table summarizes the key considerations and recommended practices for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Hazardous Chemical Waste (unless mixed with hazardous solvents) | Based on available information, this compound is a research compound with biological activity but does not meet the criteria for hazardous waste (e.g., ignitable, corrosive, reactive, toxic) as defined by the EPA. However, local regulations may vary. |
| Primary Disposal Method | Licensed Hazardous Waste Vendor | To ensure complete destruction and prevent environmental contamination, incineration by a licensed vendor is the preferred method for pharmacologically active compounds. |
| In-Lab Deactivation | Not Recommended | Deactivation procedures for this compound are not established. Attempting chemical deactivation without validated methods can be hazardous and may produce more dangerous byproducts. |
| Sewer Disposal | Prohibited | To prevent the release of a biologically active compound into the aquatic environment, sewer disposal is not recommended. |
| Solid Waste (Trash) Disposal | Prohibited | Direct disposal in solid waste is not a secure method for a pharmacologically active compound and could lead to accidental exposure or environmental contamination. |
| Containerization | Clearly labeled, sealed, and non-reactive containers. | Proper containment and labeling are essential for the safety of waste handlers and to ensure correct disposal by the licensed vendor. |
II. Detailed Methodologies for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a research laboratory.
A. Waste Segregation and Collection:
-
Identify this compound Waste Streams: Segregate all waste materials containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
Any personal protective equipment (PPE) grossly contaminated with this compound.
-
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including empty stock vials, contaminated gloves, and plasticware, into a designated, leak-proof plastic bag or container.
-
Label the container clearly as "this compound Waste" with the date.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Label the container with "this compound Waste," the approximate concentration, and the solvent system (e.g., "this compound in 10% DMSO/Saline").
-
B. Packaging and Labeling for Disposal:
-
Secure Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Proper Labeling: Affix a completed hazardous waste label to each container. The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
Full chemical name: "this compound (CAS: 24932-86-3)".
-
An indication of the hazards (e.g., "Pharmacologically Active Compound").
-
The accumulation start date.
-
The principal investigator's name and laboratory location.
-
C. Storage and Pickup:
-
Temporary Storage: Store the labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
-
Request for Pickup: Arrange for the collection of the this compound waste through your institution's EHS department or their designated hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.
III. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
This procedural guidance is designed to ensure the safe and compliant disposal of the research chemical this compound. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
